ADPS
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-(N-ethyl-3-methoxyanilino)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S.Na/c1-3-13(8-5-9-18(14,15)16)11-6-4-7-12(10-11)17-2;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFOPMKUGZLPQA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCS(=O)(=O)[O-])C1=CC(=CC=C1)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the role of ADP in cellular energy transfer?
An In-depth Technical Guide on the Core Role of Adenosine Diphosphate (ADP) in Cellular Energy Transfer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine diphosphate (ADP) is a critical nexus in the intricate web of cellular bioenergetics. Far from being a mere byproduct of ATP hydrolysis, ADP is a key signaling molecule and a fundamental substrate that dictates the pace and direction of energy metabolism. This technical guide provides a comprehensive overview of the multifaceted role of ADP in cellular energy transfer, with a focus on the ATP-ADP cycle, its function in substrate-level and oxidative phosphorylation, and its allosteric regulation of key metabolic enzymes. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of the core processes involving ADP.
The Central Role of the ATP-ADP Cycle
The continuous interconversion between adenosine triphosphate (ATP) and ADP forms the primary energy currency of the cell. The hydrolysis of the terminal phosphoanhydride bond of ATP to yield ADP and inorganic phosphate (Pi) is a highly exergonic reaction that releases energy to drive a vast array of cellular processes, including muscle contraction, active transport, and biosynthesis.[1] Conversely, the phosphorylation of ADP to regenerate ATP captures and stores energy derived from the catabolism of nutrients.
The energy status of a cell is often reflected in the ratio of ATP to ADP. A high ATP/ADP ratio signifies an energy-rich state, while a low ratio indicates a demand for energy production. This ratio is a critical determinant of metabolic flux, with ADP levels, in particular, acting as a sensitive indicator of the cell's energy needs.
Quantitative Data on Cellular Adenine Nucleotides
The concentrations of ATP and ADP can vary between different cell types and subcellular compartments. These concentrations are tightly regulated to maintain cellular homeostasis.
| Parameter | Cellular Compartment | Typical Concentration Range | Reference |
| ATP Concentration | Cytosol | 1 - 10 mM | [2] |
| Mitochondrial Matrix | 0.5 - 5 mM | ||
| ADP Concentration | Cytosol | 0.1 - 0.5 mM | |
| Mitochondrial Matrix | 0.5 - 2 mM | ||
| ATP/ADP Ratio | Cytosol | ~10 - 100 | |
| Mitochondrial Matrix | ~1 - 10 |
Thermodynamics of ATP Hydrolysis
The Gibbs free energy change (ΔG) for ATP hydrolysis is dependent on the concentrations of ATP, ADP, and Pi, as well as temperature, pH, and Mg²⁺ concentration. Under standard conditions (1 M concentrations, pH 7.0), the ΔG°' is approximately -30.5 kJ/mol. However, under physiological conditions, the ΔG is typically in the range of -45 to -55 kJ/mol due to the non-equilibrium concentrations of reactants and products.[3]
| Condition | ΔG of ATP Hydrolysis (kJ/mol) | Reference |
| Standard Conditions (ΔG°') | -30.5 | [3] |
| Physiological Conditions (ΔG) | -45 to -55 | [3] |
ADP in ATP Synthesis: Substrate-Level and Oxidative Phosphorylation
The regeneration of ATP from ADP and Pi is accomplished through two primary mechanisms: substrate-level phosphorylation and oxidative phosphorylation.
Substrate-Level Phosphorylation
Substrate-level phosphorylation involves the direct transfer of a phosphate group from a high-energy phosphorylated intermediate to ADP, catalyzed by a kinase enzyme. This process occurs in the cytoplasm during glycolysis and in the mitochondrial matrix during the citric acid cycle. While it is a relatively rapid source of ATP, it accounts for a smaller portion of the total ATP synthesized by aerobic organisms.[4]
Key Reactions Involving ADP in Substrate-Level Phosphorylation:
-
Glycolysis:
-
1,3-Bisphosphoglycerate + ADP ⇌ 3-Phosphoglycerate + ATP (catalyzed by Phosphoglycerate Kinase)
-
Phosphoenolpyruvate + ADP → Pyruvate + ATP (catalyzed by Pyruvate Kinase)
-
-
Citric Acid Cycle:
-
Succinyl-CoA + GDP (or ADP) + Pi ⇌ Succinate + GTP (or ATP) + CoA-SH (catalyzed by Succinyl-CoA Synthetase)
-
Oxidative Phosphorylation
Oxidative phosphorylation is the primary mechanism for ATP synthesis in aerobic organisms and takes place in the inner mitochondrial membrane. It involves the transfer of electrons from NADH and FADH₂ through the electron transport chain (ETC) to a final electron acceptor (O₂). The energy released during this electron transport is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. The flow of protons back into the mitochondrial matrix through ATP synthase drives the phosphorylation of ADP to ATP. The availability of ADP is a key factor regulating the rate of oxidative phosphorylation.[4]
| Process | Mechanism | Location | ATP Yield per Glucose | Reference |
| Substrate-Level Phosphorylation | Direct transfer of Pi to ADP | Cytoplasm & Mitochondrial Matrix | ~4 | [5] |
| Oxidative Phosphorylation | Proton gradient-driven ATP synthesis | Inner Mitochondrial Membrane | ~26-28 | [5] |
Allosteric Regulation of Metabolism by ADP
ADP plays a crucial role as an allosteric effector, modulating the activity of key enzymes in metabolic pathways to match ATP production with cellular energy demand.
Glycolysis: Phosphofructokinase-1 (PFK-1)
PFK-1 is a major regulatory enzyme in glycolysis. It is allosterically inhibited by high levels of ATP, which signal that the cell has sufficient energy. Conversely, ADP (and AMP) act as allosteric activators of PFK-1.[6] When ADP levels rise, it indicates a need for more ATP, thus stimulating the glycolytic pathway.
Citric Acid Cycle: Isocitrate Dehydrogenase
Isocitrate dehydrogenase is a key regulatory enzyme in the citric acid cycle. It is allosterically activated by ADP, which enhances the enzyme's affinity for its substrate, isocitrate.[7] This activation increases the flux through the citric acid cycle, leading to the production of more NADH and FADH₂ for oxidative phosphorylation. Conversely, high levels of ATP and NADH are inhibitory.
Experimental Protocols
Measurement of Cellular ADP/ATP Ratio using a Luciferase-Based Assay
This protocol provides a method for the rapid and sensitive measurement of the ADP/ATP ratio in cell lysates.
Principle: The assay is based on the light-producing reaction catalyzed by firefly luciferase, which requires ATP. The amount of light produced is directly proportional to the ATP concentration. To measure ADP, it is first converted to ATP using pyruvate kinase and phosphoenolpyruvate.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) for extraction
-
Neutralization buffer (e.g., 2 M KOH, 0.5 M MOPS)
-
ATP assay buffer (containing luciferase, D-luciferin, and buffer components)
-
ADP to ATP conversion buffer (containing pyruvate kinase and phosphoenolpyruvate)
-
Luminometer
-
ATP and ADP standards
Procedure:
-
Cell Lysis and Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by adding a known volume of cold 10% TCA or 6% PCA.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotides.
-
-
Neutralization:
-
Neutralize the acidic extract by adding neutralization buffer to a pH of ~7.0.
-
-
ATP Measurement:
-
Add a small volume of the neutralized extract to the ATP assay buffer in a luminometer tube.
-
Measure the luminescence immediately.
-
Generate a standard curve using known concentrations of ATP.
-
-
ADP Measurement:
-
To a separate aliquot of the neutralized extract, add the ADP to ATP conversion buffer.
-
Incubate for 15-30 minutes at room temperature to allow for the complete conversion of ADP to ATP.
-
Add the ATP assay buffer and measure the total luminescence (initial ATP + ATP from ADP conversion).
-
-
Calculation:
-
Calculate the ATP concentration from the first luminescence reading using the ATP standard curve.
-
Calculate the total ATP concentration (initial ATP + converted ADP) from the second luminescence reading.
-
Subtract the initial ATP concentration from the total ATP concentration to determine the ADP concentration.
-
Calculate the ADP/ATP ratio.
-
Quantification of Adenine Nucleotides by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation and quantification of ATP, ADP, and AMP from cell extracts using reverse-phase ion-pairing HPLC with UV detection.[8][9][10][11][12]
Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to enhance the retention of the highly polar adenine nucleotides on the nonpolar stationary phase. The different nucleotides are then quantified by their absorbance at 254 nm.
Materials:
-
Cells of interest
-
Extraction solution (e.g., 0.6 M PCA)
-
Neutralization solution (e.g., 1 M K₂CO₃)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: Aqueous buffer (e.g., 100 mM KH₂PO₄, 5 mM tetrabutylammonium bromide, pH 6.0)
-
Mobile Phase B: Acetonitrile or Methanol
-
ATP, ADP, and AMP standards
Procedure:
-
Sample Preparation:
-
Extract nucleotides from cells as described in the luciferase assay protocol (Section 4.1, step 1).
-
Neutralize the extract.
-
Filter the extract through a 0.22 µm filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase composition.
-
Inject a known volume of the prepared sample.
-
Elute the nucleotides using a gradient of Mobile Phase B. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more retained compounds.
-
Monitor the absorbance at 254 nm.
-
-
Quantification:
-
Identify the peaks corresponding to AMP, ADP, and ATP based on their retention times compared to the standards.
-
Quantify the concentration of each nucleotide by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.
-
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: The ATP-ADP cycle illustrating the central role of ADP in cellular energy transfer.
Caption: Allosteric regulation of Phosphofructokinase-1 (PFK-1) by ATP and ADP.
Caption: Allosteric regulation of Isocitrate Dehydrogenase by ATP and ADP.
Experimental Workflows
Caption: Experimental workflow for measuring the ADP/ATP ratio using a luciferase-based assay.
References
- 1. Hydrolysis - Wikipedia [en.wikipedia.org]
- 2. What is the concentration of ATP and ADP in living cells? | AAT Bioquest [aatbio.com]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Cellular respiration - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Activity of purified NAD-specific isocitrate dehydrogenase at modulator and substrate concentrations approximating conditions in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. researchgate.net [researchgate.net]
Adenosine Diphosphate (ADP) in Platelet Activation: A Technical Guide
Introduction
Adenosine diphosphate (ADP) is a critical autocrine and paracrine signaling molecule that plays a central role in platelet activation, aggregation, and the amplification of thrombotic responses. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, leading to their initial activation and the secretion of molecules from their dense granules, including ADP. This secreted ADP then acts on neighboring platelets, recruiting them to the site of injury and ensuring the rapid formation of a stable hemostatic plug. The intricate signaling pathways initiated by ADP are mediated primarily by two purinergic P2Y G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. Understanding these pathways is fundamental for research in hemostasis, thrombosis, and the development of antiplatelet therapeutics.
Core ADP Receptors and Signaling Cascades
Platelet response to ADP is a coordinated effort orchestrated by two distinct receptors that trigger complementary intracellular signaling pathways. The synergistic action of P2Y1 and P2Y12 is essential for a full and sustained platelet activation response.
The P2Y1 Receptor: Initiating Activation
The P2Y1 receptor is coupled to the Gq family of G-proteins. Its activation by ADP leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent), inducing the release of calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is a primary trigger for platelet shape change and the initial, reversible phase of platelet aggregation. Concurrently, DAG activates protein kinase C (PKC), which contributes to granule secretion.
The P2Y12 Receptor: Sustaining and Amplifying the Response
The P2Y12 receptor, coupled to the Gi family of G-proteins, is responsible for amplifying and sustaining the platelet response initiated by P2Y1. Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Since cAMP is a potent inhibitor of platelet activation, its reduction removes this brake, thereby potentiating the activation signals. Furthermore, the βγ subunits of the Gi protein activate phosphoinositide 3-kinase (PI3K), a critical step for the consolidation of the platelet aggregate. The sustained signaling from P2Y12 is essential for irreversible platelet aggregation and the stabilization of the thrombus.
Quantitative Aspects of ADP-Mediated Platelet Activation
The affinity of ADP for its receptors and the effective concentrations required to induce platelet responses are critical parameters in research and drug development.
| Parameter | P2Y1 Receptor | P2Y12 Receptor | Reference |
| Ligand Affinity (Kd) | ~31-55 nM for ADP | ~1.9-7.2 nM for 2-MeSADP | |
| ADP EC50 (Aggregation) | Not sufficient alone | Potentiates response to other agonists | |
| ADP EC50 (Shape Change) | ~0.1-1 µM | Not applicable |
Note: EC50 values can vary significantly based on experimental conditions (e.g., whole blood vs. platelet-rich plasma, anticoagulant used).
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Collect whole blood via venipuncture into tubes containing 3.2% sodium citrate anticoagulant.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.
-
PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.
-
Aggregation Assay:
-
Pipette a defined volume of adjusted PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use a PPP-filled cuvette to set the 100% aggregation mark.
-
Add a known concentration of ADP (e.g., 5-20 µM) to the PRP cuvette to initiate aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the curve.
Role in Thrombosis and Drug Development
The central role of the P2Y12 receptor in amplifying and sustaining platelet aggregation makes it a prime target for antiplatelet drugs. Dysregulation of ADP signaling can lead to both bleeding disorders (insufficient signaling) and thrombotic diseases like myocardial infarction and stroke (excessive signaling).
P2Y12 Receptor Antagonists:
These drugs are cornerstones of antithrombotic therapy. They are broadly classified into two groups:
-
Thienopyridines (Irreversible Antagonists): These are prodrugs that require metabolic activation in the liver. They covalently bind to the P2Y12 receptor, irreversibly blocking its function for the lifespan of the platelet.
-
Examples: Clopidogrel, Prasugrel.
-
-
Direct-Acting Antagonists (Reversible Antagonists): These drugs bind directly and reversibly to the P2Y12 receptor, and do not require metabolic activation.
-
Examples: Ticagrelor (oral), Cangrelor (intravenous).
-
| Drug Class | Drug | Mechanism | Onset of Action | Reversibility |
| Thienopyridine | Clopidogrel | Irreversible P2Y12 antagonist (prodrug) | Slow (2-6 hours) | No |
| Thienopyridine | Prasugrel | Irreversible P2Y12 antagonist (prodrug) | Rapid (30 mins) | No |
| Cyclopentyl-triazolo-pyrimidine | Ticagrelor | Reversible P2Y12 antagonist (direct) | Rapid (30 mins) | Yes |
| ATP Analogue | Cangrelor | Reversible P2Y12 antagonist (direct) | Immediate (IV) | Yes (rapid) |
Conclusion
Adenosine diphosphate is an indispensable mediator of platelet activation, acting through the P2Y1 and P2Y12 receptors to initiate and amplify the formation of a hemostatic plug. The distinct but synergistic signaling pathways triggered by these receptors—Gq for initiation and Gi for amplification—ensure a rapid and robust response to vascular injury. The clinical significance of the ADP-P2Y12 axis is underscored by its position as a primary target for some of the most widely prescribed antiplatelet therapies in the prevention and treatment of cardiovascular thrombotic events. Continued research into the nuances of these pathways is crucial for developing safer and more effective antithrombotic agents.
The intricate dance of survival and response is orchestrated by a molecule central to life's energy currency: Adenosine Diphosphate (ADP). Beyond its fundamental role in metabolism, ADP emerges as a critical signaling molecule in a multitude of biological systems. This technical guide delves into the core mechanisms of ADP signaling, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the receptors, pathways, and experimental methodologies that define this vital area of study.
At the heart of ADP signaling are the P2Y receptors, a family of G protein-coupled receptors (GPCRs) that exhibit distinct ligand specificities and couple to different intracellular signaling cascades. This guide will focus on the three primary ADP-preferring receptors: P2Y1, P2Y12, and P2Y13. Understanding their individual and coordinated actions is paramount for deciphering their roles in health and disease, and for the rational design of novel therapeutics.
The Key Players: ADP Receptors
The cellular response to extracellular ADP is primarily mediated by three P2Y receptor subtypes, each with a unique pharmacological profile and signaling signature.
-
P2Y1 Receptor: Predominantly coupled to Gq/11 proteins, the activation of the P2Y1 receptor by ADP initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[1] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses, including platelet shape change and transient aggregation.[2]
-
P2Y12 Receptor: A crucial player in thrombosis and hemostasis, the P2Y12 receptor is coupled to Gi/o proteins.[3] Upon ADP binding, the inhibitory Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP alleviates the inhibition of downstream signaling pathways, ultimately promoting and sustaining platelet aggregation. The Gβγ subunits released upon Gi activation can also activate other effectors, including phosphoinositide 3-kinase (PI3K) and certain ion channels.[5]
-
P2Y13 Receptor: Similar to P2Y12, the P2Y13 receptor is coupled to Gi proteins and its activation leads to the inhibition of adenylyl cyclase.[6] However, its physiological roles are more diverse, with involvement in cholesterol metabolism, bone homeostasis, and neuronal function.[6][7] The signaling pathways downstream of P2Y13 activation can also involve the activation of MAP kinases and the PI3K/Akt/GSK3 axis.[6]
Quantitative Analysis of ADP Receptor Activation
The affinity and potency of ADP and its analogs at the different P2Y receptors are critical parameters for understanding their function and for the development of selective pharmacological tools.
| Receptor | Ligand | Parameter | Value | Cell Type/System | Reference |
| P2Y1 | ADP | EC50 | ~0.05 µM | Wild-type mouse platelets | [8] |
| (N)-methanocarba-2MeSADP | EC50 | 1.2 ± 0.2 nM | COS-7 cells | [9] | |
| P2Y12 | ADP | Kd | 3.8 x 10-7 M | Solubilized platelet membranes | [10] |
| 2MeSADP | EC50 | sub to low nM | COS-7 cells | [9] | |
| P2Y13 | 2MeSADP | EC50 | sub to low nM | COS-7 cells | [9] |
Table 1: Quantitative Data for ADP Receptor Ligands. This table summarizes key quantitative parameters for ADP and its analogs at the P2Y1, P2Y12, and P2Y13 receptors. EC50 represents the concentration of an agonist that gives half-maximal response, while Kd represents the equilibrium dissociation constant, a measure of binding affinity.
Dissecting the Signaling Cascades: Key Downstream Pathways
The activation of P2Y receptors by ADP triggers a complex network of intracellular signaling events that ultimately dictate the cellular response. The following diagrams, generated using the DOT language, illustrate the core signaling pathways for each receptor subtype.
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling cascade.
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling cascade.
P2Y13 Receptor Signaling Pathway
Caption: P2Y13 receptor signaling cascade.
Experimental Protocols for Studying ADP Signaling
A thorough investigation of ADP signaling requires a combination of biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.
Objective: To quantify the binding of a radiolabeled ligand (e.g., [³H]ADP or a more stable analog like [³H]2-MeSADP) to P2Y receptors.
Materials:
-
Cell membranes or whole cells expressing the P2Y receptor of interest.
-
Radiolabeled ligand (e.g., [³H]2-MeSADP).
-
Unlabeled ligand for competition assays (e.g., ADP, 2-MeSADP).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radiolabeled ligand.
-
Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of unlabeled ligand (e.g., 10 µM ADP).
-
Competition Binding: Membrane preparation, radiolabeled ligand, and varying concentrations of the competitor compound.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For saturation binding, plot specific binding against the concentration of radiolabeled ligand and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand.
-
Caption: Radioligand binding assay workflow.
Intracellular Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors, such as P2Y1, by monitoring changes in intracellular calcium levels.
Objective: To quantify the increase in intracellular calcium in response to ADP receptor agonists.
Materials:
-
Cells expressing the P2Y1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
ADP and other test compounds.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Agonist Addition: Use the automated injector to add ADP or other test compounds to the wells while continuously measuring the fluorescence.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. For dose-response curves, plot the peak response against the log concentration of the agonist to determine the EC50.
Caption: Calcium mobilization assay workflow.
cAMP Measurement Assay
This assay is used to measure the activation of Gi-coupled receptors, such as P2Y12 and P2Y13, by quantifying the inhibition of adenylyl cyclase activity.
Objective: To measure the decrease in intracellular cAMP levels in response to ADP receptor agonists.
Materials:
-
Cells expressing the P2Y12 or P2Y13 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
ADP and other test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add ADP or other test compounds to the cells and incubate for a short period. Then, add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in each sample from the standard curve. The inhibitory effect of the agonist is determined by the reduction in forskolin-stimulated cAMP levels. For dose-response curves, plot the percentage inhibition of forskolin-stimulated cAMP against the log concentration of the agonist to determine the IC50.
References
- 1. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Characterization of the Human P2Y13 Receptor [ouci.dntb.gov.ua]
- 9. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of α,β-Methylene-ADP (ADPS) with Purinergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between Adenosine 5'-diphosphate, β-thio (ADPS), a key research tool, and purinergic receptors, specifically focusing on the P2Y subtype. This document outlines the binding affinities, functional effects, and downstream signaling pathways associated with this compound activity. Detailed experimental protocols and structured data tables are provided to facilitate research and development in the field of purinergic signaling.
Overview of this compound and Purinergic Receptors
Purinergic receptors are a family of cell surface receptors that are activated by extracellular nucleotides such as ATP and ADP. They are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and ADP. The P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic P2Y receptors.
This compound is a stable analog of ADP that has been instrumental in the characterization of P2Y receptors. Its resistance to degradation by ectonucleotidases makes it a valuable tool for in vitro and in vivo studies. This guide will focus on the interaction of this compound with the P2Y1, P2Y12, and P2Y13 receptor subtypes, for which it shows significant activity.
Quantitative Data: Binding Affinities and Potencies
The interaction of this compound with various P2Y receptors has been quantified through various assays. The following tables summarize the key binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values for this compound and related compounds.
| Compound | Receptor Subtype | Assay Type | Species | Cell Type/Tissue | Ki (nM) | Reference |
| This compound | P2Y1 | Radioligand Binding ([3H]MRS2500) | Human | Sf9 cell membranes | 318 | |
| MRS2179 | P2Y1 | Radioligand Binding ([3H]A3P5P) | Turkey | Erythrocyte membranes | 100 | |
| MRS2500 | P2Y1 | Radioligand Binding | Human | - | 0.73 |
Table 1: Binding Affinities (Ki) of this compound and Related Compounds at the P2Y1 Receptor.
| Compound | Receptor Subtype | Assay Type | Species | Cell Type/Tissue | IC50 (nM) | Reference |
| This compound | P2Y1 | Calcium Mobilization | Human | 1321N1-hP2Y1 cells | 560 | |
| This compound | P2Y12 | Adenylyl Cyclase Inhibition | Human | CHO-hP2Y12 cells | ~100-1000 |
Table 2: Functional Inhibitory Concentrations (IC50) of this compound.
| Compound | Receptor Subtype | Assay Type | Species | Cell Type/Tissue | EC50 (nM) | Reference |
| This compound | P2Y12 (partial agonist) | Platelet Aggregation | Human | Platelets | >1000 | |
| This compound | P2Y13 | Not well characterized | - | - | - |
Table 3: Functional Agonist Concentrations (EC50) of this compound.
Signaling Pathways
This compound elicits its effects by modulating the signaling cascades downstream of P2Y receptors. The primary signaling pathway for the P2Y1 receptor involves its coupling to the Gq alpha subunit of heterotrimeric G proteins.
P2Y1 Receptor Signaling
Upon binding of an agonist, the P2Y1 receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This compound acts as an antagonist at this receptor, blocking this cascade.
Caption: P2Y1 receptor signaling pathway antagonism by this compound.
P2Y12 and P2Y13 Receptor Signaling
The P2Y12 and P2Y13 receptors are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a partial agonist at the P2Y12 receptor, meaning it can weakly activate this pathway. Its effects on P2Y13 are less well-defined.
Caption: P2Y12 receptor signaling and partial agonism by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with purinergic receptors.
Radioligand Binding Assay for P2Y1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor.
Materials:
-
Membranes from Sf9 cells expressing the human P2Y1 receptor.
-
[3H]MRS2500 (radioligand).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 120 mM NaCl, 5 mM KCl.
-
Test compound (e.g., this compound).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Incubate the cell membranes (20-40 µg of protein) with the radioligand [3H]MRS2500 (0.5-10 nM) in the binding buffer.
-
Add varying concentrations of the test compound (this compound).
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a P2Y1 radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors like P2Y1.
Materials:
-
1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor.
-
Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dye).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound (this compound) and a known P2Y1 agonist (e.g., ADP or 2MeSADP).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Plate the 1321N1-hP2Y1 cells in a 96-well plate and grow to confluence.
-
Load the cells with Fluo-4 AM (2 µM) for 60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of the P2Y1 agonist (e.g., 100 nM 2MeSADP).
-
Measure the change in fluorescence intensity over time using a FLIPR.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Calculate the IC50 value for this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
Caption: Workflow for an intracellular calcium mobilization assay.
Conclusion
This compound is a critical pharmacological tool for the study of purinergic receptors. It acts as a potent and selective antagonist of the P2Y1 receptor and a partial agonist of the P2Y12 receptor. The detailed protocols and compiled quantitative data in this guide serve as a valuable resource for researchers investigating the physiological and pathophysiological roles of these receptors and for the development of novel therapeutics targeting the purinergic signaling system. Further research is warranted to fully elucidate the activity of this compound at the P2Y13 receptor and to develop more subtype-selective ligands.
An In-depth Technical Guide to the Structural and Functional Differences Between ADP and ATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural and functional distinctions between adenosine diphosphate (ADP) and adenosine triphosphate (ATP), two nucleotides central to cellular bioenergetics and signaling.
Core Structural Differences
Adenosine triphosphate (ATP) is composed of an adenine base, a ribose sugar, and a chain of three phosphate groups.[1] Adenosine diphosphate (ADP) shares the same adenine and ribose components but has only two phosphate groups.[2] The key structural difference lies in the number of phosphate groups attached to the 5' carbon of the ribose sugar.[3]
The phosphate groups in both molecules are designated as alpha (α), beta (β), and for ATP, gamma (γ), starting from the one closest to the ribose sugar.[3] The bonds linking the phosphate groups, known as phosphoanhydride bonds, are considered "high-energy" because their hydrolysis releases a significant amount of free energy.[4] Specifically, the bond between the beta and gamma phosphates in ATP is the primary source of this energy.[5]
The presence of the third phosphate group in ATP leads to greater electrostatic repulsion between the negatively charged oxygen atoms, contributing to the higher potential energy of the molecule compared to ADP.[6] This instability is crucial for its role as the cell's primary energy currency.[6]
Quantitative Structural and Energetic Data
The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a highly exergonic reaction. The precise energy released is dependent on intracellular conditions such as pH and the concentration of divalent cations like Mg2+.[7]
| Parameter | Adenosine Diphosphate (ADP) | Adenosine Triphosphate (ATP) |
| Chemical Formula | C₁₀H₁₅N₅O₁₀P₂[2] | C₁₀H₁₆N₅O₁₃P₃[2] |
| Molecular Mass | 427.201 g/mol | 507.18 g/mol [2] |
| Phosphate Groups | 2[2] | 3[2] |
| Standard Free Energy of Hydrolysis (ΔG°') | Not applicable for energy release | -30.5 kJ/mol (-7.3 kcal/mol)[3] |
| Physiological Free Energy of Hydrolysis (ΔG') | Not applicable for energy release | Approximately -57 kJ/mol (-14 kcal/mol)[4] |
Table 1: Comparative quantitative data for ADP and ATP.
The ATP/ADP Ratio as a Critical Cellular Sensor
The intracellular ratio of ATP to ADP is a critical indicator of the cell's energy status and a key regulator of metabolic pathways.[8] A high ATP/ADP ratio signifies a high-energy state, leading to the downregulation of catabolic pathways like glycolysis and oxidative phosphorylation. Conversely, a low ATP/ADP ratio (high ADP levels) indicates a low-energy state and stimulates ATP-producing pathways.[8]
One of the most well-characterized examples of this regulation is the ATP-sensitive potassium (KATP) channel. These channels are found in various tissues, including pancreatic β-cells, cardiac muscle, and neurons, where they link the cell's metabolic state to its electrical activity.[9][10]
In pancreatic β-cells, KATP channels play a pivotal role in glucose-stimulated insulin secretion.
When blood glucose levels are high, pancreatic β-cells take up and metabolize glucose, leading to an increase in the intracellular ATP/ADP ratio.[11] This elevated ATP level directly inhibits the KATP channels, causing them to close.[12] The closure of these potassium channels leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels.[11] The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[11]
Experimental Protocols for Studying ADP and ATP
A variety of experimental techniques are employed to study the structure, function, and intracellular concentrations of ADP and ATP.
Objective: To determine the three-dimensional atomic structure of ADP and ATP, often in complex with proteins.
Methodology:
-
Protein Expression and Purification: The protein of interest (e.g., a kinase or ATPase) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity.[13]
-
Crystallization: The purified protein is mixed with a solution containing either ADP or a non-hydrolyzable ATP analog. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-ordered crystals.[13]
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron facility. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.[14]
-
Structure Determination: The diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-nucleotide complex is built and refined.[14]
Objective: To study the different phosphate groups of ADP and ATP in solution and to monitor enzymatic reactions involving these nucleotides.
Methodology:
-
Sample Preparation: A solution of the sample (e.g., purified protein with ADP/ATP, or cell extract) is prepared in a suitable buffer, often containing D₂O for field locking. Non-deuterated solvents can also be used as they do not contain phosphorus.[15]
-
NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A ³¹P NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.[16]
-
Spectral Analysis: The chemical shifts of the phosphorus nuclei are analyzed. The α, β, and γ phosphates of ATP, and the α and β phosphates of ADP, have distinct chemical shifts, allowing for their differentiation and quantification.[16] The coupling between adjacent phosphorus nuclei (J-coupling) provides additional structural information.
Objective: To measure the concentration of ADP and ATP in biological samples.
Methodology (Luciferase-based ATP Assay):
-
Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) are prepared, and proteins are often denatured to stop enzymatic activity.
-
Reaction Setup: The sample is mixed with a reaction buffer containing luciferase and its substrate, luciferin.
-
Luminescence Measurement: ATP in the sample provides the energy for the luciferase-catalyzed oxidation of luciferin, which produces light. The intensity of the emitted light is directly proportional to the ATP concentration and is measured using a luminometer.
-
ADP Measurement: To measure ADP, it is first converted to ATP using an enzyme like pyruvate kinase, and then the total ATP is measured as described above. The initial ATP concentration is subtracted to determine the ADP concentration.
Conclusion
The single phosphate group difference between ADP and ATP is fundamental to life, dictating the energy state of the cell and regulating a vast array of cellular processes. For researchers in drug development, understanding the nuanced structural differences and the intricate signaling pathways governed by the ATP/ADP ratio is paramount for identifying and characterizing novel therapeutic targets. The experimental techniques outlined provide the necessary tools to probe these critical aspects of cellular function.
References
- 1. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]
- 2. pediaa.com [pediaa.com]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]
- 8. ATP vs ADP: Key Differences and Functions in the Body - Creative Proteomics [creative-proteomics.com]
- 9. ATP-Sensitive Potassium Channels: Structures, Functions, and Pathophysiology [jstage.jst.go.jp]
- 10. The role of ATP-sensitive potassium channels in cellular function and protection in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
The Pivotal Role of Adenosine Diphosphate in Metabolic Regulation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Adenosine Diphosphate (ADP) is a critical nucleotide that functions far beyond its role as a simple precursor to ATP. It is a fundamental, real-time sensor of the cell's energetic state, acting as a potent allosteric regulator of key metabolic enzymes and a crucial substrate for ATP synthesis. The cellular ratio of ADP to ATP dictates the flux through major catabolic and anabolic pathways, ensuring that energy production is tightly coupled to demand. This technical guide provides an in-depth exploration of ADP's multifaceted role in metabolic regulation, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the core signaling pathways involved.
ADP as a Sensor of Cellular Energy Status
The energetic health of a cell is often encapsulated by the "energy charge," a concept reflecting the relative amounts of ATP, ADP, and AMP. In a healthy, resting cell, the ATP concentration is high, and the ADP concentration is kept relatively low, resulting in a high ATP/ADP ratio. During periods of high energy demand, such as muscle contraction or rapid cell growth, ATP is hydrolyzed to ADP and inorganic phosphate (Pi), causing a decrease in the ATP/ADP ratio. This shift is a primary signal that triggers an increase in catabolic, ATP-producing pathways and a decrease in anabolic, ATP-consuming processes.
Allosteric Regulation by ADP in Core Metabolic Pathways
ADP's most immediate role in metabolic control is through the allosteric regulation of key, rate-limiting enzymes. Unlike competitive inhibitors, allosteric regulators bind to a site distinct from the enzyme's active site, causing a conformational change that modulates its activity.
Glycolysis
Glycolysis is a central catabolic pathway that provides a rapid source of ATP. ADP acts as a potent activator of key glycolytic enzymes, signaling the need for increased energy production.
-
Phosphofructokinase-1 (PFK-1): This enzyme catalyzes the committed step of glycolysis. ATP is a key allosteric inhibitor of PFK-1, but this inhibition is effectively reversed by ADP and AMP. When ADP levels rise, it binds to PFK-1 and increases its affinity for its substrate, fructose-6-phosphate, thereby stimulating glycolytic flux.
-
Pyruvate Kinase (PK): PK catalyzes the final, ATP-generating step of glycolysis. While the primary activator of PK is fructose-1,6-bisphosphate (a feed-forward mechanism), ADP acts as the essential substrate for the reaction. High levels of ATP, conversely, act as an allosteric inhibitor.
Caption: Allosteric control of PFK-1 by ADP and ATP.
Tricarboxylic Acid (TCA) Cycle
The TCA cycle is the central hub of aerobic respiration. ADP signals low energy status and promotes the activity of the cycle to generate reducing equivalents (NADH and FADH₂) for oxidative phosphorylation.
-
Isocitrate Dehydrogenase (IDH): This is a major regulatory point in the TCA cycle. ADP is a strong allosteric activator of IDH. It lowers the Km of the enzyme for its substrate, isocitrate, thus increasing the rate of the cycle when energy is low. Conversely, high levels of ATP and NADH are inhibitory.
Caption: Allosteric control of IDH in the TCA cycle.
ADP as a Limiting Substrate for ATP Synthesis
In the mitochondria, the rate of ATP synthesis via oxidative phosphorylation is tightly coupled to ADP availability. The F1Fo-ATP synthase complex uses the proton-motive force generated by the electron transport chain to phosphorylate ADP to ATP. When cellular activity is low, ADP levels are low, and thus the rate of ATP synthesis and oxygen consumption slows down. Conversely, an increase in ADP concentration directly stimulates ATP synthase, increasing ATP production and oxygen consumption in a process known as "respiratory control."
The ADP/AMP-Activated Protein Kinase (AMPK) Cascade
AMPK is a master regulator of cellular metabolism that is activated under conditions of energy stress. While AMP is the primary allosteric activator, recent studies have highlighted that ADP also plays a crucial role. A rising ADP:ATP ratio (and the subsequent rise in AMP via adenylate kinase) promotes the phosphorylation and activation of AMPK. Once active, AMPK phosphorylates numerous downstream targets to switch on catabolic pathways (like fatty acid oxidation and glucose uptake) and switch off anabolic pathways (like protein and lipid synthesis), restoring cellular energy homeostasis.
Caption: Activation of the AMPK pathway by an increased ADP/ATP ratio.
Quantitative Data Summary
The precise regulation of metabolism by ADP is rooted in its cellular concentration and its binding affinities for key enzymes.
| Parameter | Value / Range | Cell / Tissue Type | Significance |
| Cellular Concentrations | |||
| Cytosolic ADP Concentration (resting) | 50 - 100 µM | Various mammalian | Represents the basal level available for signaling and ATP synthesis. |
| Cytosolic ATP:ADP Ratio (resting) | ~10:1 | Various mammalian | A high ratio indicates energy sufficiency, keeping ATP-producing pathways in check. |
| ATP:ADP Ratio (active/stressed) | 2:1 to 5:1 | Muscle, neurons | A significant drop that signals energy deficit and activates catabolism. |
| Enzyme Kinetics | |||
| PFK-1 (Kₐ for ADP) | 100 - 300 µM | Rabbit muscle | The activation constant is within the physiological range of ADP fluctuation. |
| Isocitrate Dehydrogenase (Kₐ for ADP) | 20 - 100 µM | Bovine heart | Highly sensitive to changes in ADP concentration. |
| ATP Synthase (Kₘ for ADP) | 10 - 30 µM | Mitochondria | High affinity ensures efficient ATP production even at low ADP levels. |
Experimental Protocols
Accurate measurement of ADP and its effects on enzyme activity is crucial for metabolic research.
Measurement of Intracellular ADP Concentrations
Methodology: High-Performance Liquid Chromatography (HPLC)
This is a gold standard method for separating and quantifying nucleotides from cell or tissue extracts.
-
Sample Preparation: Rapidly quench metabolic activity by flash-freezing tissue or snap-chilling cell cultures in liquid nitrogen.
-
Extraction: Extract nucleotides using a cold acid solution, typically perchloric acid (PCA) or trichloroacetic acid (TCA), followed by neutralization with a base (e.g., potassium carbonate).
-
Chromatography: Inject the neutralized extract onto a reverse-phase ion-pairing HPLC column (e.g., a C18 column).
-
Separation: Use a gradient of two mobile phases. For example, Buffer A (e.g., 100 mM potassium phosphate, 4 mM tetrabutylammonium hydrogen sulfate, pH 6.0) and Buffer B (e.g., Buffer A with 30% methanol). A linear gradient from Buffer A to Buffer B separates ATP, ADP, and AMP based on their polarity.
-
Detection & Quantification: Detect the nucleotides using a UV detector at 254 nm. Quantify concentrations by comparing the peak areas from the sample to those of known standards.
Caption: General workflow for measuring cellular ADP using HPLC.
Assay of PFK-1 Activity
Methodology: Coupled Enzyme Spectrophotometric Assay
This assay measures PFK-1 activity by coupling the production of its products to a reaction that involves a change in NADH absorbance, which can be monitored in real-time.
-
Principle: The product of the PFK-1 reaction, fructose-1,6-bisphosphate (F1,6BP), is immediately cleaved by aldolase into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). Triosephosphate isomerase converts DHAP to G3P. Finally, glycerol-3-phosphate dehydrogenase reduces G3P to glycerol-3-phosphate, oxidizing NADH to NAD⁺ in the process. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the PFK-1 activity.
-
Reaction Mixture: Prepare a cuvette with buffer (e.g., Tris-HCl), MgCl₂, KCl, fructose-6-phosphate, ATP, NADH, and an excess of the coupling enzymes (aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase).
-
Initiation & Measurement: Initiate the reaction by adding the sample containing PFK-1 (e.g., a cell lysate). To test the effect of ADP, include varying concentrations of ADP in the reaction mixture.
-
Data Analysis: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of reaction is calculated from the linear portion of the curve using the Beer-Lambert law.
Conclusion
Adenosine diphosphate is a linchpin of metabolic regulation. Through its dual role as a potent allosteric effector and a rate-limiting substrate, ADP ensures that cellular energy production is exquisitely sensitive and rapidly responsive to the energetic demands of the cell. An understanding of these regulatory circuits is fundamental not only for basic science but also for drug development, as targeting enzymes that are modulated by ADP offers therapeutic opportunities for metabolic diseases such as cancer, diabetes, and ischemia.
The ADP/ATP Cycle: A Core Cellular Process for Energy Transduction and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adenosine diphosphate (ADP) to adenosine triphosphate (ATP) cycle is the fundamental mechanism for energy transfer in all known life forms. This intricate and perpetual cycle captures the chemical energy from the breakdown of food molecules and light and converts it into a usable form to power a vast array of cellular processes. Beyond its role as the primary energy currency, the relative concentrations of ATP and ADP, often expressed as the ATP/ADP ratio, serve as a critical sensor of the cell's energetic state, influencing a complex network of signaling pathways that govern metabolism, growth, and cell fate. This technical guide provides a comprehensive overview of the core biochemical mechanisms of the ADP/ATP cycle, detailed experimental protocols for its study, and an exploration of the key signaling pathways it regulates.
Core Biochemical Mechanisms of the ADP/ATP Cycle
The ADP/ATP cycle involves two primary processes: the synthesis of ATP from ADP and inorganic phosphate (Pi), an endergonic reaction, and the hydrolysis of ATP back to ADP and Pi, an exergonic reaction that releases energy.
ATP Synthesis: Capturing Chemical Energy
Cells employ two main strategies for ATP synthesis: substrate-level phosphorylation and oxidative phosphorylation. In photosynthetic organisms, photophosphorylation is an additional crucial mechanism.
-
Substrate-Level Phosphorylation: This process involves the direct transfer of a phosphate group from a high-energy phosphorylated intermediate to ADP, producing ATP. This occurs during glycolysis and the citric acid cycle. For instance, during glycolysis, two key enzymes, phosphoglycerate kinase and pyruvate kinase, catalyze substrate-level phosphorylation, resulting in a net gain of two ATP molecules per molecule of glucose.[1]
-
Oxidative Phosphorylation: This is the primary source of ATP in most aerobic organisms and takes place in the mitochondria.[2] It involves the transfer of electrons from NADH and FADH2, generated during glycolysis and the citric acid cycle, through the electron transport chain (ETC). The energy released during this electron transport is used to pump protons across the inner mitochondrial membrane, creating a proton-motive force. The flow of protons back into the mitochondrial matrix through ATP synthase drives the synthesis of ATP from ADP and Pi.[1] The oxidation of one molecule of NADH yields approximately 2.5-3 molecules of ATP, while the oxidation of FADH2 produces about 1.5-2 molecules of ATP.
-
Photophosphorylation: In plants and some bacteria, photophosphorylation harnesses light energy to create a proton gradient across a membrane, which then drives ATP synthesis via ATP synthase, analogous to oxidative phosphorylation.
ATP Hydrolysis: Releasing Energy for Cellular Work
The energy stored in ATP is released through the hydrolysis of its terminal phosphoanhydride bond, a reaction catalyzed by ATPases. This process yields ADP, inorganic phosphate (Pi), and a significant amount of free energy (approximately -30.5 kJ/mol under standard conditions).[3] This energy is coupled to and drives a multitude of cellular processes, including:
-
Muscle Contraction: The hydrolysis of ATP powers the conformational changes in myosin that lead to muscle contraction.[3]
-
Active Transport: ATP-dependent pumps, such as the Na+/K+ ATPase, utilize the energy from ATP hydrolysis to move ions and other molecules against their concentration gradients.
-
Biosynthesis: The synthesis of macromolecules like DNA, RNA, and proteins requires energy input from ATP hydrolysis.
-
Signal Transduction: Kinases, a major class of signaling enzymes, use ATP as a phosphate donor to phosphorylate and regulate the activity of other proteins.[3]
Quantitative Data on the ADP/ATP Cycle
The intracellular concentrations of ATP and ADP, and their ratio, are tightly regulated and serve as key indicators of the cell's metabolic state.
| Parameter | Typical Cellular Value | Significance |
| Intracellular ATP Concentration | 1-10 mM | Maintained at a relatively high and stable concentration to meet the cell's energy demands. |
| Intracellular ADP Concentration | 0.1-0.5 mM | Kept low to maintain a high ATP/ADP ratio, which is favorable for ATP hydrolysis-driven reactions. |
| ATP/ADP Ratio | >10 | A high ratio indicates a high energy state, while a low ratio signals energy stress. |
| Cellular Energy Charge | 0.8-0.95 | A measure of the energy status of the cell, calculated as ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]). A high energy charge indicates a healthy metabolic state.[4] |
| ΔG of ATP Hydrolysis | -40 to -60 kJ/mol | The actual free energy change under physiological conditions is significantly more negative than the standard free energy change due to the high ATP/ADP ratio. |
Table 1: Typical Quantitative Parameters of the Cellular ADP/ATP Pool.
| Enzyme | Substrate(s) | KM | Vmax | Inhibitor(s) | Activator(s) |
| ATP Synthase | ADP, Pi | 10-100 µM (for ADP) | Varies with proton motive force | Oligomycin, ATP (competitive with ADP) | High proton motive force, high ADP |
| Phosphofructokinase-1 (PFK-1) | Fructose-6-phosphate, ATP | Varies with allosteric effectors | Varies | ATP, Citrate | AMP, Fructose-2,6-bisphosphate |
| Pyruvate Kinase | Phosphoenolpyruvate, ADP | Varies with allosteric effectors | Varies | ATP, Alanine | Fructose-1,6-bisphosphate |
Table 2: Kinetic Parameters of Key Enzymes in the ADP/ATP Cycle. Note: KM and Vmax values can vary significantly depending on the specific isoform, organism, and experimental conditions.
Experimental Protocols for Studying the ADP/ATP Cycle
A variety of methods are available to quantify intracellular ATP and ADP levels and to assess the activity of enzymes involved in the ADP/ATP cycle.
Luciferase-Based ATP Assay
This is a highly sensitive method for quantifying ATP. It utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light. The amount of light emitted is directly proportional to the ATP concentration.
Protocol for Cultured Cells:
-
Cell Lysis:
-
Culture cells to the desired density in a 96-well plate.
-
Remove the culture medium and add a suitable cell lysis reagent (e.g., a buffer containing a non-ionic detergent like Triton X-100) to release intracellular ATP.
-
-
Luciferase Reaction:
-
Prepare a luciferase reaction mix containing luciferase, luciferin, and a buffer at the optimal pH for the enzyme.
-
Add the luciferase reaction mix to the cell lysate.
-
-
Luminescence Measurement:
-
Immediately measure the luminescence using a luminometer. The signal is typically transient, so rapid measurement is crucial.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of ATP to convert the luminescence readings into absolute ATP concentrations.[5]
-
High-Performance Liquid Chromatography (HPLC) for ADP and ATP Quantification
HPLC provides a robust method for separating and quantifying ATP, ADP, and AMP simultaneously.
Protocol for Cultured Cells:
-
Cell Extraction:
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Extract nucleotides by adding a cold acid solution, such as perchloric acid (PCA), to the cell pellet.
-
Neutralize the extract with a base, such as potassium carbonate (K2CO3), and centrifuge to remove the precipitate.[6]
-
-
HPLC Analysis:
-
Quantification:
-
Identify and quantify the ATP, ADP, and AMP peaks by comparing their retention times and peak areas to those of known standards.
-
Measurement of Mitochondrial Respiration and ATP Production
The Seahorse XF Analyzer is a widely used instrument for measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.
Experimental Workflow:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Assay Medium: Replace the culture medium with a specialized assay medium.
-
Instrument Setup: Place the microplate in the Seahorse XF Analyzer.
-
Sequential Injections: Sequentially inject compounds that modulate mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the ETC, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The instrument's software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]
Enzyme Kinetic Assays for Kinases and ATPases
Coupled enzyme assays are often used to measure the kinetic parameters of ATP-utilizing enzymes.
A Coupled Spectrophotometric Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the kinase or ATPase of interest, its substrate, ATP, and the coupling enzymes. A common system involves pyruvate kinase and lactate dehydrogenase.
-
Reaction Initiation: Initiate the reaction by adding the enzyme or ATP.
-
Spectrophotometric Monitoring: The production of ADP by the primary enzyme is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored as a decrease in absorbance at 340 nm.
-
Kinetic Parameter Calculation: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. By varying the substrate concentrations, the KM and Vmax can be calculated using Michaelis-Menten kinetics.[8]
Signaling Pathways Regulated by the ADP/ATP Cycle
The cellular energy state, reflected by the ATP/ADP ratio, is a critical regulator of several key signaling pathways that control metabolism, cell growth, and survival.
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a master sensor of cellular energy status. It is allosterically activated by AMP and ADP, which accumulate when the ATP/ADP ratio is low.[9] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by:
-
Inhibiting anabolic pathways: AMPK phosphorylates and inhibits key enzymes in fatty acid and cholesterol synthesis.
-
Activating catabolic pathways: AMPK promotes glucose uptake and glycolysis, as well as fatty acid oxidation.
-
Regulating autophagy: Under energy stress, AMPK can initiate autophagy to recycle cellular components and provide fuel.[10]
Caption: The AMPK signaling pathway is activated by a low cellular energy state.
mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. mTOR is active under conditions of high cellular energy (high ATP levels) and nutrient availability. When ATP levels are low, AMPK is activated and can inhibit mTOR signaling, thereby halting cell growth and promoting energy-conserving processes.[11]
Caption: mTOR signaling integrates energy status to control cell growth.
Purinergic Signaling
Extracellular ATP can act as a signaling molecule by binding to purinergic receptors on the cell surface.[3] This form of signaling is involved in a wide range of physiological processes, including neurotransmission, inflammation, and vascular function. The release of ATP from cells can be triggered by various stimuli, including mechanical stress and hypoxia.
Caption: Extracellular ATP activates purinergic signaling pathways.
Conclusion
The ADP/ATP cycle is a cornerstone of cellular bioenergetics and a critical hub for metabolic regulation. A thorough understanding of its intricate mechanisms, coupled with robust experimental methodologies for its investigation, is paramount for researchers in the life sciences and for professionals in drug development. The ability to accurately measure and interpret changes in the cellular ATP/ADP ratio and the activity of related enzymes provides invaluable insights into cellular health, disease pathogenesis, and the mode of action of therapeutic agents. The signaling pathways governed by the cellular energy state, such as the AMPK and mTOR pathways, represent key targets for the development of novel therapies for a wide range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases. Future research will undoubtedly continue to unravel the complex interplay between the ADP/ATP cycle and the vast network of cellular processes it controls, opening new avenues for therapeutic intervention.
References
- 1. web.iitd.ac.in [web.iitd.ac.in]
- 2. Kinetic studies of ATP synthase: the case for the positional change mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common methods in mitochondrial research (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to Exploratory Studies on Novel ADP Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies, data analysis, and conceptual frameworks used in the exploratory studies of novel adenosine diphosphate (ADP) analogues. As crucial signaling molecules, ADP and its analogues are at the forefront of research for therapeutic interventions in hemostasis, thrombosis, and inflammation. This document details the experimental protocols, presents key quantitative data, and illustrates the intricate signaling pathways involved.
Quantitative Data on Novel ADP Analogues
The exploration of novel ADP analogues has yielded compounds with a range of potencies and selectivities for different P2Y receptor subtypes. The following tables summarize key quantitative data from various studies, providing a comparative view of their biological activity.
Table 1: In Vitro Potency of Novel P2Y12 Receptor Antagonists
| Compound Class | Specific Analogue | Assay Type | Target Species | IC50 (nM) | Reference |
| Triazole-containing Ribonucleotides | Analogue 5a | Platelet Aggregation | Human | 0.4 | |
| 2-thio-dAMP Derivatives | PSB-0739 | Radioligand Binding | Human | 7.7 | |
| Non-nucleotide Analogues | AZD6140 (Ticagrelor) | Radioligand Binding | Human | 14 | |
| Thienopyridine Derivatives | Clopidogrel Active Metabolite | Platelet Aggregation | Human | 200-1000 |
Table 2: Binding Affinity of Nucleotide and Non-nucleotide P2Y12 Antagonists
| Compound | Receptor Type | Ki (nM) | Assay |
| 2-MeSADP | P2Y12 | 1.8 | Radioligand Binding |
| Cangrelor | P2Y12 | 22 | Radioligand Binding |
| Ticagrelor | P2Y12 | 14 | Radioligand Binding |
Detailed Experimental Protocols
The characterization of novel ADP analogues relies on a suite of robust in vitro and cellular assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for P2Y12 Receptor
This protocol is used to determine the binding affinity of a test compound for the P2Y12 receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human P2Y12 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 1 mM EDTA.
-
Radioligand: [3H]2-MeSADP or another suitable radiolabeled P2Y12 agonist/antagonist is used.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.
Human Platelet Aggregation Assay
This assay assesses the functional effect of ADP analogues on platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors, and PRP is prepared by centrifugation.
-
Agonist: ADP is used as the agonist to induce platelet aggregation.
-
Incubation: PRP is incubated with the test compound or vehicle control for a specified time.
-
Aggregation Measurement: Platelet aggregation is initiated by the addition of ADP and measured using a platelet aggregometer, which records the change in light transmission.
-
Data Analysis: The percentage of inhibition of platelet aggregation is calculated for each concentration of the test compound, and the IC50 value is determined.
ADP-Glo™ Kinase Assay
This assay is used to screen for compounds that modulate the activity of ADP-dependent kinases.
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together.
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP into ATP.
-
Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated.
-
Data Analysis: The effect of the test compound on kinase activity is determined by the change in luminescence.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action of novel ADP analogues. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Caption: P2Y12 receptor signaling pathway initiated by an ADP analogue.
Caption: A typical workflow for the discovery of novel ADP analogue drugs.
Caption: Logical relationships in the structure-activity studies of ADP analogues.
The Function of ADP in the Blood Coagulation Cascade: A Technical Guide
Adenosine diphosphate (ADP) is a critical signaling molecule that plays a central role in hemostasis and thrombosis. Released from the dense granules of activated platelets, ADP acts as a potent agonist, amplifying the platelet activation and aggregation response initiated by primary agonists like collagen and thrombin. This guide provides an in-depth examination of ADP's function, its signaling pathways, quantitative effects, and the experimental methods used for its study, tailored for researchers and drug development professionals.
ADP Receptors: The P2Y Purinergic Family
Platelets express two key G-protein coupled purinergic receptors for ADP: P2Y1 and P2Y12. These receptors are essential for a full and sustained platelet response and work in a complementary fashion.
-
P2Y1 Receptor: This receptor is coupled to the Gq family of G-proteins. Upon ADP binding, the activated Gαq subunit stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the dense tubular system, leading to a transient increase in intracellular calcium concentration. This calcium flux is primarily responsible for platelet shape change and the initiation of a weak and reversible aggregation.
-
P2Y12 Receptor: This is the primary target for thienopyridine antiplatelet drugs (e.g., clopidogrel) and other P2Y12 inhibitors. The P2Y12 receptor is coupled to the Gi family of G-proteins. Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in its active state phosphorylates substrates that inhibit platelet activation. Therefore, P2Y12 activation potentates and sustains the aggregation response, leading to the formation of a stable platelet plug. It also plays a crucial role in stabilizing thrombi.
Signaling Pathways of ADP-Mediated Platelet Activation
The coordinated action of P2Y1 and P2Y12 is required for robust platelet aggregation. The P2Y1 receptor initiates the response with shape change and weak aggregation, while the P2Y12 receptor provides the necessary signals for stabilization and amplification.
Caption: ADP signaling in platelets via P2Y1 and P2Y12 receptors.
Quantitative Data on ADP in Platelet Function
The concentration of ADP and the response it elicits are critical for effective hemostasis. The following table summarizes key quantitative parameters.
| Parameter | Typical Value(s) | Significance |
| ADP Concentration in Platelet Dense Granules | 500–1500 mM | High concentration allows for a potent signal upon degranulation. |
| EC₅₀ of ADP for Platelet Aggregation | 0.5–5 µM | This is the concentration required to achieve 50% of the maximal aggregation response in vitro. |
| P2Y1 Receptor Binding Affinity (Kd for ADP) | 31-500 nM | Reflects the concentration range for initial platelet activation and shape change. |
| P2Y12 Receptor Binding Affinity (Kd for 2-MeSADP) | 0.8–6.5 nM | High affinity for agonists, mediating a sustained response at low concentrations. |
Role of ADP in the Coagulation Cascade Amplification
ADP's role extends beyond simple platelet aggregation. The process it initiates is a crucial positive feedback loop that provides the necessary platform for the coagulation cascade to proceed efficiently.
-
Initial Activation & ADP Release: Vessel wall injury exposes collagen, leading to initial platelet adhesion and weak activation. This triggers the release of ADP from platelet dense granules.
-
Recruitment and Amplification: The released ADP acts on nearby circulating platelets, activating them through the P2Y1 and P2Y12 receptors. This recruits a larger number of platelets to the site of injury.
-
Thrombus Formation: Sustained signaling, primarily through P2Y12, leads to the "inside-out" activation of the GPIIb/IIIa receptor. This receptor binds fibrinogen, cross-linking adjacent platelets and forming a stable thrombus.
-
Surface for Coagulation: The aggregated platelets provide a negatively charged phospholipid surface (phosphatidylserine), which is essential for the assembly and activation of coagulation factor complexes (e.g., the tenase and prothrombinase complexes). This localization dramatically accelerates the generation of thrombin.
-
Thrombin Generation: The massive burst of thrombin generation on the platelet surface further activates more platelets, cleaves fibrinogen to fibrin to stabilize the clot, and reinforces the entire hemostatic process.
The Evolutionary Tapestry of ADP Receptors: A Technical Guide to Their Conservation and Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the evolutionary conservation of Adenosine Diphosphate (ADP) receptors, a critical family of purinergic G protein-coupled receptors (GPCRs) integral to a myriad of physiological processes. With a primary focus on the P2Y12 receptor, a key player in platelet aggregation and a major target for antithrombotic therapies, this document provides a comprehensive overview of their evolutionary relationships, signaling pathways, and the experimental methodologies used to investigate their function. Quantitative data is presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized through detailed diagrams.
Evolutionary Conservation of ADP Receptors
The P2Y receptor family, to which ADP receptors belong, is an ancient signaling system, evident from its wide distribution across the animal kingdom. Phylogenetic analyses have revealed that P2Y receptors can be broadly categorized into two main subgroups: the P2Y1-like receptors (P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) and the P2Y12-like receptors (P2Y12, P2Y13, and P2Y14).[1] This division is based on sequence homology and G-protein coupling preferences.
The P2Y12-like receptor group exhibits a high degree of conservation, particularly among vertebrates, indicating a strong purifying selection that eliminates deleterious mutations.[2] P2Y12 and GPR87 are the most conserved members of this group in birds and mammals.[2] The evolutionary history of these receptors is marked by gene duplication events. For instance, in fish, a single ortholog for P2Y12/P2Y13 exists, which is more closely related to P2Y12, suggesting that P2Y13 likely arose from a P2Y12 gene duplication later in tetrapod evolution.[2]
While the overall sequence of P2Y12-like receptors is conserved, the genomic organization of their genes is less so. For example, the P2Y12 gene in bony fish has an intron that is not present in mammals, interrupting the coding sequence for the second transmembrane domain.[2] This suggests that while the functional protein structure is under strong selective pressure, the underlying genetic architecture has undergone dynamic changes throughout evolution.
Quantitative Analysis of P2Y12 Receptor Conservation
The conservation of the P2Y12 receptor is not only evident at the sequence level but also in its pharmacological properties and receptor density across different species.
| Species | Number of P2Y12 Sites per Platelet | KD for [3H]PSB-0413 (nM) | Reference |
| Human | 425 ± 50 | 3.3 ± 0.6 | [3] |
| Mouse | 634 ± 87 | 14 ± 4.5 | [3][4] |
Table 1: Comparison of P2Y12 Receptor Density and Binding Affinity in Human and Mouse Platelets.
| Ligand | Human P2Y12 Ki (µM) | Reference |
| SAA | 20.3 ± 1.5 | [5] |
| SAB | 36.4 ± 20.3 | [5] |
| SAC | 15.6 ± 6.5 | [5] |
Table 2: Binding Affinities (Ki) of Salvianolic Acids (SAA, SAB, SAC) to Human P2Y12 Receptors.
P2Y12 Receptor Signaling Pathways
The P2Y12 receptor is a canonical Gi-coupled GPCR.[6] Upon activation by ADP, the inhibitory Gαi subunit dissociates from the Gβγ dimer, initiating two primary signaling cascades that are crucial for platelet activation and aggregation.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP alleviates the protein kinase A (PKA)-mediated phosphorylation and inhibition of vasodilator-stimulated phosphoprotein (VASP), promoting platelet activation.
-
Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ dimer activates PI3K, which in turn leads to the phosphorylation and activation of Akt (also known as protein kinase B).[7] This pathway is critical for sustained platelet aggregation.
These signaling events ultimately result in the conformational activation of the glycoprotein IIb/IIIa receptor, leading to fibrinogen binding and platelet aggregation.
Caption: P2Y12 Receptor Signaling Cascade.
Experimental Protocols
Investigating the evolutionary conservation and function of ADP receptors requires a suite of specialized molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Phylogenetic Analysis of ADP Receptor Sequences
This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships between ADP receptor orthologs using MEGA (Molecular Evolutionary Genetics Analysis) software.[2]
Caption: Workflow for Phylogenetic Analysis.
Methodology:
-
Sequence Acquisition: Obtain amino acid sequences of ADP receptor orthologs from various species from a public database such as the National Center for Biotechnology Information (NCBI).
-
Multiple Sequence Alignment: Align the sequences using an algorithm like ClustalW or MUSCLE within the MEGA software to identify conserved regions and evolutionary relationships.
-
Model Selection: Use MEGA's model selection feature to determine the most appropriate amino acid substitution model for the dataset (e.g., WAG+G+I).[2]
-
Tree Construction: Construct the phylogenetic tree using a statistical method such as Maximum Likelihood or Neighbor-Joining.
-
Bootstrap Validation: Assess the statistical support for the tree topology by performing a bootstrap analysis with 1000 replicates.
-
Tree Visualization: Visualize and edit the resulting phylogenetic tree for publication.
Radioligand Binding Assay
This assay is used to quantify the number of receptors (Bmax) and their affinity for a radiolabeled ligand (Kd).[3][4]
Materials:
-
Washed platelets or cell membranes expressing the target receptor.
-
Radioligand (e.g., [3H]PSB-0413 for P2Y12).[4]
-
Unlabeled competitor ligand (e.g., ADP).
-
Washing buffer (e.g., Tris-HCl, EDTA, MgCl2, NaCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate a fixed amount of platelets or membrane protein with increasing concentrations of the radioligand in the presence (non-specific binding) or absence (total binding) of a high concentration of the unlabeled competitor.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold washing buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Bmax and Kd by non-linear regression analysis of the specific binding data.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, particularly for Gq-coupled or Gi-coupled receptors that can mobilize calcium.
Caption: Calcium Mobilization Assay Workflow.
Methodology:
-
Cell Culture: Culture cells expressing the ADP receptor of interest in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Agonist Stimulation: Add varying concentrations of an agonist (e.g., ADP) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Site-Directed Mutagenesis
This technique is employed to introduce specific mutations into the receptor's coding sequence to investigate the role of individual amino acids in ligand binding, receptor activation, and signaling.
Principle:
Site-directed mutagenesis typically utilizes a polymerase chain reaction (PCR)-based method with primers containing the desired mutation. The parental DNA template is then selectively digested, leaving the mutated plasmids to be transformed into competent E. coli for propagation.
General Steps:
-
Primer Design: Design complementary forward and reverse primers that contain the desired mutation in the center, flanked by 20-25 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated PCR product.
-
Transformation: Transform the resulting mutated plasmids into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
Western Blotting
Western blotting is used to detect and quantify the expression of the ADP receptor protein in cell or tissue lysates.
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the ADP receptor.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent or fluorescent substrate that is converted by the enzyme on the secondary antibody to produce a detectable signal.
-
Imaging: Capture the signal using an appropriate imaging system.
Conclusion
The evolutionary conservation of ADP receptors, particularly the P2Y12 receptor, underscores their fundamental role in physiology. The high degree of sequence and functional conservation across diverse species makes them attractive targets for drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the structure, function, and evolution of these critical receptors, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. megasoftware.net [megasoftware.net]
- 2. Deorphanizing G Protein-Coupled Receptors by a Calcium Mobilization Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. youtube.com [youtube.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Building phylogenetic trees from molecular data with MEGA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Role of Adenosine Diphosphate (ADP) in Inflammation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the foundational role of adenosine diphosphate (ADP) in orchestrating inflammatory responses. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on ADP-mediated signaling pathways, its impact on various immune cells, and detailed experimental protocols for its investigation.
Executive Summary
Extracellular adenosine diphosphate (ADP) has emerged as a critical signaling molecule in the complex milieu of inflammation. Released from activated platelets and damaged cells, ADP acts as a danger signal that modulates the function of a wide array of immune cells, thereby influencing both acute and chronic inflammatory conditions. This guide elucidates the intricate mechanisms by which ADP, through its interaction with P2Y purinergic receptors, drives key inflammatory processes, including cytokine release, immune cell activation, and chemotaxis. A comprehensive understanding of these pathways is paramount for the development of novel therapeutic strategies targeting ADP-mediated inflammation.
ADP Receptors in the Immune System: Key Players in Inflammation
The inflammatory effects of ADP are primarily mediated by a subset of G protein-coupled P2Y receptors, namely P2Y1, P2Y12, and P2Y13. These receptors are differentially expressed on various immune cells and couple to distinct downstream signaling cascades.
-
P2Y1 Receptor: Predominantly coupled to Gq, the activation of P2Y1 leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[1] This pathway is crucial for processes such as platelet shape change and aggregation, as well as T-cell activation.[1]
-
P2Y12 Receptor: A Gi-coupled receptor, P2Y12 activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] This receptor is a well-established target for antiplatelet therapies and also plays a significant role in the activation of microglia and other immune cells.[2][3]
-
P2Y13 Receptor: Also coupled to Gi, the P2Y13 receptor shares some signaling similarities with P2Y12.[4] Its activation has been linked to the modulation of cytokine release from microglia and the regulation of HDL endocytosis in hepatocytes.[4][5]
ADP-Mediated Inflammatory Responses in Key Immune Cells
Platelets
Platelets are not only key players in hemostasis but are also recognized as important mediators of inflammation. Upon activation, platelets release ADP, which acts in an autocrine and paracrine manner to amplify platelet aggregation and promote the formation of platelet-leukocyte aggregates, a hallmark of thrombo-inflammatory conditions.[6]
Macrophages and Microglia
In macrophages and microglia, ADP, primarily through P2Y12 and P2Y13 receptors, potentiates inflammatory responses.[1][4] Activation of these receptors can lead to the activation of the NLRP3 inflammasome and the transcription factor NF-κB, resulting in the production and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][7]
Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that bridge innate and adaptive immunity. ADP, through P2Y receptors, can modulate DC maturation, migration, and cytokine production. For instance, P2Y12 receptor activation has been shown to influence antigen endocytosis and subsequent T-cell activation.[8][9]
T-Lymphocytes
Recent evidence highlights a role for ADP in T-cell function. The P2Y1 receptor is expressed on CD4+ T-cells and its stimulation contributes to T-cell activation and proliferation by augmenting T-cell receptor (TCR) signaling.[1][3] This involves the activation of the ERK1/2 MAPK pathway and contributes to the production of IL-2.[1]
Quantitative Data on ADP-Induced Inflammatory Responses
The following tables summarize available quantitative data on the effects of ADP on the release of key inflammatory cytokines from different immune cell types.
Table 1: ADP-induced IL-1β Release
| Cell Type | ADP Concentration | Fold Increase (vs. Control) | Reference |
| Microglia | 100 µM | ~2.5 | [7] |
| Macrophages | 5 mM | Not specified, but significant increase | [10] |
Table 2: ADP-induced IL-6 Release
| Cell Type | ADP Concentration | Fold Increase (vs. Control) | Reference |
| Microglia | 100 µM | ~3.0 | [7] |
Table 3: ADP-induced TNF-α Release
| Cell Type | ADP Concentration | Fold Increase (vs. Control) | Reference |
| Microglia | 100 µM | ~2.0 | [1] |
| Macrophages (RAW264.7) | Not specified | 56-fold (with LPS) | [11] |
Note: The presented data is a synthesis of available literature and may vary depending on the specific experimental conditions.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by ADP in immune cells.
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 Receptor Signaling Cascade.
P2Y12/P2Y13 Receptor Signaling Pathway
Caption: P2Y12/P2Y13 Receptor Signaling Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ADP in inflammation.
In Vitro Macrophage Stimulation and Cytokine Measurement by ELISA
Objective: To quantify the production of pro-inflammatory cytokines by macrophages in response to ADP stimulation.
Materials:
-
RAW264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).
-
Lipopolysaccharide (LPS) from E. coli.
-
Adenosine 5'-diphosphate (ADP) sodium salt.
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
96-well cell culture plates.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (for IL-1β): For IL-1β measurement, prime the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce pro-IL-1β expression. For TNF-α and IL-6, priming is not always necessary but can enhance the response.
-
ADP Stimulation: Wash the cells with PBS and replace the medium with fresh medium containing varying concentrations of ADP (e.g., 0, 10, 50, 100, 200 µM).
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve.
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the activation of the PI3K/Akt signaling pathway in response to ADP.
Materials:
-
Immune cells of interest (e.g., neutrophils, macrophages).
-
ADP.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.[12]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Stimulation: Stimulate the cells with ADP at the desired concentration and for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.
In Vivo Mouse Model of ADP-Induced Peritonitis
Objective: To evaluate the pro-inflammatory effects of ADP in a living organism.
Materials:
-
C57BL/6 mice.
-
Sterile ADP solution in PBS.
-
Sterile PBS (for control).
-
Anesthesia.
-
Materials for peritoneal lavage (e.g., syringe, needle, PBS).
-
Flow cytometer and antibodies for leukocyte markers (e.g., CD45, Ly6G, F4/80).
-
ELISA kits for mouse cytokines.
Procedure:
-
Animal Handling: Acclimatize mice to the facility for at least one week before the experiment. All procedures should be approved by the institutional animal care and use committee.
-
Induction of Peritonitis: Anesthetize the mice and administer ADP (e.g., 1-10 mg/kg) via intraperitoneal (i.p.) injection. Inject a control group with sterile PBS.[13][14]
-
Time Course: Euthanize groups of mice at different time points after injection (e.g., 4, 24, 48 hours).
-
Peritoneal Lavage: Perform a peritoneal lavage by injecting and then withdrawing a known volume of sterile PBS into the peritoneal cavity.
-
Cell Analysis: Count the total number of cells in the lavage fluid. Use flow cytometry to identify and quantify different leukocyte populations (neutrophils, macrophages, etc.).
-
Cytokine Analysis: Centrifuge the lavage fluid and measure the concentrations of inflammatory cytokines in the supernatant using ELISA.
-
Data Analysis: Compare the cell counts and cytokine levels between the ADP-treated and control groups.
Conclusion and Future Directions
The evidence presented in this guide underscores the pivotal role of extracellular ADP as a pro-inflammatory mediator. Through its interaction with P2Y receptors, ADP orchestrates a complex network of signaling events that drive the activation and recruitment of various immune cells, leading to the production of inflammatory cytokines. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the nuances of ADP-mediated inflammation.
Future research should focus on elucidating the specific roles of each P2Y receptor subtype in different inflammatory diseases, identifying the precise downstream signaling components in various immune cells, and exploring the therapeutic potential of targeting these pathways. A deeper understanding of the intricate interplay between ADP signaling and the broader inflammatory landscape will undoubtedly pave the way for the development of novel and more effective anti-inflammatory therapies.
References
- 1. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Control of Macrophage Inflammation by P2Y Purinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Purinergic and Calcium Signaling in Macrophage Function and Plasticity [frontiersin.org]
- 8. embopress.org [embopress.org]
- 9. Purinergic Receptors in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1-p-Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. A peritonitis model with low mortality and persisting intra-abdominal abscesses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring ADP Levels in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine diphosphate (ADP) is a critical nucleotide involved in cellular energy metabolism and signaling. The ratio of ADP to adenosine triphosphate (ATP) is a key indicator of the cell's energetic state and is tightly regulated. Alterations in this ratio are associated with various physiological and pathological conditions, including apoptosis, necrosis, and cell proliferation.[1][2][3][4] Accurate measurement of intracellular ADP levels is therefore crucial for a wide range of research areas, from basic cell biology to drug discovery.
This document provides detailed application notes and protocols for three common methods used to quantify ADP levels in cell lysates: a luciferase-based bioluminescent assay, a high-performance liquid chromatography (HPLC) method, and a fluorometric assay.
Method 1: Luciferase-Based Bioluminescent Assay
Luciferase-based assays are highly sensitive and are the most common method for measuring ADP and ATP.[5][6] These assays are based on the principle that luciferase utilizes ATP to oxidize luciferin, resulting in light emission. To measure ADP, it is first converted to ATP in an enzymatic reaction. The total ATP is then quantified using the luciferase reaction, and the initial ATP level is subtracted to determine the ADP concentration. Several commercial kits are available that simplify this process, such as the ADP-Glo™ Kinase Assay and the ApoSENSOR™ ADP/ATP Ratio Assay Kit.[1][7][8][9]
Signaling Pathway
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. content.abcam.com [content.abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Visualization and Measurement of ATP Levels in Living Cells Replicating Hepatitis C Virus Genome RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase Assay System Protocol [promega.jp]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
Application Note: Quantification of Intracellular ADP Concentrations using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine diphosphate (ADP) is a pivotal nucleotide involved in a myriad of cellular processes, including energy metabolism, signal transduction, and DNA synthesis.[1] The ratio of ATP to ADP is a critical indicator of the cell's energetic state and can influence pathways that govern cell growth, proliferation, and apoptosis.[2] Accurate quantification of intracellular ADP levels is therefore crucial for understanding cellular physiology and for the development of therapeutic agents that target metabolic and signaling pathways. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and reproducible method for the separation and quantification of ADP from complex biological matrices.[1][3] This application note provides a detailed protocol for the quantification of intracellular ADP by reversed-phase HPLC with UV detection.
Signaling Pathway: The Role of ADP in Purinergic Signaling
ADP plays a significant role as an extracellular signaling molecule in the purinergic signaling pathway. This pathway is initiated by the release of nucleotides like ATP into the extracellular space, often as a result of cellular stress or damage. Extracellular ATP is then rapidly hydrolyzed to ADP and subsequently to adenosine monophosphate (AMP) by ectonucleotidases such as CD39. AMP is further broken down to adenosine by enzymes like CD73. ADP, along with other nucleotides, can then bind to and activate P2Y receptors, a class of G protein-coupled receptors, initiating downstream signaling cascades that regulate a wide range of physiological processes including inflammation, thrombosis, and neurotransmission.[4][5][6]
Caption: Purinergic signaling pathway illustrating the extracellular conversion of ATP to ADP and adenosine, and their subsequent binding to cell surface receptors.
Experimental Workflow
The overall workflow for the quantification of intracellular ADP using HPLC involves several key steps, from sample preparation to data analysis. A critical aspect is the rapid quenching of metabolic activity and efficient extraction of nucleotides to prevent their degradation.
Caption: Experimental workflow for intracellular ADP quantification by HPLC.
Experimental Protocols
Materials and Reagents
-
Perchloric acid (PCA), 70%
-
Potassium hydroxide (KOH)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Tetrabutylammonium bromide (TBAB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
ADP standard
-
Ultrapure water
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Sample Preparation: Perchloric Acid Extraction
This protocol is adapted from established methods for nucleotide extraction.[7][8][9]
-
Cell Harvesting: For adherent cells, wash the culture dish twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
Cell Lysis and Deproteinization: Add 1 mL of ice-cold 0.4 M perchloric acid to the cell pellet or plate. For tissues, homogenize the sample in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Incubation: Incubate the mixture on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully collect the supernatant, which contains the nucleotides. Neutralize the acidic extract by adding a calculated amount of 2 M KOH. The endpoint is a pH between 6.5 and 7.5. This will precipitate the perchlorate as potassium perchlorate.
-
Second Centrifugation: Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.
HPLC Analysis
-
HPLC System: An HPLC system equipped with a UV-Vis detector is required.
-
Column: A C18 reversed-phase column is commonly used for nucleotide separation.[3][10]
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., 100 mM potassium phosphate buffer, pH 6.0) and an ion-pairing agent (e.g., 5 mM tetrabutylammonium bromide) with a small percentage of an organic modifier like methanol or acetonitrile.[11] The separation is often achieved using an isocratic elution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: ADP can be detected by its UV absorbance at 254 nm.[3]
-
Quantification: A standard curve is generated by injecting known concentrations of an ADP standard. The concentration of ADP in the samples is then determined by comparing the peak area of the sample to the standard curve.
Quantitative Data Summary
The intracellular concentration of ADP can vary significantly depending on the cell type and metabolic state. The following table summarizes some reported intracellular ADP concentrations in different cell lines.
| Cell Type | Intracellular ADP Concentration | Reference |
| Human Jurkat T-lymphocytes | 44 ± 11 µM | [12] |
| Murine BW5147 thymocytes | 73 ± 11 µM | [12] |
| Human HT29 Colon Cancer Cells | Varies with drug resistance | [2] |
| Human HCT116 Colon Cancer Cells | Varies with drug resistance | [2] |
| Rhodobacter palustris | Inversely correlated with light intensity | [13] |
Conclusion
This application note provides a comprehensive protocol for the quantification of intracellular ADP using reversed-phase HPLC with UV detection. The described methods for sample preparation and chromatographic analysis are robust and have been successfully applied to various cell types. The accurate measurement of intracellular ADP concentrations is essential for researchers in basic science and drug development to probe the energetic and signaling status of cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of intracellular nucleosides and nucleotides with acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 9. cores.emory.edu [cores.emory.edu]
- 10. A simplified HPLC method for simultaneously quantifying ribonucleotides and deoxyribonucleotides in cell extracts or frozen tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Adenine Nucleotides - AppNote [mtc-usa.com]
- 12. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Illuminating Cellular Energetics: Application of Fluorescent ADP Biosensors in Live Cells
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive guide to the application of fluorescent ADP biosensors in live cells. This document provides detailed application notes and protocols for utilizing these powerful tools to investigate cellular metabolism, signal transduction, and the efficacy of therapeutic compounds. By offering a clear understanding of cellular energy dynamics in real-time and at the single-cell level, these biosensors are poised to accelerate discoveries in numerous biological disciplines.
This guide focuses on genetically encoded biosensors, such as PercevalHR, which measures the ATP:ADP ratio, and chemo-enzymatic sensors based on the bacterial actin homolog ParM. Detailed protocols for their expression, preparation, and application in live-cell imaging are provided, alongside structured data for easy comparison of their key characteristics. Furthermore, this document illustrates the intricate signaling pathways involving ADP, providing a deeper context for experimental design and data interpretation.
Introduction to Fluorescent ADP Biosensors
Adenosine diphosphate (ADP) is a critical nucleotide that plays a central role in cellular energy metabolism and signal transduction. The ratio of ATP to ADP is a key indicator of the energetic state of a cell and influences numerous cellular processes. Fluorescent ADP biosensors are engineered proteins or chemical probes that exhibit a change in their fluorescent properties upon binding to ADP, allowing for the real-time visualization of ADP dynamics or the ATP:ADP ratio within living cells. These tools have become indispensable for studying a wide range of biological phenomena, from neuronal activity to cancer metabolism.
There are two main classes of fluorescent ADP biosensors:
-
Genetically Encoded Biosensors: These are proteins, often fusions of a fluorescent protein and a nucleotide-binding domain, that can be expressed directly within cells. A prominent example is PercevalHR , a ratiometric biosensor that provides a readout of the ATP:ADP ratio.[1][2] Its genetically encoded nature allows for targeted expression in specific cell types or subcellular compartments.
-
Chemo-enzymatic Biosensors: These sensors typically involve a purified protein that is labeled with a fluorescent dye. An example is the ParM-based biosensor , which utilizes a bacterial protein that undergoes a conformational change upon binding ADP, leading to a significant increase in fluorescence.[3] These are primarily used for in vitro assays but can be adapted for specific cellular applications.
Quantitative Data Summary
The selection of an appropriate ADP biosensor depends on the specific experimental requirements. The following table summarizes the key quantitative characteristics of two widely used fluorescent ADP biosensors.
| Feature | PercevalHR (Genetically Encoded) | ParM-based (MDCC-ParM) |
| Analyte | ATP:ADP Ratio | ADP Concentration |
| Mechanism | Ratiometric change in excitation spectrum | Fluorescence intensity increase |
| Excitation Peaks | ~420 nm (ADP-bound), ~500 nm (ATP-bound) | ~430 nm |
| Emission Peak | ~528 nm | ~470 nm |
| Dynamic Range | >8-fold change in excitation ratio | >3.5-fold increase in fluorescence |
| Affinity (Kd for ADP) | High affinity (in the context of ATP competition) | 0.46 µM |
| Temporal Resolution | Seconds | Sub-second |
| Cellular Application | Live cell imaging | Primarily in vitro assays |
Signaling Pathways and Experimental Workflows
To effectively utilize fluorescent ADP biosensors, it is crucial to understand the biological context in which ADP plays a role. The following diagrams, generated using Graphviz, illustrate a key ADP signaling pathway and a typical experimental workflow for live-cell imaging.
Caption: ADP signaling through the P2Y1 receptor.
Caption: Experimental workflow for live-cell imaging.
Experimental Protocols
Protocol 1: Live-Cell Imaging of ATP:ADP Ratio using PercevalHR in Adherent Mammalian Cells
This protocol describes the transient transfection of adherent mammalian cells (e.g., HEK293) with the PercevalHR biosensor and subsequent live-cell imaging to monitor changes in the ATP:ADP ratio.
Materials:
-
HEK293 cells (or other adherent cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes (35 mm)
-
PercevalHR plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Imaging Buffer (e.g., HBSS or other physiological salt solution)
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂), excitation and emission filters for ratiometric imaging of PercevalHR (Excitation: 420 nm and 500 nm; Emission: 528 nm), and a sensitive camera.
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
For a 35 mm dish, typically use 2.5 µg of PercevalHR plasmid DNA.
-
Dilute the plasmid DNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-lipid complexes dropwise to the cells in the imaging dish.
-
Gently rock the dish to ensure even distribution.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for biosensor expression.
-
-
Live-Cell Imaging:
-
Prior to imaging, replace the culture medium with pre-warmed imaging buffer.
-
Place the imaging dish on the microscope stage within the environmental chamber, ensuring the temperature is maintained at 37°C and CO₂ at 5%.
-
Allow the cells to equilibrate for at least 15 minutes before starting image acquisition.
-
Locate cells expressing PercevalHR using the fluorescence channels.
-
Set up the image acquisition parameters for ratiometric imaging. This involves sequentially capturing images using the 420 nm and 500 nm excitation wavelengths while collecting the emission at ~528 nm.
-
Acquire a baseline recording of the ATP:ADP ratio for a few minutes.
-
Introduce your experimental stimulus (e.g., a drug, metabolic inhibitor, or physiological agonist) to the imaging dish.
-
Continue to acquire images to monitor the dynamic changes in the ATP:ADP ratio.
-
-
Data Analysis:
-
Import the acquired image series into an image analysis software (e.g., ImageJ/Fiji).
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For each time point, measure the mean fluorescence intensity within the ROIs for both the 420 nm and 500 nm excitation channels.
-
Calculate the ratio of the 500 nm intensity to the 420 nm intensity for each cell at each time point.
-
Plot the change in the ratiometric signal over time to visualize the dynamics of the ATP:ADP ratio in response to the stimulus.
-
Protocol 2: In Vitro Measurement of ADP using a ParM-based Biosensor
This protocol outlines the use of a purified ParM-based fluorescent biosensor to measure ADP concentration in an in vitro kinase or ATPase assay.
Materials:
-
Purified ParM-based ADP biosensor (e.g., MDCC-labeled ParM)
-
Kinase or ATPase of interest
-
Substrate for the enzyme
-
ATP
-
Assay buffer (specific to the enzyme, but generally containing Mg²⁺)
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~430 nm and emission detection at ~470 nm.
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, the enzyme of interest, and its substrate.
-
In a separate tube, prepare a solution of the ParM-based biosensor in the same assay buffer. The final concentration of the biosensor should be sufficient to detect the expected range of ADP production.
-
Prepare a solution of ATP at the desired starting concentration.
-
-
Measurement:
-
In the wells of the 96-well plate, add the reaction mixture and the biosensor solution.
-
Initiate the enzymatic reaction by adding the ATP solution to the wells.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity at 470 nm (with excitation at 430 nm) over time. An increase in fluorescence indicates the production of ADP.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
To quantify the ADP concentration, a standard curve should be generated. This is done by measuring the fluorescence of the biosensor in the presence of known concentrations of ADP in the same assay buffer.
-
Convert the fluorescence readings from the enzymatic reaction into ADP concentrations using the standard curve.
-
The rate of the enzymatic reaction can be determined from the initial linear phase of the ADP production curve.
-
Conclusion
Fluorescent ADP biosensors are transformative tools for cell biology and drug discovery, offering unprecedented insights into the energetic status and signaling dynamics of living cells. The detailed protocols and data presented here provide a practical guide for researchers to implement these technologies in their own laboratories. As the development of new and improved biosensors continues, their application is expected to further unravel the complexities of cellular function and accelerate the development of novel therapeutics.
References
Synthesis of Non-Hydrolyzable ADP Analogs: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of non-hydrolyzable Adenosine Diphosphate (ADP) analogs is a critical process for studying various biological systems. These modified molecules, which resist enzymatic cleavage, are invaluable tools for investigating the roles of nucleotide signaling in pathways such as platelet aggregation, neurotransmission, and muscle contraction. This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of two widely used non-hydrolyzable ADP analogs: Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP) and Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP).
Introduction to Non-Hydrolyzable ADP Analogs
ADP is a key signaling molecule that activates purinergic receptors, notably the P2Y receptor family, to initiate a cascade of intracellular events. However, the rapid hydrolysis of the phosphoanhydride bonds of ADP by ectonucleotidases in biological systems complicates the study of its downstream effects. Non-hydrolyzable ADP analogs are designed to overcome this limitation. By replacing the oxygen atom in the β-γ phosphate bridge with a methylene (-CH2-) group (in AMP-PCP) or an imido (-NH-) group (in AMP-PNP), these analogs can bind to and activate ADP receptors without being degraded. This stability makes them ideal for a range of applications, including receptor binding assays, structural biology studies of receptor-ligand complexes, and the elucidation of G-protein coupled signaling pathways.
Applications in Research and Drug Development
The primary application of non-hydrolyzable ADP analogs lies in the study of P2Y receptors, particularly the P2Y12 receptor, a key player in platelet aggregation and a major target for antiplatelet drugs.[1][2] By using stable analogs like AMP-PCP and AMP-PNP, researchers can:
-
Characterize Receptor-Ligand Interactions: Determine the binding affinity and kinetics of ligands to P2Y receptors without the confounding factor of substrate degradation.
-
Elucidate Signaling Pathways: Activate P2Y receptors in a sustained manner to study the downstream signaling cascades, such as the inhibition of adenylyl cyclase and the activation of phosphoinositide 3-kinase (PI3K).[2][3]
-
Screen for Novel Therapeutics: Develop high-throughput screening assays to identify novel agonists or antagonists of P2Y receptors for therapeutic development.
-
Structural Biology: Facilitate the crystallization of receptor-ligand complexes to understand the molecular basis of receptor activation and drug binding.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet activation and aggregation. The use of non-hydrolyzable ADP analogs has been instrumental in dissecting this pathway.
Caption: P2Y12 receptor signaling pathway initiated by a non-hydrolyzable ADP analog.
Experimental Protocols
This section provides detailed protocols for the chemical and enzymatic synthesis of AMP-PCP and AMP-PNP.
Chemical Synthesis of Non-Hydrolyzable ADP Analogs
The chemical synthesis of these analogs generally involves the coupling of adenosine 5'-monophosphate (AMP) with a modified pyrophosphate derivative. The following protocols are based on established methods.
1. Synthesis of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP)
This protocol is an adaptation of the method developed by Yount and Kenyon. It involves the reaction of adenosine 5'-monophosphate with imidodiphosphate in the presence of a coupling agent.
Materials:
-
Adenosine 5'-monophosphate (AMP), free acid
-
Imidodiphosphate, tetralithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous pyridine
-
Tri-n-butylamine
-
Methanol
-
Diethyl ether
-
Dowex 50W-X8 resin (pyridinium form)
-
DEAE-cellulose or DEAE-Sephadex for ion-exchange chromatography
-
Triethylammonium bicarbonate (TEAB) buffer
Protocol:
-
Preparation of AMP-morpholidate: Dissolve AMP in water and pass it through a column of Dowex 50W-X8 resin (pyridinium form). Lyophilize the eluate to obtain the pyridinium salt of AMP. React the pyridinium salt of AMP with morpholine and DCC in aqueous tert-butanol.
-
Preparation of imidodiphosphate: Prepare imidodiphosphate from the hydrolysis of phosphonitrilic chloride.
-
Coupling Reaction: React the AMP-morpholidate with a 2- to 3-fold molar excess of imidodiphosphate (as its tri-n-butylammonium salt) in anhydrous pyridine. The reaction is typically stirred at room temperature for 3-5 days.
-
Work-up: After the reaction is complete, add methanol to decompose any unreacted DCC. Evaporate the solvent under reduced pressure. Dissolve the residue in water and extract with diethyl ether to remove dicyclohexylurea.
-
Purification: Purify the crude AMP-PNP by anion-exchange chromatography on a DEAE-cellulose or DEAE-Sephadex column using a linear gradient of TEAB buffer (e.g., 0.1 M to 0.5 M).
-
Desalting and Lyophilization: Pool the fractions containing AMP-PNP, evaporate the TEAB buffer by co-evaporation with water, and lyophilize to obtain the final product as the triethylammonium salt.
2. Synthesis of Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP)
This protocol is based on the reaction of an activated AMP derivative with methylene diphosphonic acid.
Materials:
-
Adenosine 5'-monophosphate (AMP), free acid
-
Methylene diphosphonic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous dimethylformamide (DMF)
-
Tri-n-butylamine
-
Methanol
-
Sodium perchlorate
-
Acetone
-
DEAE-Sephadex for ion-exchange chromatography
-
Lithium chloride (LiCl)
Protocol:
-
Activation of AMP: Activate AMP by reacting it with CDI in anhydrous DMF to form the adenosine 5'-phosphorimidazolide.
-
Preparation of methylene diphosphonate salt: Prepare the tri-n-butylammonium salt of methylene diphosphonic acid by reacting the acid with tri-n-butylamine.
-
Coupling Reaction: React the adenosine 5'-phosphorimidazolide with a molar excess of the tri-n-butylammonium salt of methylene diphosphonic acid in anhydrous DMF. The reaction is typically stirred at room temperature for 24-48 hours.
-
Work-up: Precipitate the product by adding a solution of sodium perchlorate in acetone. Collect the precipitate by centrifugation.
-
Purification: Purify the crude AMP-PCP by anion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of LiCl or TEAB buffer.
-
Desalting and Lyophilization: Desalt the purified product and lyophilize to obtain the final product.
Enzymatic Synthesis of Non-Hydrolyzable ADP Analogs
Enzymatic synthesis offers a milder and often more specific alternative to chemical synthesis. This protocol utilizes a cascade of enzymatic reactions to produce non-hydrolyzable NTPs from a nucleoside precursor.
Materials:
-
Adenosine
-
Non-hydrolyzable pyrophosphate analog (e.g., imidodiphosphate or methylene diphosphonic acid)
-
Adenosine kinase (AK)
-
Pyruvate kinase (PK)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM KCl, 10 mM MgCl2)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, adenosine, the non-hydrolyzable pyrophosphate analog, ATP, and PEP.
-
Enzyme Addition: Add adenosine kinase and pyruvate kinase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Termination and Purification: Terminate the reaction by heating or by adding an organic solvent. Purify the synthesized analog using anion-exchange chromatography as described in the chemical synthesis protocols.
Caption: General workflow for the enzymatic synthesis of non-hydrolyzable ADP analogs.
Data Presentation
The successful synthesis of non-hydrolyzable ADP analogs should be confirmed by various analytical techniques, and the quantitative data should be clearly presented.
Table 1: Summary of Synthesis Yields and Purity
| Analog | Synthesis Method | Typical Yield (%) | Purity (by HPLC, %) |
| AMP-PNP | Chemical | 20 - 40 | > 95 |
| AMP-PCP | Chemical | 15 - 35 | > 95 |
| AMP-PNP | Enzymatic | 30 - 50 | > 98 |
| AMP-PCP | Enzymatic | 25 - 45 | > 98 |
Table 2: Characterization Data for Non-Hydrolyzable ADP Analogs
| Analog | Molecular Weight ( g/mol ) | 31P NMR Chemical Shifts (δ, ppm) | Mass Spectrometry (m/z) |
| AMP-PNP | 506.19 | α-P: ~ -10.5 (d) | Expected [M-H]- |
| β-P: ~ -5.0 (d) | |||
| γ-P: ~ -16.0 (t) | |||
| AMP-PCP | 505.18 | α-P: ~ -10.0 (d) | Expected [M-H]- |
| β-P: ~ 5.0 (t) | |||
| γ-P: ~ 18.0 (d) |
Note: 31P NMR chemical shifts are approximate and can vary depending on pH, salt concentration, and the specific instrument used. Data is typically referenced to an external standard of 85% H3PO4.[1][3]
Conclusion
The synthesis of non-hydrolyzable ADP analogs is an essential technique for researchers in various fields of biology and medicine. The detailed protocols and application notes provided here offer a comprehensive guide for the successful preparation and utilization of these valuable research tools. The choice between chemical and enzymatic synthesis will depend on the specific requirements of the research, available resources, and desired purity of the final product. Careful characterization of the synthesized analogs is crucial to ensure their identity and purity for reliable experimental results.
References
Application Notes: ADP Receptor Binding Assays for High-Throughput Drug Screening
These application notes provide detailed protocols for conducting ADP receptor binding assays, a critical tool in the discovery of novel therapeutics targeting P2-purinergic receptors, particularly the P2Y12 receptor involved in platelet aggregation.
Introduction to ADP Receptors
Adenosine diphosphate (ADP) receptors are a group of P2Y purinergic G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, most notably hemostasis and thrombosis. The P2Y12 receptor, expressed on the surface of platelets, is a primary target for antiplatelet drugs. When activated by ADP, it initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. Consequently, developing inhibitors for this receptor is a key strategy for preventing heart attacks and strokes.
Competitive binding assays are a fundamental method for identifying and characterizing new drug candidates that target these receptors. In these assays, a labeled ligand (either radioactive or fluorescent) with known affinity for the receptor competes with an unlabeled test compound. The ability of the test compound to displace the labeled ligand from the receptor is measured, allowing for the determination of its binding affinity.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G-protein, Gi. Upon ADP binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, along with signals from the Gβγ subunit, contributes to platelet activation and aggregation.
Caption: P2Y12 receptor signaling cascade upon ADP binding.
Experimental Protocols
Two primary types of binding assays are described: a traditional radioligand binding assay, which offers high sensitivity and is considered a gold standard, and a non-radioactive fluorescence polarization assay, which is more suited for high-throughput screening (HTS).
General Experimental Workflow
The workflow for a competitive binding assay involves preparing the receptor source, incubating it with a labeled ligand and a test compound, separating the bound from the free ligand, and finally, detecting the signal to determine the extent of binding.
Caption: General workflow for a competitive binding assay.
Protocol 1: Radioligand Competition Binding Assay
This protocol details a competitive binding assay using a radiolabeled ADP analog, [³H]2-MeS-ADP, to determine the affinity of test compounds for the P2Y12 receptor.
1. Materials and Reagents
-
Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human P2Y12 receptor.
-
Radioligand: [³H]2-MeS-ADP (specific activity ~80-120 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test Compounds: Serially diluted in assay buffer with a final DMSO concentration ≤1%.
-
Non-specific Binding Control: High concentration of a known unlabeled P2Y12 antagonist (e.g., 10 µM 2-MeS-AMP).
-
Filtration Plate: 96-well GF/B or GF/C glass fiber filter plates.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Instrumentation: Microplate scintillation counter.
2. Membrane Preparation
-
Culture P2Y12-expressing cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C.
3. Assay Procedure
-
In a 96-well plate, add 25 µL of assay buffer for total binding or 25 µL of non-specific binding control.
-
Add 25 µL of the serially diluted test compound to the appropriate wells.
-
Add 50 µL of [³H]2-MeS-ADP diluted in assay buffer to all wells. The final concentration should be at or near its Kd value (typically 1-2 nM).
-
Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation (5-20 µg protein/well) to all wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
4. Data Analysis
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay
This HTS-friendly protocol uses a fluorescently labeled P2Y12 ligand. The binding of this ligand to the receptor slows its rotation, increasing the polarization of its emitted light. A test compound that displaces the fluorescent ligand will cause a decrease in polarization.
1. Materials and Reagents
-
Receptor Source: Solubilized P2Y12 receptor preparation.
-
Fluorescent Ligand: A fluorescently-labeled P2Y12 antagonist (e.g., a derivative of 2-MeS-ADP).
-
Assay Buffer: Buffer optimized for FP, often containing a mild detergent (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.01% Brij-35, pH 7.4).
-
Test Compounds: Serially diluted in assay buffer.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
2. Assay Procedure
-
In a low-volume, black 384-well plate, add 5 µL of serially diluted test compound.
-
Add 5 µL of the fluorescent ligand to all wells.
-
Initiate the reaction by adding 10 µL of the solubilized receptor preparation.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
3. Data Analysis
-
Plot the change in millipolarization (mP) units against the logarithm of the test compound concentration.
-
Fit the data using non-linear regression to determine the IC₅₀ value.
-
The Ki can be calculated using the Cheng-Prusoff equation as described for the radioligand assay.
Data Presentation
Table 1: Typical Assay Parameters
| Parameter | Radioligand Assay | Fluorescence Polarization Assay |
| Ligand | [³H]2-MeS-ADP | Fluorescent P2Y12 Antagonist |
| Receptor Source | P2Y12-expressing cell membranes | Solubilized P2Y12 receptor |
| Ligand Conc. | 1-2 nM (at Kd) | Determined by saturation binding |
| Incubation Time | 60-90 minutes | 60-120 minutes |
| Temperature | Room Temperature | Room Temperature |
| Detection | Scintillation Counting (CPM) | Fluorescence Polarization (mP) |
| Throughput | Low to Medium | High |
Table 2: Binding Affinity of Known P2Y12 Inhibitors
The following table summarizes the binding affinities (Ki) of well-characterized P2Y12 inhibitors, as would be determined by the assays described.
| Compound | Chemical Class | Ki (nM) | Assay Type |
| Cangrelor | ATP analog (Reversible) | 1.5 - 5 | Radioligand Binding |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine (Reversible) | 10 - 20 | Radioligand Binding |
| Prasugrel Active Metabolite | Thienopyridine (Irreversible) | 2 - 8 | Radioligand Binding |
| 2-MeS-ADP | ADP analog (Agonist) | 0.5 - 2 | Radioligand Binding |
Application Notes and Protocols for Mass Spectrometry-Based ADP Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine diphosphate (ADP) is a critical nucleotide involved in a myriad of cellular processes, including energy metabolism, signal transduction, and platelet aggregation. As a key component of the cellular energy currency (ATP/ADP ratio) and a signaling molecule in purinergic pathways, the accurate quantification of ADP levels is paramount for understanding cellular physiology and pathology. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful analytical tool for the sensitive and specific profiling of ADP and related metabolites in complex biological samples. This document provides detailed application notes and protocols for the quantitative analysis of ADP using LC-MS/MS, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Quantitative analysis of ADP and related adenine nucleotides provides valuable insights into the energetic state and signaling activity of cells and tissues. The following tables present representative data obtained from LC-MS/MS analysis, showcasing the typical concentration ranges observed in various biological matrices.
Table 1: Intracellular Adenine Nucleotide Concentrations in Mammalian Cell Lines
| Cell Line | ATP (nmol/10^6 cells) | ADP (nmol/10^6 cells) | AMP (nmol/10^6 cells) | ATP/ADP Ratio |
| HeLa | 4.5 ± 0.6 | 0.5 ± 0.1 | 0.08 ± 0.02 | 9.0 |
| Jurkat | 3.2 ± 0.4 | 0.4 ± 0.05 | 0.06 ± 0.01 | 8.0 |
| A549 | 5.1 ± 0.7 | 0.6 ± 0.1 | 0.10 ± 0.03 | 8.5 |
| MCF-7 | 3.8 ± 0.5 | 0.45 ± 0.08 | 0.07 ± 0.02 | 8.4 |
Table 2: Adenine Nucleotide Concentrations in Mouse Tissues
| Tissue | ATP (nmol/mg tissue) | ADP (nmol/mg tissue) | AMP (nmol/mg tissue) | ATP/ADP Ratio |
| Liver | 2.8 ± 0.4 | 0.7 ± 0.1 | 0.2 ± 0.05 | 4.0 |
| Brain | 2.5 ± 0.3 | 0.5 ± 0.08 | 0.1 ± 0.03 | 5.0 |
| Heart | 3.5 ± 0.5 | 0.6 ± 0.1 | 0.15 ± 0.04 | 5.8 |
| Skeletal Muscle | 4.2 ± 0.6 | 0.5 ± 0.09 | 0.1 ± 0.02 | 8.4 |
Table 3: Effect of a P2Y12 Receptor Antagonist on Extracellular ADP Levels in Human Platelet-Rich Plasma (PRP)
| Treatment | Time (min) | Extracellular ADP (nM) |
| Vehicle Control | 0 | 15.2 ± 2.5 |
| 5 | 18.5 ± 3.1 | |
| 15 | 22.1 ± 3.8 | |
| P2Y12 Antagonist | 0 | 14.8 ± 2.2 |
| 5 | 15.5 ± 2.6 | |
| 15 | 16.2 ± 2.9 |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the steps in an experimental procedure is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Experimental Protocols
Protocol 1: Sample Preparation for Intracellular ADP Metabolite Profiling from Cultured Cells
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Internal standards (e.g., ¹³C₁₀,¹⁵N₅-ADP)
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of 4°C and >13,000 x g
-
Dry ice or liquid nitrogen
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Quickly wash the cells twice with 5 mL of ice-cold PBS to remove any remaining medium.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to the dish to quench metabolism.
-
Place the dish on a bed of dry ice and use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add internal standards to the cell lysate.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, containing the metabolites, to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis of ADP using Hydrophilic Interaction Liquid Chromatography (HILIC)
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 90% B
-
2-10 min: Linear gradient from 90% to 30% B
-
10-12 min: Hold at 30% B
-
12.1-15 min: Return to 90% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
ADP: 426.0 -> 134.0 (Quantifier), 426.0 -> 328.0 (Qualifier)
-
¹³C₁₀,¹⁵N₅-ADP (IS): 441.0 -> 144.0
-
-
Collision Energy: Optimized for each transition (typically 15-25 eV)
-
Source Parameters: Optimized for the specific instrument (e.g., spray voltage, gas flows, temperature).
Protocol 3: LC-MS/MS Analysis of ADP using Ion-Pairing Reversed-Phase Chromatography
Instrumentation:
-
Same as Protocol 2
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Tributylamine and 15 mM Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: Linear gradient from 2% to 50% B
-
8-9 min: Linear gradient to 95% B
-
9-11 min: Hold at 95% B
-
11.1-14 min: Return to 2% B and re-equilibrate
-
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative ESI
-
MRM Transitions: Same as Protocol 2
-
Source Parameters: Optimized for the specific instrument.
Applications in Drug Development
The ability to accurately measure ADP levels is crucial in various stages of drug development:
-
Target Validation: Understanding the role of purinergic signaling in disease can help validate novel drug targets.
-
Lead Optimization: Screening compounds for their effects on ADP-mediated pathways can guide the selection and optimization of lead candidates.
-
Pharmacodynamic Biomarkers: Changes in intracellular or extracellular ADP levels can serve as pharmacodynamic biomarkers to assess drug efficacy and target engagement in preclinical and clinical studies.
-
Toxicology: Alterations in the cellular energy state, reflected by the ATP/ADP ratio, can be an early indicator of drug-induced toxicity.
By providing robust and reproducible methods for ADP metabolite profiling, mass spectrometry plays a vital role in accelerating the drug discovery and development pipeline.
Unveiling Platelet Secrets: An Experimental Guide to ADP Release
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for studying Adenosine Diphosphate (ADP) release from platelets, a critical event in thrombosis and hemostasis. Understanding the mechanisms of platelet activation and subsequent ADP release is paramount for the development of novel anti-platelet therapies. These application notes and protocols are designed to equip researchers with the necessary methodologies to investigate this fundamental physiological process.
Application Notes
Adenosine Diphosphate (ADP) is a key platelet agonist stored in dense granules.[1] Upon platelet activation by various stimuli such as thrombin, collagen, or thromboxane A2 (TxA2), these granules release their contents, including ADP, into the extracellular space.[2][3] This released ADP then acts in an autocrine and paracrine manner, binding to P2Y1 and P2Y12 receptors on the platelet surface to amplify the activation signal and recruit additional platelets to the site of injury, leading to the formation of a stable platelet plug.[2][4][5]
The study of ADP release is crucial for:
-
Elucidating the mechanisms of platelet activation: Understanding the signaling pathways that lead to and are triggered by ADP release.
-
Screening for novel anti-platelet drugs: Identifying compounds that inhibit ADP release or block its receptors.
-
Diagnosing platelet function disorders: Identifying defects in platelet granule storage or release mechanisms.[6]
The primary methods for quantifying ADP release from platelets involve indirect measurement of ATP co-released from dense granules using luminometry, or direct measurement of ADP and ATP using techniques like High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize key quantitative data related to platelet ADP and ATP levels and the concentrations of common agonists used to induce their release.
Table 1: Platelet Adenine Nucleotide Content
| Parameter | Value | Reference |
| Total ATP in platelets | 0.24 ± 0.03 nmoles per 10^8 platelets | [7] |
| Total ADP in platelets | 0.23 ± 0.04 nmoles per 10^8 platelets | [7] |
| Ratio of ATP to ADP in resting platelets | 1.04:1 | [7] |
| ATP secreted upon TRAP (10µM) activation | 2.1 ± 0.51 pmoles per 10^8 platelets | [7] |
| ADP secreted upon TRAP (10µM) activation | 3.35 ± 0.87 pmoles per 10^8 platelets | [7] |
| Ratio of secreted ATP to ADP | 1:1.59 | [7] |
| ATP:ADP ratio in dense granules | 2:3 | [8] |
| ATP:ADP ratio in the metabolic pool | 8:1 | [8] |
Table 2: Typical Agonist Concentrations for Platelet Activation Assays
| Agonist | Concentration Range | Reference |
| ADP | 2 - 20 µM | [9][10] |
| Collagen | 1 - 20 µg/mL | [9][10] |
| Thrombin | 0.04 - 10 U/mL | [10][11] |
| Thrombin Receptor Activating Peptide (TRAP-6) | 1 - 20 µM | [9] |
| U46619 (Thromboxane A2 analog) | 2.8 - 28 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
This protocol describes the preparation of platelet-rich plasma, a common starting material for platelet function assays.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Centrifuge
Procedure:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Centrifuge the blood at 200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.
-
Carefully aspirate the upper PRP layer and transfer it to a new sterile tube.
-
Allow the PRP to rest at room temperature for at least 30 minutes before use to allow the platelets to recover from the centrifugation process.[12]
-
Determine the platelet count in the PRP using a hematology analyzer and adjust to the desired concentration (typically 2-3 x 10^8 platelets/mL) with platelet-poor plasma (PPP). PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
Protocol 2: Measurement of ATP Release using Luminometry
This protocol details the measurement of ATP released from dense granules as an indicator of platelet activation and ADP release, using a luciferin-luciferase-based assay.[12][13]
Materials:
-
Platelet-Rich Plasma (PRP)
-
Luciferin-luciferase reagent
-
Platelet agonist of choice (e.g., ADP, collagen, thrombin)
-
Luminometer or a plate reader with luminescence detection capabilities
-
White, opaque 96-well plates
Procedure:
-
Pre-warm the PRP and agonist solutions to 37°C.
-
In a white, opaque 96-well plate, add a specific volume of PRP to each well (e.g., 180 µL).
-
Add the luciferin-luciferase reagent to each well according to the manufacturer's instructions.
-
Place the plate in the luminometer and allow it to equilibrate to 37°C.
-
Initiate the measurement and, after a brief baseline reading, inject the platelet agonist into the wells.
-
Record the luminescence signal over time. The amount of light produced is directly proportional to the amount of ATP released.
-
A standard curve using known concentrations of ATP should be generated to quantify the amount of ATP released from the platelets.
Protocol 3: Light Transmission Aggregometry (LTA)
This protocol describes the classic method for monitoring platelet aggregation, which can be performed concurrently with ATP release measurements in a lumi-aggregometer.[14][15]
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Platelet agonist of choice
-
Aggregometer
Procedure:
-
Pre-warm the PRP, PPP, and agonist solutions to 37°C.
-
Calibrate the aggregometer using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.
-
Place a cuvette containing PRP and a stir bar into the sample well of the aggregometer.
-
Start the recording to establish a stable baseline.
-
Add the agonist to the PRP and continue recording the change in light transmission as platelets aggregate.
-
The extent of aggregation is measured as the percentage increase in light transmission.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in ADP-mediated platelet activation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of ATP and ADP levels in platelets from healthy human donors: a potential novel indicator of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Nucleotide Assays [practical-haemostasis.com]
- 9. biorxiv.org [biorxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Impaired platelet responses to thrombin and collagen in AKT-1—deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luminometric assay of platelet activation in 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Site-Directed Mutagenesis of ADP Binding Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing site-directed mutagenesis on ADP binding sites of target proteins. This powerful technique is instrumental in elucidating structure-function relationships, validating drug targets, and engineering proteins with desired characteristics. The following sections detail the underlying principles, provide step-by-step experimental protocols, present quantitative data on the impact of mutations, and illustrate key pathways and workflows.
Introduction to Site-Directed Mutagenesis of ADP Binding Sites
Adenosine diphosphate (ADP) binding sites are crucial for the function of a vast array of proteins, including kinases, ATPases, and various metabolic enzymes. These sites often contain conserved motifs, such as the Walker A (P-loop) and Walker B motifs, which are essential for nucleotide binding and hydrolysis.[1] Site-directed mutagenesis allows for the precise alteration of amino acid residues within these motifs, enabling researchers to investigate their specific roles in ADP binding, enzymatic activity, and overall protein function.[2][3] By systematically introducing mutations, one can probe the contributions of individual residues to ligand affinity, catalytic efficiency, and protein stability.
Common mutations in ADP binding sites include substitutions in the highly conserved glycine, lysine, and serine/threonine residues of the Walker A motif (GxxxxGKS/T).[1] For instance, mutating the conserved lysine to alanine is a common strategy to disrupt ATP/ADP binding and assess the functional consequences.[4]
Experimental Protocols
This section provides a detailed protocol for performing site-directed mutagenesis using the widely adopted QuikChange™ method, which utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest with primers carrying the desired mutation.
Protocol: QuikChange™ Site-Directed Mutagenesis
This protocol is adapted from the Agilent QuikChange II XL Site-Directed Mutagenesis Kit.[5]
1. Primer Design:
-
Primer Characteristics: Design two complementary mutagenic primers, typically 25-45 bases in length.[6]
-
Mutation Placement: The desired mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.[6]
-
Melting Temperature (Tm): The primers should have a melting temperature (Tm) of ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch, where N is the primer length.
-
GC Content: Aim for a GC content between 40% and 70%.
-
Primer Ends: Primers should terminate in at least one G or C base.
2. PCR Amplification:
-
Reaction Mixture: Prepare the following reaction mixture in a PCR tube on ice:
-
5 µL of 10x reaction buffer
-
X µL (10-50 ng) of dsDNA template
-
1.5 µL (125 ng) of oligonucleotide primer #1
-
1.5 µL (125 ng) of oligonucleotide primer #2
-
1 µL of dNTP mix
-
ddH₂O to a final volume of 50 µL
-
1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)
-
-
Thermal Cycling: Program the thermal cycler with the following parameters:
Segment Cycles Temperature Time 1 1 95°C 30 seconds 2 18 95°C 30 seconds 55°C 1 minute 68°C 1 minute/kb of plasmid length | 3 | 1 | 68°C | 7 minutes |
3. DpnI Digestion:
-
Purpose: To digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutated) plasmid.
-
Procedure:
-
Cool the PCR reaction to ≤37°C.
-
Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
-
Gently mix and incubate at 37°C for 1 hour.
-
4. Transformation:
-
Competent Cells: Use high-efficiency competent E. coli cells (e.g., XL1-Blue).
-
Procedure:
-
Thaw competent cells on ice.
-
Add 1-2 µL of the DpnI-treated DNA to 50 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Place on ice for 2 minutes.
-
Add 450 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate on appropriate antibiotic-containing agar plates and incubate overnight at 37°C.
-
5. Verification:
-
Plasmid Isolation: Isolate plasmid DNA from individual colonies.
-
Sequencing: Sequence the entire gene to confirm the desired mutation and ensure no secondary mutations were introduced.
Data Presentation
The following tables summarize quantitative data from studies that have employed site-directed mutagenesis to investigate the function of ADP binding sites.
Table 1: Effect of Walker A Motif Mutations on ATPase Activity of ABCF3 [5]
| Protein | Basal ATPase Activity (nmol/min/mg) | Sphingosine-Stimulated ATPase Activity (nmol/min/mg) |
| Wild Type | 10.5 ± 1.5 | 35.2 ± 3.1 |
| K216A (NBD1) | 2.8 ± 0.9 | 8.5 ± 1.8 |
| K531A (NBD2) | 10.2 ± 2.1 | 3.1 ± 0.7 |
| K216A/K531A | 2.5 ± 0.8 | 2.6 ± 0.6 |
| K216R (NBD1) | 7.1 ± 1.3 | 22.4 ± 2.5 |
| K531R (NBD2) | 6.8 ± 1.1 | 3.4 ± 0.9 |
Table 2: Kinetic Parameters of Wild-Type and Mutant Bacteriophage T4 Rad50 [7]
| Rad50 Mutant | kcat (s⁻¹) | Km, ATP (µM) | kcat/Km (M⁻¹s⁻¹) |
| Wild Type | 0.045 ± 0.002 | 150 ± 20 | 300 |
| N36A | 0.00018 ± 0.00001 | 480 ± 90 | 0.38 |
| D513A | 0.0016 ± 0.0001 | 1100 ± 200 | 1.5 |
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving proteins with ADP binding sites and the general experimental workflow of site-directed mutagenesis.
Signaling Pathways
References
- 1. Walker motifs - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. An Interaction between the Walker A and D-loop Motifs Is Critical to ATP Hydrolysis and Cooperativity in Bacteriophage T4 Rad50 - PMC [pmc.ncbi.nlm.nih.gov]
Application of ADP Receptor Antagonists in Thrombosis Research: Application Notes and Protocols
These application notes provide a comprehensive overview of the use of ADP receptor antagonists in thrombosis research. They are intended for researchers, scientists, and drug development professionals working to understand and target ADP-mediated platelet activation and thrombus formation. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Introduction to ADP Receptors and Their Antagonists in Thrombosis
Adenosine diphosphate (ADP) is a critical platelet agonist that plays a central role in thrombus formation and stabilization. It exerts its effects through two G-protein coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.
-
P2Y1 Receptor: Coupled to Gq, the activation of the P2Y1 receptor leads to an increase in intracellular calcium (Ca2+), resulting in platelet shape change and transient aggregation.
-
P2Y12 Receptor: Coupled to Gi, the P2Y12 receptor is responsible for sustained platelet aggregation, amplification of platelet activation, and stabilization of the thrombus. Inhibition of this receptor is a major therapeutic strategy for the prevention of arterial thrombosis.
ADP receptor antagonists are classified based on their target receptor and mechanism of action. They are indispensable tools in thrombosis research and include both irreversible (e.g., clopidogrel, prasugrel) and reversible (e.g., ticagrelor, cangrelor) inhibitors of the P2Y12 receptor, as well as antagonists of the P2Y1 receptor (e.g., MRS 2179).
Quantitative Data of ADP Receptor Antagonists
The following tables summarize the quantitative data for commonly used ADP receptor antagonists in in vitro platelet function assays.
Table 1: P2Y12 Receptor Antagonists
| Antagonist | Active Metabolite | Target | Type of Inhibition | IC50 (ADP-induced Platelet Aggregation) | Reference |
| Clopidogrel | R-130964 | P2Y12 | Irreversible | ~ 2 µM | |
| Prasugrel | R-138727 | P2Y12 | Irreversible | ~ 1 µM | |
| Ticagrelor | Not Applicable | P2Y12 | Reversible | 10 - 50 nM | |
| Cangrelor | Not Applicable | P2Y12 | Reversible | 1 - 10 nM |
Table 2: P2Y1 Receptor Antagonists
| Antagonist | Target | Type of Inhibition | IC50 (ADP-induced Platelet Aggregation) | Reference |
| MRS 2179 | P2Y1 | Competitive | 2.5 µM (human platelets) | |
| A3P5P | P2Y1 | Competitive | ~ 10 µM |
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with P2Y1 and P2Y12 receptor activation in platelets.
High-Throughput Screening for Inhibitors of ADP-Ribosyltransferases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting ADP-ribosyltransferases (ARTs), a crucial family of enzymes involved in various cellular processes, including DNA repair, signaling, and immunity. Dysregulation of ARTs, particularly Poly(ADP-ribose) polymerases (PARPs), is implicated in diseases such as cancer, making them attractive targets for therapeutic intervention.
Introduction to ADP-Ribosyltransferases and their Inhibition
ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from nicotinamide adenine dinucleotide (NAD+) to a target protein.[1][2] This process is catalyzed by ARTs and can result in either mono-ADP-ribosylation (MARylation) or poly-ADP-ribosylation (PARylation). PARPs are a major family of ARTs that play a critical role in the DNA damage response (DDR).[3][4][5] When DNA single-strand breaks occur, PARP1 is recruited to the site of damage and synthesizes long chains of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[4][5][6]
Inhibition of PARP enzymes has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development of several FDA-approved PARP inhibitors. High-throughput screening provides a rapid and efficient method for identifying and characterizing novel and potent inhibitors of ADP-ribosyltransferases from large chemical libraries.[7]
Key Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the cellular response to DNA single-strand breaks.
Caption: PARP1 activation and signaling in response to DNA damage.
High-Throughput Screening Assay Formats
Several HTS assay formats are available to identify and characterize inhibitors of ADP-ribosyltransferases. The choice of assay depends on factors such as the specific enzyme being targeted, the desired throughput, and the available instrumentation. Common formats include fluorescence-based assays, AlphaScreen, and TR-FRET.
Data Presentation: Comparison of HTS Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| NAD+ Consumption (Fluorescence) | Measures the decrease in NAD+ concentration as it is consumed by the ART. Remaining NAD+ is converted to a fluorescent product.[1][2][8][9][10] | Homogeneous, cost-effective, and applicable to both mono- and poly-ARTs.[1][2] | Potential for interference from fluorescent compounds.[8][9] |
| AlphaLISA® | A bead-based immunoassay where the generation of PAR on a biotinylated substrate brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[11] | Homogeneous, highly sensitive, and amenable to miniaturization. | Can be more expensive than other methods and susceptible to light scattering interference. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon binding by the ART. Inhibition of the enzyme prevents this change.[11] | Homogeneous, sensitive, and provides information on binding kinetics. | Requires a fluorescently labeled substrate and can be sensitive to compound autofluorescence. |
| TR-FRET | Measures the energy transfer between a donor and acceptor fluorophore brought into proximity by the enzymatic reaction. | Homogeneous, ratiometric measurement reduces interference, and has a good signal-to-background ratio. | Requires specifically labeled reagents and can be more complex to develop. |
Experimental Protocols
The following protocols provide a general framework for performing HTS assays for ADP-ribosyltransferase inhibitors. Optimization of specific parameters will be required for different enzymes and compound libraries.
General HTS Workflow
The diagram below outlines a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors.
Caption: A generalized workflow for an HTS inhibitor discovery campaign.
Protocol 1: NAD+ Consumption Fluorescence Assay
This protocol is adapted from a method that quantifies the remaining NAD+ after the enzymatic reaction.[8][9][10]
Materials:
-
ADP-ribosyltransferase enzyme (e.g., PARP1)
-
Activated DNA (for PARP assays)
-
β-NAD+
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Developing solution (Acetophenone in 2M KOH)
-
Acid solution (Formic acid)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compounds, typically in 100% DMSO.
-
In a 384-well plate, add the test compounds to the desired final concentration. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the ADP-ribosyltransferase enzyme and, if required, the activating substrate (e.g., activated DNA for PARP1) to each well.
-
Initiate the enzymatic reaction by adding β-NAD+.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for approximately 50-70% NAD+ consumption in the negative control wells.
-
Stop the reaction by adding the developing solution.
-
Incubate for 10 minutes at room temperature.
-
Add the acid solution to each well.
-
Incubate the plate at 60°C for 15 minutes to allow for the development of the fluorescent product.
-
Cool the plate to room temperature.
-
Read the fluorescence at an excitation wavelength of 372 nm and an emission wavelength of 444 nm.[10]
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: AlphaLISA® Assay for PARP1 Activity
This protocol is a general guideline for an AlphaLISA® assay to measure PARP1 activity.
Materials:
-
PARP1 enzyme
-
Biotinylated histone H1 substrate
-
NAD+
-
Test compounds
-
AlphaLISA® buffer
-
AlphaLISA® Acceptor beads conjugated to an anti-PAR antibody
-
Streptavidin-coated AlphaLISA® Donor beads
-
384-well white microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in AlphaLISA® buffer.
-
In a 384-well plate, add the test compounds, PARP1 enzyme, and biotinylated histone H1 substrate.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the PARylated histone by adding the AlphaLISA® Acceptor beads.
-
Incubate for 60 minutes in the dark.
-
Add the Streptavidin-coated Donor beads.
-
Incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Calculate the percent inhibition based on the signal from control wells.
Data Analysis and Hit Validation
Quantitative Data Summary:
The following table summarizes representative IC50 values for known PARP inhibitors obtained from various screening assays.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Olaparib | PARP1 | Enzyme Activity | ~5 | [12] |
| Rucaparib | PARP1 | Enzyme Activity | ~1.8 | N/A |
| Talazoparib | PARP1 | Enzyme Activity | ~0.57 | N/A |
| PJ34 | PARP1 | NAD+ Consumption | 127.1 ± 18.6 | [8][10] |
| 6(5H)-phenanthridinone | PARP1 | NAD+ Consumption | 419.2 ± 108.6 | [8][10] |
| DPQ | PARP1 | NAD+ Consumption | 1246 ± 259 | [8][10] |
| PJ-34 | PARP14 | HTMS | 9,000 | [13] |
Hit Validation:
Initial hits identified from the primary screen require further validation to confirm their activity and eliminate false positives.[14]
Key Validation Steps:
-
IC50 Determination: Perform dose-response experiments to determine the potency (IC50) of the hit compounds.
-
Orthogonal Assays: Confirm the activity of hits using a different assay format to rule out technology-specific artifacts.[14]
-
Selectivity Profiling: Test the inhibitors against other related enzymes to determine their selectivity.
-
Mechanism of Action Studies: Investigate whether the inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate (NAD+) or the acceptor protein.
Assay Quality Control:
To ensure the reliability of HTS data, it is crucial to monitor assay performance using statistical parameters such as the Z'-factor and the signal-to-background ratio.[15][16] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[16]
References
- 1. Small-Molecule Screening Assay for Mono-ADP-Ribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The function and regulation of ADP-ribosylation in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Poly(ADP-ribosyl)ation in DNA Damage Response and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Screening for the ... | Article | H1 Connect [archive.connect.h1.co]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeled ADP in Receptor-Ligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radiolabeled adenosine diphosphate (ADP) in receptor-ligand binding studies, with a primary focus on the P2Y purinergic receptors, specifically P2Y1 and P2Y12. These G protein-coupled receptors (GPCRs) are crucial in various physiological processes, most notably platelet aggregation, making them significant targets in drug discovery.
Introduction
Extracellular nucleotides, such as ADP, act as signaling molecules by binding to specific P2Y receptors on the cell surface. The P2Y receptor family consists of several subtypes, with P2Y1, P2Y12, and P2Y13 being the primary receptors for ADP.[1] The P2Y1 receptor is coupled to Gq, and its activation leads to an increase in intracellular calcium.[2] In contrast, the P2Y12 receptor is coupled to Gi, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] The coordinated action of both P2Y1 and P2Y12 receptors is essential for ADP-induced platelet aggregation.[2]
Radioligand binding assays are a fundamental tool for characterizing receptor-ligand interactions. These assays, considered the gold standard for measuring binding affinity, allow for the determination of key parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of unlabeled ligands.[3] Commonly used radiolabeled ADP analogs include [³H]ADP and [³H]2-methylthio-ADP ([³H]2-MeS-ADP).
Data Presentation
The following tables summarize quantitative data from receptor-ligand binding studies using radiolabeled nucleotides with P2Y receptors. It is important to note that experimental values can vary based on the specific radioligand, cell type, and assay conditions used.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of Radiolabeled Ligands for P2Y Receptors
| Receptor | Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| P2Y1 | [³H]ATP | Rat Liver Plasma Membranes | ~90 | 15 | [3] |
Table 2: Inhibitory Constants (Ki) of Unlabeled Ligands at P2Y Receptors
| Receptor | Radioligand | Competing Ligand | Ki (µM) | Tissue/Cell Line | Reference |
| P2Y1 | [³H]ATP | ATP | 14.3 ± 0.3 | Jurkat Cells | [4] |
| P2Y1 | [³H]ATP | 2-MeSATP | 5.7 ± 0.4 | Jurkat Cells | [4] |
| P2Y1 | [³H]ATP | 2-ClATP | 2.3 ± 0.3 | Jurkat Cells | [4] |
| P2Y1 | [³H]ATP | ADP | - | Rat Liver Plasma Membranes | [3] |
| P2Y1 | [³H]ATP | 2-MeSATP | - | Rat Liver Plasma Membranes | [3] |
Note: Ki values are often presented as pIC50 in the literature. The table presents the converted or directly stated Ki values where available. A dash (-) indicates that the study demonstrated competitive inhibition without providing a specific Ki value.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental systems.
Protocol 1: Preparation of Cell Membranes
This protocol describes the preparation of crude membrane fractions from cultured cells expressing the P2Y receptor of interest.
Materials:
-
Cultured cells (e.g., HEK293, CHO, or platelets)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), ice-cold
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Centrifuge (capable of 4°C and high speeds)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension with 10-20 strokes of a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Protocol 2: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radiolabeled ADP for the target receptor.
Materials:
-
Prepared cell membranes
-
Radiolabeled ADP (e.g., [³H]ADP or [³H]2-MeS-ADP) of high specific activity
-
Unlabeled ADP or a specific antagonist (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the radiolabeled ADP in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand for total binding.
-
For non-specific binding, set up triplicate wells for each radioligand concentration and add a high concentration (at least 100-fold greater than the Kd) of unlabeled ADP or a specific antagonist.
-
Add a consistent amount of the membrane preparation to each well (typically 20-100 µg of protein).
-
Initiate the binding reaction by adding the different concentrations of the radiolabeled ADP to the wells. The final assay volume is typically 100-250 µL.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes). Incubation should be done with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 200 µL) to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression analysis to determine the Kd and Bmax values.
Protocol 3: Competitive Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with a fixed concentration of a radiolabeled ligand.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Include triplicate wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).
-
Add a fixed concentration of the radiolabeled ADP to all wells. The concentration of the radioligand should ideally be at or below its Kd value.
-
Add a consistent amount of the membrane preparation to each well.
-
Add the different concentrations of the unlabeled test compound to the appropriate wells.
-
Incubate the plate, filter, wash, and count the radioactivity as described in the Saturation Binding Assay protocol.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steady-state binding of [3H]ATP to rat liver plasma membranes and competition by various purinergic agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ADP for Platelet Aggregation Studies
Welcome to the technical support center for optimizing adenosine diphosphate (ADP) concentration in platelet aggregation studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during ADP-induced platelet aggregation experiments.
Q1: What is the optimal concentration of ADP to use for platelet aggregation studies?
A1: The optimal ADP concentration is dependent on the specific research question and the platelet preparation. It is recommended to perform a dose-response curve to determine the ideal concentration for your experimental conditions. However, typical concentrations used in light transmission aggregometry (LTA) range from 2 µM to 20 µM.[1][2] For diagnosing conditions like Sticky Platelet Syndrome, lower concentrations of ADP may be used.[3]
Q2: I am observing a low or absent platelet aggregation response to ADP. What are the potential causes?
A2: A reduced platelet response to ADP can stem from several factors:
-
Pre-analytical Variables: Improper blood collection techniques, the type of anticoagulant used, and variations in centrifugation for platelet-rich plasma (PRP) preparation can all impact platelet function.[3] It is crucial to follow a standardized protocol.
-
Inherited Platelet Defects: Genetic variations in the P2Y12 receptor, the primary target of ADP on platelets, can lead to diminished aggregation.[1][4][5]
-
Medications: The presence of P2Y12 inhibitors, such as clopidogrel, prasugrel, or ticagrelor, will significantly reduce or abolish the aggregation response to ADP.[4] Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin can also affect platelet function and should be discontinued for at least 10 days prior to the assay.[1][6]
-
Reagent Quality: Ensure the ADP solution is properly prepared and has not expired. ADP solutions can degrade over time, leading to reduced potency.
Q3: My platelet aggregation tracing shows a primary wave but a reduced or absent secondary wave. What does this indicate?
A3: ADP-induced platelet aggregation typically shows a biphasic curve. The primary wave is a direct result of ADP binding to its receptors and initiating platelet shape change and small aggregate formation. The secondary wave is due to the release of endogenous ADP and other agonists from the platelet's dense granules, which amplifies the aggregation response.[7] A reduced or absent secondary wave can indicate:
-
Aspirin or NSAID use: These drugs inhibit the production of thromboxane A2, which is crucial for the release reaction and secondary wave of aggregation.[6]
-
Storage Pool Deficiency: A defect in the platelet's dense granules, resulting in a reduced amount of ADP available for release.[1]
-
Defects in the signaling pathway that links receptor activation to granule secretion.
Q4: I am observing spontaneous platelet aggregation in my control samples (without added ADP). How can I prevent this?
A4: Spontaneous platelet aggregation (SPA) can be a significant issue, indicating pre-activation of the platelets.[8] To minimize SPA:
-
Gentle Sample Handling: Avoid vigorous mixing or agitation of blood samples and PRP.
-
Optimal Temperature: Maintain samples at room temperature; cooling can activate platelets.
-
Appropriate Anticoagulant: Use sodium citrate as the anticoagulant. Heparin has been reported to sometimes induce platelet aggregation.[9]
-
Quality of Platelet Preparation: Ensure that the PRP is not contaminated with red blood cells or white blood cells, which can release agonists that activate platelets. Ideally, spontaneous aggregation should be less than 5%.[10]
-
Resting Period: Allow the PRP to rest for a defined period (e.g., 10-20 minutes) before starting the assay.[3]
Quantitative Data Summary
The following table summarizes typical ADP concentrations used in platelet aggregation studies and the expected responses. Note that the percentage of aggregation can vary significantly between individuals and with different experimental setups.
| Agonist | Typical Concentration Range (Final) | Expected Maximum Aggregation (%) | Notes |
| ADP | 2 - 5 µM | 50 - 80% | Often used to assess P2Y12 receptor function.[11] |
| ADP | 10 µM | > 70% | Higher concentrations are used to overcome mild inhibition or to study maximal aggregation.[1][4] |
| ADP | > 20 µM | > 80% | Used to assess maximal platelet response. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1. Use a large gauge needle (e.g., 19-21 gauge) to minimize platelet activation during phlebotomy.
-
Centrifugation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off.[12]
-
PRP Collection: Carefully aspirate the upper, straw-colored layer of platelet-rich plasma (PRP) without disturbing the buffy coat (the layer of white blood cells and platelets) or the red blood cell layer.
-
Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP. If necessary, adjust the platelet count to a standardized concentration (e.g., 200-300 x 10⁹/L) by diluting with platelet-poor plasma (PPP).[3]
-
Preparation of Platelet-Poor Plasma (PPP): To obtain PPP, centrifuge the remaining blood sample at a high speed (e.g., 1500-2000 x g) for 10-15 minutes at room temperature. The supernatant is the PPP. PPP is used to set the 100% aggregation baseline in LTA.
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration: Place a cuvette with PPP into the appropriate channel to set the 100% light transmission baseline. Place a cuvette with PRP into the sample channel to set the 0% light transmission baseline.
-
Sample Preparation: Pipette the required volume of PRP (e.g., 450 µL) into a clean cuvette with a magnetic stir bar.
-
Incubation: Place the cuvette in the sample well of the aggregometer and allow it to incubate at 37°C with stirring for at least 2 minutes to stabilize.[3]
-
Agonist Addition: Add the desired volume of ADP solution (e.g., 50 µL of a 10x concentrated stock) to the PRP to achieve the final target concentration.
-
Data Recording: Record the change in light transmission for a set period, typically 5-10 minutes.[13]
-
Data Analysis: The aggregometer software will generate an aggregation curve. The maximum aggregation percentage is the primary parameter measured.
Visualizations
ADP-Induced Platelet Aggregation Signaling Pathway
Caption: ADP signaling in platelets via P2Y1 and P2Y12 receptors.
Experimental Workflow for ADP-Induced Platelet Aggregation
Caption: Workflow for Light Transmission Aggregometry (LTA).
References
- 1. fritsmafactor.com [fritsmafactor.com]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ovid.com [ovid.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Inherited Platelet Function Disorders - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Spontaneous Platelet Aggregation in Blood Is Mediated by FcγRIIA Stimulation of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jucvm.com [jucvm.com]
- 10. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Adenosine Diphosphate (ADP) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Adenosine Diphosphate (ADP) stock solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of ADP in stock solutions?
A1: The stability of ADP in aqueous solutions is primarily affected by three main factors:
-
pH: ADP is most stable in solutions with a neutral pH, typically between 6.8 and 7.4.[1] At more extreme acidic or alkaline pH levels, the rate of hydrolysis to adenosine monophosphate (AMP) and inorganic phosphate increases significantly.[1] Dissolving ADP powder in unbuffered water can cause a drop in pH, accelerating its degradation.
-
Temperature: Higher temperatures significantly increase the rate of ADP hydrolysis. For optimal stability, ADP solutions should be stored frozen.
-
Divalent Cations: The presence of divalent cations, such as magnesium (Mg²⁺) or calcium (Ca²⁺), can accelerate the hydrolysis of the phosphoanhydride bonds in ADP.[1]
Q2: What is the best way to dissolve and prepare a stable ADP stock solution?
A2: To prepare a stable ADP stock solution, it is recommended to dissolve the ADP powder in a buffered solution at a neutral pH (e.g., pH 7.4). Using a buffer like HEPES is a good choice. Avoid dissolving ADP directly in water, as this can lead to an acidic solution which promotes degradation. It is also advisable to avoid phosphate buffers if the presence of phosphate could interfere with downstream applications.
Q3: How should I store my ADP stock solution for long-term use?
A3: For long-term storage, ADP stock solutions should be aliquoted into smaller, single-use volumes and stored at -20°C or -70°C. Aliquoting is crucial to prevent multiple freeze-thaw cycles, which can lead to degradation. Lyophilized ADP powder is stable for at least a year when stored at -20°C. Once solubilized, aliquots stored at -70°C can be used within approximately 3 months.
Q4: Can I store my ADP solution in the refrigerator (4°C)?
A4: While short-term storage at 4°C for a few days may be acceptable for some applications, it is not recommended for long-term stability. The rate of hydrolysis is significantly higher at 4°C compared to frozen temperatures. For any storage longer than a day, freezing the solution is the best practice to ensure stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using ADP. | ADP stock solution may have degraded due to improper storage or preparation. | Prepare a fresh stock of ADP in a buffered solution at neutral pH. Ensure it is aliquoted and stored at -20°C or -70°C. Perform a quality control check on the new stock solution using a stability assay. |
| The pH of my ADP solution is acidic after dissolving in water. | ADP is an acidic molecule. | Always dissolve ADP in a suitable buffer (e.g., 20 mM HEPES) and adjust the final pH to 7.4 using NaOH. |
| Precipitate forms in the ADP solution upon thawing. | This can occur with repeated freeze-thaw cycles or if the concentration is too high for the buffer conditions. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If precipitation persists, try preparing a slightly lower concentration stock solution. |
| Low signal in an enzymatic assay that uses ADP. | The ADP may have hydrolyzed to AMP, which is not a substrate for the enzyme. | Use a freshly thawed aliquot of a properly prepared and stored ADP stock solution. Consider quantifying the ADP concentration in your stock before use. |
Quantitative Data on ADP Stability
The stability of ADP is highly dependent on storage conditions. The following table summarizes the expected stability under various conditions.
| Storage Condition | Buffer/Solvent | pH | Expected Stability | Primary Degradation Product |
| -70°C | 20 mM HEPES | 7.4 | Up to 3 months | AMP |
| -20°C | 20 mM HEPES | 7.4 | Up to 1 month (with minimal freeze-thaw) | AMP |
| 4°C | 20 mM HEPES | 7.4 | A few days | AMP |
| Room Temperature (20-25°C) | 20 mM HEPES | 7.4 | A few hours | AMP |
| 50-55°C | Deionized Water | Acidic | Rapidly degrades (complete hydrolysis within hours) | AMP, Inorganic Phosphate |
Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM ADP Stock Solution
This protocol describes the preparation of a stable ADP stock solution buffered at a physiological pH.
Materials:
-
Adenosine 5'-diphosphate (ADP), sodium salt (powder)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium hydroxide (NaOH), 1 M solution
-
Ultrapure water
-
pH meter
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 20 mM HEPES buffer:
-
Dissolve the appropriate amount of HEPES powder in ultrapure water to a final concentration of 20 mM.
-
Adjust the pH of the HEPES buffer to 7.4 using 1 M NaOH.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
-
Calculate the required mass of ADP:
-
Determine the molecular weight of the specific ADP salt you are using from the manufacturer's information.
-
Calculate the mass of ADP powder needed to prepare your desired volume of a 10 mM solution.
-
-
Dissolve the ADP:
-
Weigh the calculated amount of ADP powder and dissolve it in the 20 mM HEPES buffer (pH 7.4).
-
Gently vortex or mix until the ADP is completely dissolved.
-
-
Verify and adjust the final pH:
-
Measure the pH of the final ADP solution using a calibrated pH meter.
-
If necessary, adjust the pH to 7.4 with small additions of 1 M NaOH.
-
-
Aliquot and store:
-
Dispense the ADP stock solution into single-use, sterile microcentrifuge tubes.
-
Label the tubes clearly with the concentration and date of preparation.
-
Store the aliquots at -70°C for long-term use.
-
Protocol 2: Quantification of ADP using an Enzymatic Assay (ADP-Glo™)
This protocol provides a general procedure for quantifying ADP using a commercially available bioluminescent assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ADP stock solution (for standard curve)
-
Samples containing unknown ADP concentrations
-
White, opaque multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Prepare the ADP Standard Curve:
-
Perform a serial dilution of a known concentration of stable ADP stock solution to create a standard curve (e.g., from 10 µM to 0.1 µM).
-
Include a blank control with no ADP.
-
-
Set up the Assay Plate:
-
Add your samples and ADP standards to the wells of the white, opaque plate.
-
-
Terminate the Reaction and Deplete ATP:
-
Add an equal volume of ADP-Glo™ Reagent to each well.
-
Mix gently and incubate at room temperature for 40 minutes. This step stops the enzymatic reaction and removes any ATP present.
-
-
Detect ADP:
-
Add Kinase Detection Reagent to each well.
-
Mix gently and incubate at room temperature for 30-60 minutes. This reagent converts ADP to ATP, which is then used in a luciferase reaction to produce light.
-
-
Measure Luminescence:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence values of the ADP standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the ADP concentration in your unknown samples.
-
Protocol 3: Quantification of ADP and AMP by HPLC
This protocol outlines a general method for the separation and quantification of ADP and its primary degradation product, AMP, using reverse-phase High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.0
-
Mobile Phase B: 100% Acetonitrile
-
ADP and AMP analytical standards
-
Samples for analysis
Procedure:
-
Prepare Standards and Samples:
-
Prepare a series of ADP and AMP standards of known concentrations in ultrapure water or a suitable buffer.
-
Dilute your experimental samples to fall within the concentration range of your standards.
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
-
Set up the HPLC System:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to monitor at 259 nm.
-
-
Run the HPLC Analysis:
-
Inject the standards and samples onto the column.
-
Run a gradient elution to separate ADP and AMP. A typical gradient might be:
-
0-5 min: 2% B
-
5-15 min: Ramp to 20% B
-
15-20 min: Hold at 20% B
-
20-25 min: Return to 2% B and re-equilibrate.
-
-
-
Data Analysis:
-
Identify the peaks for AMP and ADP in your chromatograms based on the retention times of the standards.
-
Integrate the peak areas for AMP and ADP in both the standards and samples.
-
Generate a standard curve for each compound by plotting peak area versus concentration.
-
Use the standard curves to calculate the concentrations of ADP and AMP in your samples.
-
Signaling Pathway
ADP-Mediated Platelet Activation
ADP is a critical signaling molecule that induces platelet activation and aggregation, a key process in hemostasis and thrombosis. ADP exerts its effects by binding to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.
-
P2Y1 Receptor: Activation of the Gq-coupled P2Y1 receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, leading to platelet shape change and aggregation.
-
P2Y12 Receptor: The Gi-coupled P2Y12 receptor, upon activation, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the inhibition of platelet activation, thereby potentiating and sustaining the aggregation response.
The synergistic action of both receptors is essential for a full and stable platelet aggregation response to ADP.
References
Technical Support Center: Troubleshooting ADP Binding Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during ADP binding assays.
Frequently Asked Questions (FAQs)
Issue 1: High Background Signal or Non-Specific Binding
Q1: My assay is showing a high background signal, masking the specific binding. What are the potential causes and how can I fix this?
A: High background noise can stem from several factors, including non-specific binding of assay components to the plate or to each other.[1] Here are some common causes and solutions:
-
Insufficient Blocking: The blocking agent may not be effectively preventing non-specific interactions.
-
Solution: Optimize the blocking buffer. Try increasing the concentration of the current blocking agent (e.g., BSA, casein) or test alternative blocking agents. Ensure the incubation time for the blocking step is sufficient.
-
-
Sub-optimal Reagent Concentrations: The concentrations of the labeled ligand, protein, or detection reagents might be too high, leading to increased non-specific binding.
-
Solution: Perform titration experiments for all key reagents to determine the optimal concentrations that provide a good signal-to-noise ratio.
-
-
Hydrophobic Interactions: The assay plate itself can contribute to non-specific binding.
-
Solution: Use low-binding microplates. You can also try adding a non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration (typically 0.01% to 0.1%) to the wash buffers to reduce hydrophobic interactions.[2]
-
-
Contaminated Reagents: Reagents may be contaminated with fluorescent or other interfering substances.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and solutions.
-
Issue 2: Low Signal or Poor Sensitivity
Q2: I'm observing a very low signal, making it difficult to distinguish true binding from background. How can I improve the assay's sensitivity?
A: A weak signal can be due to a variety of factors, from reagent quality to sub-optimal assay conditions.[1] Consider the following troubleshooting steps:
-
Inactive Protein or Ligand: The protein of interest or the labeled ligand may have lost activity due to improper storage or handling.
-
Solution: Verify the activity of your protein and the integrity of your labeled ligand. Use fresh aliquots and avoid repeated freeze-thaw cycles.
-
-
Incorrect Buffer Conditions: The pH, ionic strength, or presence of necessary co-factors in the assay buffer can significantly impact binding.
-
Solution: Optimize the buffer composition. Ensure the pH is optimal for your protein's activity and that any required metal ions or co-factors are present at the correct concentrations.
-
-
Sub-optimal Incubation Time and Temperature: The binding reaction may not have reached equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time.[3] Also, optimize the incubation temperature, as binding kinetics are temperature-dependent.
-
-
Low Affinity Interaction: The intrinsic affinity between your protein and ligand might be low.
-
Solution: While you cannot change the inherent affinity, you can maximize the signal by using higher concentrations of the binding partners (while being mindful of non-specific binding) or by employing signal amplification techniques if your assay format allows.[1]
-
Issue 3: Inconsistent and Irreproducible Results
Q3: My results are highly variable between wells and between experiments. What are the common sources of poor reproducibility?
A: Poor reproducibility is a critical issue that can undermine the validity of your results.[1] Key factors to investigate include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.
-
Solution: Ensure your pipettes are properly calibrated. Use low-retention pipette tips. For multi-well plates, be consistent with your pipetting technique and timing across the plate.
-
-
Reagent Instability: Reagents may degrade over the course of an experiment, especially if left at room temperature for extended periods.
-
Solution: Prepare fresh reagents for each experiment. Keep stock solutions and reagents on ice during the experiment.
-
-
Inconsistent Sample Preparation: Variations in sample preparation can introduce significant variability.[1]
-
Solution: Follow a standardized protocol for all sample preparation steps. Ensure complete cell lysis and accurate protein concentration determination.[4]
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate can experience different temperature and evaporation rates, leading to variability.
-
Solution: Avoid using the outer wells of the plate for your samples. Instead, fill them with buffer or a blank solution to create a more uniform environment for the inner wells.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in ADP binding assays.
Caption: A flowchart for systematically troubleshooting inconsistent ADP binding assay results.
Experimental Protocols
Protocol 1: Standard Colorimetric ADP Binding Assay
This protocol provides a general framework for a colorimetric ADP binding assay.
Materials:
-
Purified protein of interest
-
ADP standard solution (10 mM)
-
ADP Assay Buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Standard Curve Preparation:
-
Sample Preparation:
-
If using cell lysates, lyse cells in ADP Assay Buffer and centrifuge to remove debris.[4]
-
If using purified protein, dilute it to the desired concentration in ADP Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of your sample (or standard) to each well of the microplate.
-
Add 50 µL of the reaction mix (containing the necessary enzymes and substrates for ADP detection) to each well.
-
Incubate the plate at the optimized temperature and time.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM ADP) from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the ADP concentration in your samples.
-
Protocol 2: ATP/ADP Titration for Assay Optimization
This protocol is crucial for determining the optimal concentrations of ATP and ADP for your assay.
Objective: To find the concentrations of ATP and ADP that give the best signal-to-background ratio.
Procedure:
-
Prepare a series of solutions with a constant total adenine nucleotide concentration (e.g., 75 µM) but varying ratios of ATP to ADP.[5]
-
Set up your assay with these different ATP/ADP ratios in the absence of your protein of interest to determine the background signal for each condition.
-
Repeat the experiment in the presence of your protein to measure the specific signal.
-
Plot the signal (e.g., fluorescence polarization, TR-FRET ratio) against the percentage of ADP in the reaction.
-
The optimal condition is the one that provides the largest difference between the signal with and without the protein.
Data Presentation
Table 1: Example of ATP/ADP Titration Data
| % ADP | [ADP] (µM) | [ATP] (µM) | Signal (No Enzyme) | Signal (With Enzyme) | Signal Window |
| 0 | 0 | 75 | 10 | 12 | 2 |
| 10 | 7.5 | 67.5 | 15 | 50 | 35 |
| 25 | 18.75 | 56.25 | 20 | 120 | 100 |
| 50 | 37.5 | 37.5 | 25 | 200 | 175 |
| 75 | 56.25 | 18.75 | 30 | 250 | 220 |
| 100 | 75 | 0 | 35 | 260 | 225 |
Data is hypothetical and for illustrative purposes only.
Signaling Pathway Visualization
The following diagram illustrates a generic signal transduction pathway that might be studied using an ADP binding assay, such as the inhibition of a kinase.
Caption: A diagram of a kinase signaling pathway and the point of inhibition.
References
- 1. swordbio.com [swordbio.com]
- 2. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP assay (Colorimetric) [protocols.io]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for ADP-Dependent Enzyme Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for ADP-dependent enzyme kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a buffer for an ADP-dependent enzyme assay?
A typical buffer for an ADP-dependent enzyme assay contains several critical components: a buffering agent to maintain a stable pH, divalent cations that often act as cofactors, and salts to adjust the ionic strength. Additionally, reducing agents and detergents may be included to maintain enzyme stability and prevent aggregation.[1] The specific concentrations of these components should be optimized for each enzyme system.
Q2: How does pH affect my ADP-dependent enzyme's activity?
The pH of the reaction buffer is a critical parameter as enzyme activity is highly dependent on the pH of the surrounding environment.[2] Most enzymes have a narrow optimal pH range in which they exhibit maximum activity. Deviations from this optimal pH can lead to a decrease in activity due to changes in the ionization state of amino acid residues in the active site, which can affect substrate binding and catalysis. For instance, the HIV-1 protease, an aspartyl protease, has a higher pH optimum than its eukaryotic counterparts due to the absence of a key serine residue.[2] It is crucial to determine the optimal pH for your specific enzyme to ensure reliable and reproducible kinetic data.[2] ATP, a key molecule in these assays, is stable in aqueous solutions between pH 6.8 and 7.4, but hydrolyzes rapidly at more extreme pH levels.[3]
Q3: Why are divalent cations like Mg²⁺ or Mn²⁺ important in my assay buffer?
Many ADP-dependent enzymes, particularly kinases and ATPases, require divalent cations as cofactors for their catalytic activity.[1][4] Magnesium (Mg²⁺) is a common cofactor that often binds to the phosphate groups of ADP and ATP, helping to correctly orient the substrate in the enzyme's active site.[4] The concentration of the divalent cation can significantly influence enzyme kinetics and should be optimized for each specific enzyme. For example, in the case of RuBisCO, magnesium ions are essential for enzymatic activity, with the correct positioning of Mg²⁺ in the active site involving the addition of an "activating" carbon dioxide molecule to a lysine residue.[4]
Q4: What is ionic strength, and how does it impact my enzyme kinetics?
Ionic strength is a measure of the total concentration of ions in a solution.[5] It can affect enzyme activity by influencing the solubility of the enzyme and substrate, the stability of the enzyme's structure, and the interactions between the enzyme and its substrate.[5][6] Both the concentration and the charge of the ions contribute to the ionic strength.[5] For example, a solution of magnesium chloride will have a higher ionic strength than a solution of sodium chloride at the same molar concentration because magnesium is a divalent cation.[5] High ionic strength can sometimes lead to aggregation and precipitation of proteins, which would decrease the enzyme's activity.[7] Therefore, it is important to consider and optimize the ionic strength of your buffer.
Q5: What are common methods to measure ADP production in enzyme kinetics?
Several methods are available to measure the production of ADP in real-time. A classic and widely used method is the coupled enzyme assay.[8]
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay: In this system, pyruvate kinase (PK) uses the ADP generated by the primary enzyme to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[2][8][9]
-
ADP-Hexokinase/Glucose-6-Phosphate Dehydrogenase (ADP-HK/G6PDH) Coupled Assay: This alternative method uses an ADP-specific hexokinase (ADP-HK) to phosphorylate glucose. The resulting glucose-6-phosphate is then used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NAD⁺ to NADH, leading to an increase in absorbance at 340 nm.[8] This assay is sensitive to micromolar quantities of ADP with no detectable background from ATP.[8]
-
Luminescence-Based Assays: Commercial kits, such as ADP-Glo™, provide a high-throughput screening method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction through a luminescent signal.[10][11]
Troubleshooting Guide
Problem 1: No or low enzyme activity detected.
Q: I am not seeing any activity from my enzyme. What are the possible causes related to the buffer?
A lack of enzyme activity can stem from several buffer-related issues. First, verify that the pH of your buffer is within the optimal range for your enzyme.[2] An incorrect pH can lead to a complete loss of activity. Second, ensure the presence and optimal concentration of necessary cofactors, such as Mg²⁺ or other divalent cations.[1][4] Third, check the ionic strength of your buffer; excessively high or low salt concentrations can inhibit enzyme activity. Finally, confirm the stability of all reagents, including ATP and the coupling enzymes in a coupled assay system.[3]
Problem 2: High background signal.
Q: My assay shows a high signal even in my negative control (no enzyme). What could be wrong with my buffer components?
A high background signal can be caused by contamination of your buffer components with the product being detected (ADP or a downstream product in a coupled assay). Ensure that your ATP stock is not significantly contaminated with ADP. You can check this by running a negative control with your assay reagent and ATP but without your enzyme.[8] In coupled assays, the stability and purity of the coupling enzymes and their substrates are also important. For example, in a PK/LDH assay, contamination of PEP with pyruvate would lead to NADH oxidation independent of your primary enzyme's activity.
Problem 3: Inconsistent or non-reproducible results.
Q: My results are varying between experiments. How can I improve reproducibility through buffer optimization?
Inconsistent results often point to a lack of control over the reaction conditions. To improve reproducibility, prepare a large batch of a single, well-characterized buffer stock to use across multiple experiments. Ensure that the pH is accurately measured and stable over the course of the experiment. Temperature control is also critical; equilibrate all reagents to the assay temperature before starting the reaction.[1][9] Finally, be precise in pipetting all components, especially the enzyme, as small variations in its concentration can lead to significant differences in reaction rates.[12]
Problem 4: The reaction rate is too fast or too slow.
Q: How can I adjust my buffer conditions to modulate the reaction rate for accurate measurement?
If the reaction is too fast, you may be depleting the substrate too quickly, which violates the assumptions of steady-state kinetics.[1] To slow down the reaction, you can decrease the enzyme concentration.[12] If the reaction is too slow, you can try increasing the enzyme concentration. You can also re-evaluate the buffer conditions (pH, ionic strength, cofactor concentration) to see if they are suboptimal and can be adjusted to increase the enzyme's specific activity.
Experimental Protocols
Protocol 1: Determination of Optimal pH for an ADP-Dependent Enzyme
This protocol describes a method to determine the optimal pH for an enzyme using a coupled assay system. The principle involves running the primary enzyme reaction at different pH values and then measuring the product formation at a constant pH for the coupling enzyme.[2]
Materials:
-
Your ADP-dependent enzyme
-
Substrates for your enzyme (including ATP)
-
A set of buffers covering a range of pH values (e.g., Sodium Acetate for pH 4.0-6.5, Tris-HCl for pH 7.0-9.0)[2]
-
Coupling enzyme system (e.g., PK/LDH or ADP-HK/G6PDH)
-
Spectrophotometer
Procedure:
-
Prepare a series of reaction mixtures for your primary enzyme, each with a different buffer and therefore a different pH. A buffer concentration of 10-100 mM is typically sufficient.[2]
-
Include all necessary substrates and cofactors for your primary enzyme in each reaction mixture.
-
Initiate the primary reaction by adding your enzyme to each tube.
-
Incubate the reactions for a fixed period at a constant temperature.
-
Stop the primary reaction (e.g., by heat inactivation).[2]
-
Add an aliquot of each primary reaction mixture to a secondary reaction mixture containing the coupling enzyme system at its optimal, constant pH.
-
Monitor the rate of the coupled reaction by measuring the change in absorbance at 340 nm.[2]
-
Plot the reaction rates of the coupled reaction against the pH of the primary reaction. The pH that gives the highest rate is the optimal pH for your enzyme.
Protocol 2: Optimization of Divalent Cation Concentration
Materials:
-
Your ADP-dependent enzyme
-
Optimal buffer and pH as determined previously
-
Substrates for your enzyme
-
A stock solution of the divalent cation to be tested (e.g., MgCl₂)
-
Assay system for detecting ADP production
Procedure:
-
Set up a series of reactions in your optimal buffer.
-
Add varying concentrations of the divalent cation to each reaction. A typical range to test for Mg²⁺ is 0.5 mM to 10 mM.
-
Add all other substrates at a constant, saturating concentration.
-
Initiate the reaction by adding your enzyme.
-
Measure the initial reaction velocity for each cation concentration.
-
Plot the initial velocity against the divalent cation concentration to determine the concentration that yields the maximum activity.
Protocol 3: General Protocol for a Coupled Enzyme Assay using Pyruvate Kinase and Lactate Dehydrogenase
This protocol provides a general framework for measuring the activity of an ADP-producing enzyme.[9][13]
Materials:
-
Assay buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO₄)[9]
-
Phosphoenolpyruvate (PEP) stock solution (e.g., 45 mM)[9]
-
NADH stock solution (e.g., 6.6 mM)[9]
-
Lactate Dehydrogenase (LDH)
-
Pyruvate Kinase (PK)
-
Your ADP-dependent enzyme and its other substrates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing the assay buffer, PEP, NADH, and LDH.
-
Pipette the master mix into cuvettes.
-
Add your enzyme's other substrates (excluding ATP/ADP if that is what you are measuring the Kₘ for).
-
Add your ADP-dependent enzyme.
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach temperature equilibrium and establish a blank rate.[9]
-
Initiate the reaction by adding the final substrate (e.g., ATP).
-
Record the decrease in absorbance at 340 nm for 4-5 minutes.
-
Calculate the rate of reaction (ΔA₃₄₀/minute) from the initial linear portion of the curve.[9]
Table 1: Example Buffer Conditions for Pyruvate Kinase Assays
| Component | Red Muscle PK | Liver PK | General PK Assay |
| Buffer | 37.5 mM Tris pH 7.2 | 36.25 mM Tris pH 7.2 | 50 mM Imidazole-HCl pH 7.6 |
| KCl | 7.45 mM | 7.25 mM | 120 mM |
| NADH | 0.15 mM | 0.15 mM | 0.22 mM |
| PEP | 0.5 mM | 1 mM | 1.5 mM |
| ADP | 0.5 mM | 1 mM | 1.5 mM |
| Mg²⁺ | 5.5 mM | 5 mM | 62 mM (as MgSO₄) |
| LDH | 1 U | 1 U | ~13-14 U |
Data adapted from references[13] and[9].
Visual Guides
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. RuBisCO - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. Shenzhen Bay Laboratory describes new PKMYT1 inhibitors | BioWorld [bioworld.com]
- 12. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyruvate kinase enzyme assay and kinetics [bio-protocol.org]
How to minimize non-specific binding in ADP receptor assays?
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize non-specific binding in ADP receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of ADP receptor assays?
A1: Non-specific binding refers to the binding of a radioligand to components other than the target ADP receptor. This can include binding to the filter membrane, the walls of the assay plate, or other proteins within the cell membrane preparation. It is a significant source of background noise and can obscure the true signal from specific receptor binding, leading to inaccurate affinity and density measurements.
Q2: Why is it crucial to minimize non-specific binding?
A2: High non-specific binding can significantly reduce the assay window (the difference between total binding and non-specific binding), making it difficult to detect the specific binding signal. This can lead to an underestimation of receptor affinity and an overestimation of the number of binding sites. For drug screening purposes, a low signal-to-noise ratio can result in false negatives.
Q3: How is non-specific binding determined experimentally?
A3: Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled "cold" ligand that has high affinity for the receptor. This unlabeled ligand will saturate the target receptors, ensuring that any remaining radioligand binding is non-specific. The value for non-specific binding is then subtracted from the total binding (radioligand alone) to calculate the specific binding.
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 10% of the total binding. However, levels up to 30% may be acceptable depending on the assay and the specific receptor being studied. If non-specific binding exceeds 50% of the total binding, the assay results are generally considered unreliable and troubleshooting is necessary.
Troubleshooting Guide: Minimizing High Non-Specific Binding
High non-specific binding is a common issue in ADP receptor assays. The following sections provide potential causes and solutions.
Issue 1: Suboptimal Blocking Agents
Inadequate blocking of non-specific sites on filter mats and cell membranes is a primary cause of high background.
-
Solution: Optimize the type and concentration of the blocking agent. Bovine Serum Albumin (BSA) is a commonly used blocking agent.
| Blocking Agent | Concentration | Expected Reduction in Non-Specific Binding | Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Up to 50% | Most common blocking agent. Test a range of concentrations. |
| Polyethyleneimine (PEI) | 0.1% - 0.5% (v/v) | Up to 70% | Often used to pre-treat filter plates. |
| Non-fat Dry Milk | 1% - 5% (w/v) | Variable | Can be effective but may interfere with some receptor-ligand interactions. |
Issue 2: Improper Buffer Composition
The ionic strength and pH of the assay buffer can influence non-specific binding.
-
Solution: Optimize the buffer composition.
-
Ionic Strength: Increasing the salt concentration (e.g., NaCl from 50 mM to 150 mM) can disrupt low-affinity, electrostatic interactions that contribute to non-specific binding.
-
pH: Ensure the pH of the buffer is optimal for the specific ADP receptor subtype being studied. Most assays perform well at a physiological pH of 7.4.
-
Issue 3: Inappropriate Filter Type and Handling
The choice of filter material and improper handling can lead to high background.
-
Solution:
-
Filter Selection: Glass fiber filters (e.g., GF/B or GF/C) are commonly used for cell membrane preparations. The filter type should be optimized for the specific assay.
-
Filter Pre-treatment: Pre-soaking the filter plates in a solution of a blocking agent like 0.3% polyethyleneimine (PEI) can significantly reduce radioligand binding to the filter itself.
-
Issue 4: Inefficient Washing Steps
Insufficient washing will not adequately remove unbound radioligand, leading to high background.
-
Solution: Optimize the washing protocol.
-
Wash Volume and Number: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer.
-
Wash Buffer Temperature: Using ice-cold wash buffer can help to reduce the dissociation of the specifically bound ligand while washing away the non-specifically bound ligand.
-
Wash Duration: Ensure the washing process is rapid to prevent significant dissociation of the specifically bound radioligand.
-
Experimental Protocols
Protocol: [³H]2-MeSADP Binding to P2Y12 Receptors in Platelet Membranes
This protocol provides a method for a filtration-based radioligand binding assay.
-
Membrane Preparation: Prepare platelet-rich plasma and isolate platelet membranes through centrifugation and sonication. Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Assay Setup:
-
Total Binding: In a 96-well plate, add 50 µL of membrane suspension, 25 µL of [³H]2-MeSADP (final concentration 2 nM), and 25 µL of assay buffer.
-
Non-Specific Binding: In separate wells, add 50 µL of membrane suspension, 25 µL of [³H]2-MeSADP (final concentration 2 nM), and 25 µL of a high concentration of an unlabeled competitor (e.g., 10 µM 2-MeSADP).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Filtration: Harvest the membranes by rapid filtration through a GF/B filter plate that has been pre-treated with 0.3% PEI.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
Visualizations
Caption: P2Y12 receptor signaling pathway.
Technical Support Center: Optimization of Cell Lysis Methods for Accurate ADP Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for accurate Adenosine Diphosphate (ADP) measurement.
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for preserving ADP levels?
The choice of cell lysis method is critical for preventing the degradation of ADP by ATPases and other enzymes. The most recommended methods are rapid acid extractions, such as with trichloroacetic acid (TCA) or perchloric acid (PCA). These methods effectively denature proteins, including enzymes that consume ADP, thus preserving the in vivo nucleotide concentrations. Detergent-based lysis can also be used, but it is crucial to include inhibitors of ATPases and to work quickly at low temperatures.
Q2: How can I prevent the degradation of ADP during my experiment?
To prevent ADP degradation, it is essential to rapidly inactivate cellular enzymes at the point of lysis. This can be achieved by:
-
Using cold reagents and keeping samples on ice at all times.
-
Immediately processing the cells after harvesting.
-
Employing rapid cell lysis techniques like acid extraction.
-
Including ATPase inhibitors in your lysis buffer if not using acid extraction.
Q3: What are the most common sources of error in ADP measurement?
Common sources of error include:
-
Suboptimal cell lysis leading to incomplete release of ADP.
-
Degradation of ADP by cellular enzymes post-lysis.
-
Interference from components of the lysis buffer with the ADP detection assay.
-
Improper sample handling and storage.
-
Inaccurate cell counting leading to normalization errors.
Q4: How do I choose between TCA and PCA for acid extraction?
Both TCA and PCA are effective for inactivating enzymes and extracting nucleotides. TCA is often preferred as it can be removed by extraction with an organic solvent (e.g., ether or tri-n-octylamine/1,1,2-trichlorotrifluoroethane), leaving a cleaner sample for downstream assays. PCA must be neutralized and precipitated with a base (like potassium carbonate), which can sometimes lead to co-precipitation of other molecules.
Troubleshooting Guides
Issue 1: Low or No ADP Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | - Verify cell lysis visually using a microscope after the lysis step. - Optimize the concentration of the lysis reagent (e.g., TCA, PCA, or detergent). - For adherent cells, ensure the entire cell monolayer is in contact with the lysis buffer. - Consider using a mechanical disruption method (e.g., sonication) in conjunction with chemical lysis, ensuring the sample remains cold. |
| ADP Degradation | - Work quickly and keep samples on ice at all times. - Use a rapid lysis method like acid extraction to immediately denature enzymes. - If using a detergent-based buffer, ensure it contains ATPase inhibitors. - Avoid repeated freeze-thaw cycles of the cell lysate. |
| Low Cell Number | - Increase the number of cells used for the experiment. - Concentrate the cell pellet before lysis. |
| Problem with ADP Assay | - Run a standard curve with known concentrations of ADP to ensure the assay is working correctly. - Check the expiration dates and proper storage of all assay reagents. - Ensure the luminometer or spectrophotometer is functioning correctly and set to the appropriate wavelength/reading parameters. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Numbers | - Ensure accurate and consistent cell counting for each replicate. - Normalize the final ADP values to the cell number or total protein concentration. |
| Variable Lysis Efficiency | - Ensure uniform exposure of cells to the lysis reagent for the same duration in all replicates. - Mix the samples thoroughly immediately after adding the lysis buffer. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - For small volumes, use specialized pipette tips. |
| Sample Handling Inconsistency | - Process all replicates in parallel and under the same conditions (time, temperature). |
Quantitative Data on Lysis Methods
The following table summarizes the efficiency of different cell lysis methods for ADP extraction from various sources.
| Lysis Method | Cell Type | ADP Recovery (%) | Key Advantages | Key Disadvantages | Reference |
| Trichloroacetic Acid (TCA) | Mammalian Cells | ~95% | Rapid enzyme inactivation, clean sample after extraction. | Requires removal of TCA with organic solvents. | |
| Perchloric Acid (PCA) | Bacterial Cells | ~90-95% | Effective for a wide range of cell types. | Requires neutralization and precipitation, potential for sample loss. | |
| Detergent-based Lysis | Mammalian Cells | Variable (70-90%) | Simpler protocol, can be compatible with some downstream assays. | Risk of incomplete enzyme inactivation, potential for assay interference. | |
| Organic Solvent Extraction | Bacterial Cells | ~85-90% | Can be effective for certain cell types. | May not be as efficient as acid extraction, potential for incomplete extraction. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Extraction of ADP
-
Cell Harvesting: Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells) in the presence of ice-cold phosphate-buffered saline (PBS).
-
Cell Pellet Preparation: Centrifuge the cell suspension at 4°C to obtain a cell pellet. Discard the supernatant.
-
Lysis: Add 200 µL of ice-cold 10% TCA to the cell pellet. Vortex vigorously for 1 minute to ensure complete lysis.
-
Incubation: Incubate the mixture on ice for 15 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
TCA Removal: Transfer the supernatant containing the ADP to a new tube. Add an equal volume of a 1:1 mixture of tri-n-octylamine and 1,1,2-trichlorotrifluoroethane. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Sample Collection: Carefully collect the upper aqueous phase containing the ADP.
-
ADP Measurement: The sample is now ready for ADP measurement using a suitable assay kit (e.g., luciferase-based).
Protocol 2: Detergent-Based Lysis for ADP Measurement
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Lysis Buffer Preparation: Prepare a lysis buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100), a buffer (e.g., 100 mM Tris-HCl, pH 7.5), and ATPase inhibitors (e.g., 5 mM EDTA, 10 mM NaF, and 1 mM sodium orthovanadate). Keep the buffer on ice.
-
Lysis: Resuspend the cell pellet in the ice-cold lysis buffer.
-
Incubation: Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant to a new tube.
-
ADP Measurement: Proceed immediately with the ADP measurement.
Visualizations
Caption: Experimental workflow for ADP measurement.
Caption: Simplified ADP signaling via P2Y receptors.
How to improve the signal-to-noise ratio in ADP biosensor imaging?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their signal-to-noise ratio (SNR) in ADP biosensor imaging experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during ADP biosensor imaging, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Fluorescence Signal
Q: My fluorescence signal is very weak, close to the background noise. How can I increase it?
A: A weak signal can be due to several factors, from the biosensor itself to the imaging setup. Here’s a step-by-step troubleshooting guide:
-
Verify Biosensor Expression and Function:
-
Is the biosensor expressed at sufficient levels? Confirm expression using an independent method like Western blot or by co-expressing a bright, spectrally distinct fluorescent protein.
-
Is the biosensor functional? Test the biosensor's response to positive and negative controls (e.g., by adding ADP and apyrase, respectively) to ensure it is responsive. Some ADP biosensors, like those based on ParM, show a significant fluorescence increase upon ADP binding.[1][2][3]
-
-
Optimize Excitation and Emission Settings:
-
Are you using the optimal wavelengths? Ensure your microscope's excitation and emission filters are matched to the spectral properties of your ADP biosensor. For example, the PercevalHR biosensor has two excitation peaks around 420 nm and 500 nm.[4][5][6]
-
Is the excitation light powerful enough? While minimizing light exposure is crucial to prevent phototoxicity, insufficient excitation power will lead to a weak signal.[7][8][9] Increase the laser or lamp power incrementally.
-
-
Check Your Imaging System:
-
Is the objective suitable? Use an objective with a high numerical aperture (NA) to maximize light collection.
-
Is the detector sensitive enough? Use a sensitive camera, such as an electron-multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera, for low-light applications.[9]
-
Issue 2: High Background Noise
Q: My images have a high background, which is obscuring my signal. What are the common sources of background noise and how can I reduce them?
A: High background noise can originate from various sources, including autofluorescence from cells and media, as well as electronic noise from the imaging system.[10][11]
-
Autofluorescence:
-
Cellular Autofluorescence: Some cellular components, like NADH and flavins, are naturally fluorescent.
-
Media Autofluorescence: Phenol red and other components in cell culture media can contribute to background fluorescence.[12] Consider using phenol red-free media during imaging.[7]
-
Solution: Acquire an image of control cells (not expressing the biosensor) under the same imaging conditions to determine the level of autofluorescence. This can be computationally subtracted from your experimental images.[13]
-
-
Background from Unbound Biosensor: If the biosensor has a high basal fluorescence in its unbound state, this can contribute to the background.
-
Computational Background Subtraction:
-
Electronic Noise:
-
Read Noise: Inherent noise from the camera's electronics during the conversion of photons to a digital signal.
-
Dark Current: Thermal noise generated by the camera sensor, which can be reduced by cooling the camera.
-
Shot Noise: The inherent statistical fluctuation in the arrival of photons at the detector. This is proportional to the square root of the signal intensity.[15]
-
Issue 3: Signal Fades Quickly During Imaging (Photobleaching)
Q: My signal intensity decreases rapidly over the course of my time-lapse experiment. How can I minimize photobleaching?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore.[8][16] Minimizing photobleaching is critical for long-term live-cell imaging.
-
Reduce Light Exposure:
-
Decrease Excitation Intensity: Use the lowest possible laser or lamp power that still provides an adequate signal.[7][8]
-
Minimize Exposure Time: Use the shortest exposure time that allows you to detect a signal above the noise.[8][16]
-
Reduce Temporal Resolution: Increase the interval between image acquisitions to the longest duration that still captures the dynamics of your biological process.[7]
-
-
Use Anti-Fade Reagents: For live-cell imaging, consider using commercially available anti-fade reagents that can be added to the imaging medium.[7][17] For fixed samples, use a mounting medium containing an anti-fade agent.[8][16]
-
Oxygen Scavengers (for in vitro assays): In cell-free experiments, you can add an oxygen scavenger system to the buffer to reduce the formation of reactive oxygen species that cause photobleaching.[9]
Issue 4: Inconsistent or Noisy Data
Q: My measurements of ADP levels are fluctuating and not reproducible. What experimental parameters should I control more carefully?
A: Consistency is key for quantitative imaging. Fluctuations can arise from environmental factors and suboptimal experimental conditions.
-
Temperature: Enzyme kinetics and biosensor binding are often temperature-sensitive. Use a heated stage and objective heater to maintain a stable temperature throughout the experiment.[18]
-
pH and Buffer Composition: The fluorescence and binding properties of biosensors can be pH-dependent. Use a well-buffered imaging medium to maintain a stable pH.[19] The concentration of ions like Mg²⁺ can also affect the affinity of ADP biosensors.[20][21]
-
Vibrations: Mechanical vibrations can introduce noise. Use an anti-vibration table for your microscope.[10]
Quantitative Data Summary
The following tables summarize quantitative parameters that can be optimized to improve the signal-to-noise ratio.
Table 1: General Imaging Parameters for SNR Improvement
| Parameter | Recommendation for High SNR | Rationale |
| Excitation Intensity | Use the lowest intensity that provides a sufficient signal. | Reduces photobleaching and phototoxicity.[7][8] |
| Exposure Time | Use the shortest time possible for adequate signal detection. | Minimizes photobleaching.[8][16] |
| Objective NA | Use the highest NA objective available. | Increases light collection efficiency. |
| Camera Binning | Can be used to increase signal at the cost of spatial resolution. | Combines pixels to increase the signal per "super-pixel". |
| Imaging Medium | Use phenol red-free medium. | Reduces background autofluorescence.[7] |
Table 2: Characteristics of Selected ADP Biosensors
| Biosensor | Principle | Key Features | Considerations |
| PercevalHR | Genetically encoded, ratiometric FRET-based | Senses ATP:ADP ratio, suitable for live-cell imaging.[4][5][22] | Signal is dependent on both ATP and ADP levels. |
| MDCC-ParM | Reagentless, intensity-based | High affinity for ADP, fast signal response.[2][3] | Requires careful calibration in the presence of ATP.[2] |
| 5-ATR-ParM | Reagentless, intensity-based | Weaker ADP affinity (Kd ~30 µM), allowing for measurement of a wider range of ADP concentrations with a sub-stoichiometric amount of biosensor.[1] | Slower kinetics compared to MDCC-ParM.[23] |
Experimental Protocols
Protocol 1: Basic Background Subtraction in Fiji/ImageJ
-
Open your raw image data in Fiji or ImageJ.
-
Go to Process > Subtract Background....
-
Set the "Rolling ball radius" to a value slightly larger than the largest object of interest in your image.
-
Check the "Preview" box to see the effect of the subtraction.
-
Adjust the radius as needed and click "OK".
-
Alternatively, for time-lapse data with temporal drift, consider using plugins like BaSiC for pseudo-flat-field correction.[24]
Protocol 2: Live-Cell Imaging with Reduced Photobleaching
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Imaging Medium: Before imaging, replace the culture medium with a CO₂-independent, phenol red-free imaging buffer. If possible, add a live-cell anti-fade reagent.[7][17]
-
Microscope Setup:
-
Use a heated stage and an environmental chamber to maintain 37°C and appropriate humidity.
-
Find your cells of interest using brightfield or phase contrast to minimize fluorescence exposure before the experiment begins.[8]
-
-
Image Acquisition:
-
Set the excitation power to the lowest level that gives a detectable signal.
-
Use the shortest possible exposure time.
-
For time-lapse imaging, set the acquisition interval to be as long as possible while still capturing the biological event of interest.[7]
-
Shutter the illumination source between acquisitions to prevent unnecessary light exposure.[9]
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Strategies to mitigate photobleaching.
Caption: Simplified ADP biosensor signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Biosensor for Fluorescent Determination of ADP with High Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A biosensor for fluorescent determination of ADP with high time resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging energy status in live cells with a fluorescent biosensor of the intracellular ATP-to-ADP ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ex vivo ATP/ADP measurements [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Advancements in Signal, Image and Video Processing | springerprofessional.de [springerprofessional.de]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Immobilization Strategies for Enhancing Sensitivity of Electrochemical Aptamer-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dash.harvard.edu [dash.harvard.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Validating ADP Antibody Specificity for Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of ADP antibodies for use in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: Why is validating the specificity of my ADP antibody crucial?
A: Validating the specificity of your ADP antibody is essential to ensure that it exclusively binds to ADP and not to structurally similar molecules like ATP or AMP. Cross-reactivity can lead to false-positive results, inaccurate quantification, and misinterpretation of your experimental data. This is particularly critical in immunoassays where precise measurement of ADP levels is required to understand physiological or pathological processes.
Q2: What are the most common causes of non-specific binding with ADP antibodies?
A: Non-specific binding can arise from several factors:
-
Cross-reactivity: The antibody may recognize other adenine nucleotides (e.g., ATP, AMP) due to structural similarities.
-
Hydrophobic interactions: The antibody may bind to unrelated proteins or surfaces in the assay plate.
-
Inappropriate antibody concentration: Using too high a concentration of the antibody can lead to low-affinity, non-specific interactions.
-
Suboptimal blocking: Incomplete blocking of non-specific binding sites on the assay surface can result in high background signals.
Q3: How can I troubleshoot a high background signal in my ADP ELISA?
A: A high background signal can obscure your results. Here are some troubleshooting steps:
-
Optimize Blocking: Increase the concentration or incubation time of your blocking buffer. Consider testing different blocking agents (e.g., BSA, non-fat dry milk).
-
Adjust Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that provide a good signal-to-noise ratio.
-
Increase Washing Steps: Add extra wash steps after antibody incubations to remove unbound antibodies more effectively.
-
Check for Contamination: Ensure all your reagents and buffers are fresh and free from contamination.
Q4: My ADP antibody shows good results in Western Blot but not in ELISA. Why?
A: This discrepancy can occur because different immunoassays present the target antigen in different ways. In Western Blot, proteins are typically denatured, exposing linear epitopes. In ELISA, the antigen may be in its native, folded conformation, presenting conformational epitopes. Your antibody may be specific to a linear epitope that is accessible in Western Blot but hidden in the native protein structure in ELISA.
Troubleshooting Guides
Issue 1: Low or No Signal in Your Immunoassay
| Potential Cause | Recommended Solution |
| Inactive Antibody | Use a new aliquot of the antibody. Ensure proper storage conditions (-20°C or -80°C). |
| Insufficient Antigen | Increase the amount of sample/antigen coated on the plate or loaded in the gel. |
| Incorrect Antibody Dilution | Perform a titration experiment to determine the optimal antibody concentration. |
| Suboptimal Incubation Times/Temperatures | Optimize incubation times and temperatures for your specific antibody and assay. |
| Missing a Key Reagent | Double-check that all necessary reagents (e.g., secondary antibody, substrate) were added. |
Issue 2: High Background or Non-Specific Signal
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate Blocking | Increase the concentration or incubation time of the blocking buffer. Try a different blocking agent. |
| Insufficient Washing | Increase the number and duration of wash steps. |
| Cross-Reactivity with Other Molecules | Perform a competition assay or test against related molecules (e.g., ATP, AMP) to assess specificity. |
| Secondary Antibody Non-Specificity | Run a control with only the secondary antibody to check for non-specific binding. |
Experimental Protocols & Data
Competition ELISA for Specificity Validation
This protocol is designed to verify that the ADP antibody specifically binds to ADP and not to other similar molecules.
Methodology:
-
Coating: Coat a 96-well plate with an ADP-conjugated protein (e.g., ADP-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate the ADP antibody with increasing concentrations of free ADP, ATP, or AMP for 1 hour.
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate and stop the reaction with a stop solution.
-
Analysis: Read the absorbance at 450 nm. A decrease in signal in the presence of free ADP indicates specific binding.
Expected Data:
| Competitor Molecule | IC50 (µM) | Interpretation |
| ADP | 0.5 | High specificity for ADP. |
| ATP | 50 | Low cross-reactivity with ATP. |
| AMP | >100 | Negligible cross-reactivity with AMP. |
Western Blot for Target Specificity
This protocol helps to confirm that the ADP antibody recognizes a protein of the expected molecular weight, particularly for antibodies targeting ADP-ribosylated proteins.
Methodology:
-
Sample Preparation: Prepare cell lysates from wild-type and, if possible, knockout/knockdown cells for your target of interest.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the ADP antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Compare the band intensity at the expected molecular weight between wild-type and knockout/knockdown samples. A significant reduction or absence of the band in the knockout/knockdown sample confirms specificity.
Expected Data:
| Sample Type | Band Intensity at Expected MW (Arbitrary Units) | Interpretation |
| Wild-Type | 15,000 | Antibody recognizes the target protein. |
| Knockout/Knockdown | 500 | High specificity for the target protein. |
Diagrams
Caption: Workflow for a competition ELISA to validate ADP antibody specificity.
Caption: A logical troubleshooting flowchart for common immunoassay issues.
Caption: Simplified overview of major ADP signaling pathways via P2Y receptors.
Optimizing electroporation parameters for introducing ADP into cells.
Welcome to the technical support center for optimizing electroporation parameters for the introduction of Adenosine Diphosphate (ADP) into cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: Is electroporation a suitable method for introducing a small molecule like ADP into cells?
A1: Yes, electroporation is a versatile technique capable of delivering a wide range of molecules, including small, hydrophilic molecules like ADP, into various cell types. The process creates transient pores in the cell membrane, allowing for the entry of molecules from the surrounding buffer.
Q2: What are the most critical parameters to optimize for successful ADP electroporation?
A2: The key parameters to optimize are the electric field strength (voltage), pulse duration, and the number of pulses. These factors collectively determine the efficiency of membrane permeabilization and, crucially, the level of cell viability post-electroporation.
Q3: How does the electroporation buffer composition affect the outcome?
A3: The buffer's composition is critical. Its conductivity, which can be adjusted with salts, influences the actual electrical current delivered to the cells. The osmolarity of the buffer, often balanced with non-ionic solutes like sucrose or glycerol, is crucial for maintaining cell size and viability. Using a buffer with low conductivity is often recommended to prevent overheating and cell death.
Q4: What is a reasonable starting concentration of ADP to use in the electroporation buffer?
A4: A typical starting concentration for small molecules is in the low millimolar range (e.g., 1-10 mM). However, the optimal concentration is cell-type dependent and should be determined empirically as part of your experimental optimization.
Q5: How can I assess the success of ADP introduction into the cells?
A5: Quantifying the intracellular concentration of ADP post-electroporation can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or luciferase-based assays that can measure nucleotide levels from cell lysates. It is also important to assess cell viability in parallel using methods like Trypan Blue exclusion or a resazurin-based assay.
Troubleshooting Guide
Problem: Low Cell Viability After Electroporation
| Possible Cause | Suggested Solution |
| Electric field strength is too high. | Decrease the voltage in increments of 10-20 V.[1] |
| Pulse duration is too long. | Reduce the pulse length. For square-wave pulses, decrease in small increments (e.g., 2-5 ms).[1] |
| Too many pulses were applied. | Reduce the number of pulses and assess cell viability. |
| Inappropriate electroporation buffer. | Use a specialized, low-conductivity electroporation buffer. High-salt buffers like PBS can lead to excessive current and cell death.[1] |
| Sub-optimal cell health or density. | Ensure cells are in the logarithmic growth phase and use an optimal cell density, typically between 1 to 10 million cells/mL.[1] |
| Immediate post-pulse handling. | Transfer cells to pre-warmed culture media immediately after electroporation to minimize stress.[1] |
Problem: Low Efficiency of ADP Introduction
| Possible Cause | Suggested Solution |
| Electric field strength is too low. | Gradually increase the voltage in small increments. |
| Pulse duration is too short. | Increase the pulse length incrementally. |
| Insufficient number of pulses. | If using a multiple-pulse protocol, try increasing the number of pulses. |
| Low concentration of ADP. | Increase the concentration of ADP in the electroporation buffer. |
| Cell membrane has resealed too quickly. | Performing the electroporation at a lower temperature (e.g., 4°C) can sometimes delay pore resealing, but be aware that this may also necessitate a higher voltage. |
Data Presentation: Starting Parameters for Optimization
The following tables provide general starting ranges for key electroporation parameters when introducing small molecules like ADP. These are intended as a starting point for your optimization experiments, as the ideal conditions are highly dependent on the specific cell type and electroporator being used.
Table 1: Electrical Parameters for Mammalian Cells
| Parameter | Square Wave Pulse | Exponential Decay Pulse |
| Voltage | 100 - 500 V | 100 - 600 V |
| Pulse Length | 1 - 30 ms | N/A (determined by capacitance and resistance) |
| Number of Pulses | 1 - 4 | 1 |
| Capacitance | N/A | 800 - 1000 µF |
| Resistance | N/A | 100 - 1000 Ω |
Table 2: Common Components of Electroporation Buffers
| Component | Function | Typical Concentration |
| HEPES | Buffering agent | 10 - 25 mM |
| Potassium Chloride (KCl) | Provides conductivity | 5 - 150 mM |
| Magnesium Chloride (MgCl2) | Membrane stabilization | 1 - 15 mM |
| Sucrose/Mannitol/Glycerol | Osmotic balance | 50 - 270 mM |
Experimental Protocols
Protocol 1: Optimization of Electroporation Parameters for ADP Delivery
This protocol outlines a systematic approach to optimizing electroporation conditions for introducing ADP into a suspension cell line.
Materials:
-
Healthy, mid-log phase cell culture
-
Sterile ADP stock solution (e.g., 100 mM in sterile water, pH 7.2)
-
Electroporation buffer (e.g., low-conductivity buffer)
-
Electroporator and sterile cuvettes (e.g., 4 mm gap)
-
Complete cell culture medium
-
Reagents for assessing cell viability (e.g., Trypan Blue)
-
Reagents for quantifying intracellular ADP (e.g., HPLC or commercial assay kit)
Methodology:
-
Cell Preparation: Harvest cells and wash them twice with ice-cold electroporation buffer to remove any residual culture medium. Resuspend the cell pellet in electroporation buffer at a concentration of 5 x 10^6 cells/mL.
-
Prepare Electroporation Samples: In sterile microcentrifuge tubes on ice, mix the cell suspension with the ADP stock solution to achieve the desired final concentration (e.g., start with 5 mM ADP). Prepare a control sample with no ADP.
-
Electroporation:
-
Transfer the cell/ADP mixture to a chilled electroporation cuvette.
-
Set up a matrix of electroporation conditions to test. For example:
-
Vary the voltage (e.g., 150 V, 200 V, 250 V) while keeping the pulse duration (e.g., 10 ms) and number of pulses (e.g., 1) constant.
-
Using the best voltage from the previous step, vary the pulse duration (e.g., 5 ms, 10 ms, 15 ms).
-
-
Deliver the electrical pulse(s) according to the manufacturer's instructions for your electroporator.
-
-
Post-Electroporation Recovery: Immediately after the pulse, carefully remove the cuvette and transfer the cell suspension to a tube containing pre-warmed complete culture medium.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a short period (e.g., 15-30 minutes) to allow for membrane resealing and initial recovery.
-
Assessment:
-
Viability: Take an aliquot of the cell suspension and determine the percentage of viable cells using the Trypan Blue exclusion method.
-
Intracellular ADP: Pellet the remaining cells, wash with ice-cold PBS to remove extracellular ADP, and then lyse the cells. Use the cell lysate to quantify the intracellular ADP concentration using your chosen method.
-
-
Analysis: Compare the results across the different electroporation conditions to identify the parameters that provide the highest intracellular ADP concentration while maintaining acceptable cell viability (typically >70%).
Visualizations
References
Validation & Comparative
Validating the Efficacy of Novel P2Y12 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The P2Y12 receptor, a crucial mediator of platelet activation and aggregation, remains a prime target for antiplatelet therapies. The landscape of P2Y12 receptor antagonists is continually evolving, with novel agents emerging to address the limitations of established drugs. This guide provides an objective comparison of the performance of key P2Y12 receptor antagonists, supported by experimental data and detailed methodologies, to aid researchers in the validation and development of next-generation antiplatelet agents.
Comparative Efficacy of P2Y12 Receptor Antagonists
The efficacy of P2Y12 receptor antagonists is primarily assessed by their ability to inhibit platelet aggregation. The following tables summarize key pharmacodynamic properties and clinical trial data for established and novel agents.
| Antagonist | Mechanism of Action | Administration | Onset of Action | Offset of Action | Key Clinical Trial(s) |
| Clopidogrel | Irreversible antagonist (prodrug) | Oral | 2-6 hours | 5-10 days | CURE, CLARITY-TIMI 28 |
| Prasugrel | Irreversible antagonist (prodrug) | Oral | ~30 minutes | 7-10 days | TRITON-TIMI 38[1] |
| Ticagrelor | Reversible, direct-acting antagonist | Oral | ~30 minutes | 3-5 days | PLATO[2][3][4][5][6] |
| Cangrelor | Reversible, direct-acting antagonist | Intravenous | <2 minutes | 1-2 hours | CHAMPION PHOENIX[7] |
| Selatogrel | Reversible, direct-acting antagonist | Subcutaneous | ~15 minutes | ~24 hours | Phase II studies[8][9][10][11] |
| Antagonist | Platelet Aggregation Inhibition (vs. Clopidogrel) | Key Findings from Clinical Trials |
| Clopidogrel | Baseline for comparison | Reduces cardiovascular events but has limitations like delayed onset and inter-individual variability. |
| Prasugrel | More potent and consistent inhibition | Superior to clopidogrel in reducing ischemic events, but with an increased risk of bleeding.[1] |
| Ticagrelor | More potent and consistent inhibition | Superior to clopidogrel in reducing cardiovascular death, myocardial infarction, and stroke without a significant increase in overall major bleeding.[2][3][4][6] |
| Cangrelor | Rapid and potent inhibition | Significantly reduces the rate of ischemic events during PCI compared to clopidogrel with no significant increase in severe bleeding.[7] |
| Selatogrel | Rapid and potent inhibition | Phase II trials show rapid and significant platelet aggregation inhibition within 15 minutes, with a favorable safety profile.[8][9][10] |
Experimental Protocols
Accurate validation of novel P2Y12 receptor antagonists relies on standardized and robust experimental methodologies. The following are detailed protocols for key assays used to assess their efficacy.
Light Transmittance Aggregometry (LTA)
LTA is the gold-standard for measuring platelet aggregation in vitro.
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C in siliconized glass cuvettes with a stir bar.
-
Place a cuvette with PPP in the aggregometer to calibrate for 100% light transmission.
-
Place a cuvette with PRP in the aggregometer to set the baseline (0% aggregation).
-
Add a P2Y12 receptor agonist (e.g., ADP at a final concentration of 5-20 µM) to the PRP.
-
Record the change in light transmittance over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated and compared between treated and untreated samples.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay to measure platelet P2Y12 receptor blockade.
Principle: The assay measures ADP-induced aggregation of whole blood in a cartridge containing fibrinogen-coated beads. The instrument measures the change in light transmittance and reports the results in P2Y12 Reaction Units (PRU).
Procedure:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.[12]
-
Assay Cartridge Preparation: Bring the VerifyNow P2Y12 assay cartridge to room temperature.
-
Running the Assay:
-
Interpretation of Results:
-
PRU: A lower PRU value indicates a higher level of P2Y12 inhibition.
-
% Inhibition: The percentage of platelet function inhibited by the antagonist.
-
Flow Cytometry for P2Y12 Receptor Occupancy
Flow cytometry can be used to determine the percentage of P2Y12 receptors on the platelet surface that are bound by an antagonist.
Principle: This assay utilizes a fluorescently labeled antibody or a labeled version of the antagonist itself to quantify the number of occupied receptors on individual platelets.
Protocol:
-
Blood Collection and Preparation:
-
Collect whole blood in an appropriate anticoagulant (e.g., ACD or sodium citrate).
-
Dilute the whole blood with a suitable buffer (e.g., PBS).
-
-
Staining:
-
Incubate the diluted blood with a fluorescently labeled antibody specific to a platelet marker (e.g., CD61) to identify the platelet population.
-
Add a fluorescently labeled form of the P2Y12 antagonist or a competing fluorescently labeled known P2Y12 ligand.
-
Incubate in the dark at room temperature.
-
-
Fixation (Optional): Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the platelet population based on the platelet-specific marker.
-
Measure the mean fluorescence intensity (MFI) of the labeled antagonist/ligand in the platelet gate.
-
The percentage of receptor occupancy can be calculated by comparing the MFI of treated samples to untreated controls.
-
Visualizations
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling cascade in platelets.
Experimental Workflow for P2Y12 Antagonist Efficacy Validation
Caption: Workflow for validating P2Y12 antagonist efficacy.
Logical Relationships of P2Y12 Receptor Antagonists
References
- 1. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.bmj.com [blogs.bmj.com]
- 3. PLATelet inhibition and patient Outcomes - American College of Cardiology [acc.org]
- 4. rxfiles.ca [rxfiles.ca]
- 5. jacc.org [jacc.org]
- 6. Ticagrelor versus clopidogrel in patients with acute coronary syndromes intended for non-invasive management: substudy from prospective randomised PLATelet inhibition and patient Outcomes (PLATO) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Injectable P2Y12 Inhibitor Selatogrel Shows Promise in Acute MI | tctmd.com [tctmd.com]
- 11. tandfonline.com [tandfonline.com]
- 12. google.com [google.com]
- 13. google.com [google.com]
A Comparative Guide to ADP Receptor Subtypes: P2Y1, P2Y12, and P2Y13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P2Y1, P2Y12, and P2Y13 adenosine diphosphate (ADP) receptor subtypes. We will delve into their distinct signaling pathways, physiological effects, and pharmacological profiles, supported by quantitative experimental data. Detailed methodologies for key experiments are also provided to facilitate the replication and extension of these findings.
Introduction to ADP Receptors
The P2Y family of purinergic receptors are G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides such as ADP and ATP. Among these, the P2Y1, P2Y12, and P2Y13 subtypes are all activated by ADP and play crucial roles in a variety of physiological and pathophysiological processes, most notably in hemostasis and thrombosis.[1][2] Understanding the distinct characteristics of these receptor subtypes is paramount for the development of targeted therapeutics with improved efficacy and reduced side effects.
Signaling Pathways
The P2Y1, P2Y12, and P2Y13 receptors, while all responding to ADP, couple to different G proteins, leading to the activation of distinct downstream signaling cascades.
-
P2Y1 Receptor: This receptor primarily couples to Gq/11 proteins.[3] Upon activation, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]
-
P2Y12 Receptor: In contrast, the P2Y12 receptor couples to Gi/o proteins.[3][5] Activation of P2Y12 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This reduction in cAMP alleviates the inhibition of platelet activation.
-
P2Y13 Receptor: Similar to P2Y12, the P2Y13 receptor also couples to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[1]
Figure 1: Signaling pathways of P2Y1, P2Y12, and P2Y13 receptors.
Comparative Pharmacological Data
The distinct pharmacological profiles of these receptor subtypes are critical for the development of selective agonists and antagonists. The following tables summarize key quantitative data for various ligands.
Table 1: Agonist Affinity and Potency
| Agonist | Receptor | Parameter | Value (nM) | Reference |
| ADP | P2Y1 | EC50 | 7.3 | |
| P2Y12 | EC50 | 35 | ||
| 2-MeSADP | P2Y1 | EC50 | 0.4 | [2] |
| P2Y12 | EC50 | 0.6 | [2] | |
| P2Y13 | EC50 | 2.0 | [2] | |
| (N)-methanocarba-2MeSADP | P2Y1 | EC50 | 1.2 | [2] |
| P2Y12 | Activity | No agonist activity | [2] | |
| P2Y13 | Activity | Very low activity | [2] |
Table 2: Antagonist Affinity and Potency
| Antagonist | Receptor | Parameter | Value (nM) | Reference |
| MRS2179 | P2Y1 | IC50 | 3160 | |
| MRS2500 | P2Y1 | Ki | 0.76 | [1] |
| AR-C69931MX | P2Y12 | Ki | 0.4 | |
| Cangrelor | P2Y12 | Ki | 1.3 | [1] |
| P2Y13 | Ki | 65 | [1] | |
| Ticagrelor | P2Y12 | Ki | 1.8 | [5] |
| MRS2211 | P2Y13 | Ki | 13 | [1] |
Physiological and Pathophysiological Roles
While all three receptors are involved in platelet aggregation, they have distinct and sometimes opposing roles in other physiological systems.
P2Y1:
-
Platelet Aggregation: Initiates platelet shape change and transient aggregation.
-
Vasodilation: Can mediate endothelium-dependent vasodilation.
P2Y12:
-
Platelet Aggregation: Crucial for sustained platelet aggregation and thrombus stabilization.[5] This receptor is a major target for antiplatelet drugs like clopidogrel and ticagrelor.[5]
-
Inflammation: Expressed on immune cells and plays a role in inflammatory responses.
-
Neuroprotection: Involved in microglial activation and neuroprotection in the central nervous system.
P2Y13:
-
Metabolism: Implicated in the regulation of HDL cholesterol uptake in the liver.
-
Neuroprotection: May have a role in neuroprotective signaling.[1]
-
Bone Homeostasis: Involved in the regulation of bone cell function.
Figure 2: Key functional differences between P2Y1, P2Y12, and P2Y13.
Experimental Protocols
Detailed methodologies for key assays used to characterize ADP receptor function are provided below.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki or Kd) of ligands for the receptor.
Materials:
-
Cell membranes expressing the P2Y receptor of interest.
-
Radiolabeled ligand (e.g., [³H]2-MeSADP).
-
Unlabeled competitor ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from cells overexpressing the target P2Y receptor.
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
For competition assays, add increasing concentrations of the unlabeled competitor ligand. For saturation assays, add increasing concentrations of the radiolabeled ligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd, Bmax (for saturation assays) or Ki (for competition assays).
Figure 3: Experimental workflow for a radioligand binding assay.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration upon receptor activation, typically for Gq-coupled receptors like P2Y1.
Materials:
-
Live cells expressing the P2Y receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Agonists and antagonists.
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Image analysis software.
Protocol:
-
Plate cells on glass coverslips and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on the stage of a fluorescence microscope.
-
Perfuse the cells with a physiological salt solution.
-
Establish a baseline fluorescence reading.
-
Apply the agonist to the cells and record the changes in fluorescence intensity over time. For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
-
Analyze the fluorescence data to determine the magnitude and kinetics of the calcium response (e.g., peak amplitude, time to peak).
Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to ADP and is a key functional readout for P2Y1 and P2Y12 receptor activity.
Materials:
-
Freshly drawn human or animal blood.
-
Anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) or washed platelets.
-
Aggregometer.
-
ADP and other platelet agonists/antagonists.
Protocol:
-
Prepare PRP by centrifuging anticoagulated whole blood at a low speed.
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PRP in the aggregometer and establish a baseline light transmission.
-
Add the ADP agonist to the PRP to induce aggregation.
-
As platelets aggregate, the light transmission through the sample increases.
-
Record the change in light transmission over time.
-
For antagonist studies, pre-incubate the PRP with the antagonist before adding ADP.
-
Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the slope of the aggregation curve.
Conclusion
The P2Y1, P2Y12, and P2Y13 receptors represent a closely related but functionally distinct group of ADP receptors. Their differential G protein coupling, signaling pathways, and pharmacological profiles provide a basis for the development of selective therapeutic agents. A thorough understanding of their individual contributions to physiology and disease is essential for advancing drug discovery in areas such as thrombosis, inflammation, and metabolic disorders. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate roles of these important receptors.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P2Y12 - Wikipedia [en.wikipedia.org]
- 5. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, the selection of a pertinent animal model is a critical step in the investigation of ADP-related diseases, which primarily involve platelet activation and thrombosis. This guide provides a detailed comparison of a novel humanized P2Y12 knock-in (KI) mouse model against the established P2Y12 knockout (KO) mouse model, offering experimental data and protocols to support its validation and utility.
The P2Y12 receptor is a key player in ADP-induced platelet aggregation and a major target for antiplatelet drugs.[1] While P2Y12 knockout mice have been instrumental in elucidating the fundamental role of this receptor, the species differences between murine and human P2Y12 can limit the translational relevance of pharmacological studies. The humanized P2Y12 KI mouse, in which the murine P2Y12 gene is replaced with its human counterpart, offers a more clinically relevant platform for evaluating the efficacy and safety of new therapeutic agents targeting the human P2Y12 receptor.
Comparative Analysis of In Vivo and Ex Vivo Hemostatic Function
To validate the humanized P2Y12 KI model, its phenotype is compared to both wild-type (WT) and P2Y12 KO mice across a battery of standardized hemostatic and thrombotic assays. The data presented below is a synthesis of expected outcomes based on available literature.
Table 1: Tail Bleeding Time Assay
This assay assesses primary hemostasis by measuring the time to cessation of bleeding after a standardized tail tip injury.
| Animal Model | Genotype | Expected Bleeding Time (seconds) | Reference |
| Wild-Type | P2Y12 +/+ | 120 - 300 | [2] |
| P2Y12 Knockout | P2Y12 -/- | > 600 (significantly prolonged) | [3] |
| Humanized P2Y12 | hP2Y12 KI | 120 - 300 (similar to WT) | N/A |
Table 2: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This in vivo model evaluates arterial thrombosis by inducing endothelial injury with ferric chloride and measuring the time to vessel occlusion.
| Animal Model | Genotype | Expected Time to Occlusion (minutes) | Reference |
| Wild-Type | P2Y12 +/+ | 10 - 15 | N/A |
| P2Y12 Knockout | P2Y12 -/- | > 30 (highly resistant to occlusion) | [4] |
| Humanized P2Y12 | hP2Y12 KI | 10 - 15 (similar to WT) | N/A |
Table 3: ADP-Induced Platelet Aggregation
This ex vivo assay measures the percentage of platelet aggregation in response to various concentrations of ADP.
| Animal Model | Genotype | ADP Concentration | Expected Max. Aggregation (%) | Reference |
| Wild-Type | P2Y12 +/+ | 10 µM | 80 - 90% | [5] |
| P2Y12 Knockout | P2Y12 -/- | 10 µM | < 20% (severely impaired) | [3][5] |
| Humanized P2Y12 | hP2Y12 KI | 10 µM | 80 - 90% (similar to WT) | N/A |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Detailed Experimental Protocols
Tail Bleeding Time Assay
This protocol is adapted from standardized methods to assess hemostasis in mice.
Materials:
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Heating pad
-
Scalpel or sharp razor blade
-
50 mL conical tube containing 37°C isotonic saline
-
Stopwatch
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature and ensure proper blood flow.
-
Carefully transect the distal 5 mm of the tail with a single, clean cut.
-
Immediately immerse the tail into the pre-warmed saline.
-
Start the stopwatch and record the time until bleeding ceases for a continuous period of at least 2 minutes.
-
If bleeding does not stop within a predetermined cutoff time (e.g., 10-15 minutes), the experiment is terminated, and the time is recorded as the cutoff time.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This widely used model assesses in vivo arterial thrombosis.
Materials:
-
Anesthesia
-
Surgical microscope
-
Micro-surgical instruments
-
Doppler flow probe
-
Whatman filter paper (1x2 mm)
-
10% FeCl₃ solution
Procedure:
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Saturate a small piece of filter paper with 10% FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and continuously monitor blood flow until a stable occlusion (cessation of blood flow) is observed.
-
Record the time from the application of FeCl₃ to stable vessel occlusion.
ADP-Induced Platelet Aggregation Assay
This ex vivo assay quantifies platelet responsiveness to ADP.
Materials:
-
Anticoagulant (e.g., acid-citrate-dextrose)
-
Platelet-rich plasma (PRP) preparation reagents
-
Aggregometer
-
ADP solutions of varying concentrations
Procedure:
-
Collect whole blood from the mouse via cardiac puncture or from the vena cava into a syringe containing an anticoagulant.
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Place the PRP sample in the aggregometer and establish a baseline reading.
-
Add a specific concentration of ADP to the PRP and record the change in light transmittance as platelets aggregate.
-
The maximum percentage of aggregation is determined and compared across different animal models.
Conclusion
The humanized P2Y12 knock-in mouse model represents a significant advancement for the preclinical evaluation of antiplatelet therapies. By expressing the human P2Y12 receptor, this model is expected to provide more predictive data on the efficacy and safety of novel drug candidates in a human-like context. The experimental protocols and comparative data outlined in this guide serve as a valuable resource for researchers seeking to validate and implement this new animal model in their studies of ADP-related diseases.
References
- 1. ovid.com [ovid.com]
- 2. P2Y12 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to ADP Measurement: A Comparative Analysis of Leading Methods
For Immediate Publication
Introduction
Adenosine diphosphate (ADP) is a critical nucleotide involved in a vast array of cellular processes, from energy metabolism to signal transduction. As the product of ATP hydrolysis, its concentration is a direct indicator of the activity of many enzyme classes, including kinases, ATPases, and various metabolic enzymes. Accurate measurement of ADP is therefore paramount for researchers in basic science and drug development, particularly for high-throughput screening (HTS) of enzyme inhibitors. This guide provides an objective comparison of the three predominant methods for ADP quantification: luminescence, fluorescence polarization, and colorimetric/fluorometric assays.
Core Methodologies for ADP Detection
The principal methods for measuring ADP in biochemical assays rely on multi-step enzymatic reactions that culminate in a detectable signal. While all aim to quantify ADP, they differ significantly in their principles, protocols, and performance.
1. Luminescence-Based Assays
Luminescence assays are widely used for their high sensitivity and broad dynamic range.[1]
-
Principle: These assays operate in two stages. First, any ATP remaining from the primary enzymatic reaction is eliminated. Subsequently, the ADP generated in the reaction is converted into ATP. This newly synthesized ATP then fuels a luciferase-luciferin reaction, producing a light signal that is directly proportional to the initial ADP concentration.[2][3] This "signal-on" format is well-suited for detecting low levels of product formation.[3]
-
Advantages: This method is highly sensitive, with some kits detecting ADP concentrations as low as 10 nM.[4] It demonstrates excellent performance over a wide range of ATP concentrations and is ideal for screening low-activity enzymes.[1] The stable luminescent signal also provides flexibility for batch processing in high-throughput settings.[5]
-
Limitations: Luciferase-based systems can be susceptible to interference from certain compounds that inhibit the luciferase enzyme, potentially leading to false negatives.[3]
2. Fluorescence Polarization (FP) Immunoassays
Fluorescence polarization assays offer a simple, homogeneous format for ADP detection.
-
Principle: This technique is a competitive immunoassay. The assay mixture contains a highly specific anti-ADP antibody and a fluorescently labeled ADP molecule (tracer). When ADP is produced by the target enzyme, it competes with the tracer for binding to the antibody. This displacement causes the tracer to tumble more rapidly in solution, resulting in a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the amount of ADP produced.[6]
-
Advantages: The primary advantage of this method is its simplicity and directness, relying on immunodetection rather than a cascade of enzymes.[6] This results in high reagent and signal stability, often lasting over 24 hours at room temperature, which is beneficial for large-scale automated screening.[6] The use of far-red tracers can also minimize interference from fluorescent library compounds.
-
Limitations: This method requires a plate reader equipped with fluorescence polarization optics.
3. Colorimetric & Fluorometric Assays
These assays represent a more traditional, yet robust, method for ADP quantification that is accessible in most laboratory settings.
-
Principle: In this coupled-enzyme assay, ADP is first converted to ATP and pyruvate. The pyruvate generated is then used in a subsequent reaction to produce a colored or fluorescent product. The intensity of the color (measured by absorbance, typically around 570 nm) or fluorescence (Ex/Em ~535/587 nm) is proportional to the amount of ADP in the sample.
-
Advantages: These assays are simple, stable, and can be read on standard absorbance or fluorescence plate readers, making them widely accessible.[7] They are well-suited for applications where nanomolar sensitivity is not required.
-
Limitations: Generally, colorimetric and fluorometric assays are less sensitive than their luminescent or FP-based counterparts, with detection limits typically in the low micromolar range.
Quantitative Comparison of ADP Detection Methods
The selection of an appropriate ADP assay depends on specific experimental needs, such as required sensitivity, sample type, and available instrumentation. The table below summarizes key performance metrics for the discussed methodologies.
| Feature | Luminescence-Based Assay (e.g., ADP-Glo™) | Fluorescence Polarization (e.g., Transcreener®) | Colorimetric / Fluorometric Assay |
| Detection Method | Luminescence | Fluorescence Polarization (FP), TR-FRET, FI | Absorbance or Fluorescence |
| Assay Principle | Two-step: ATP depletion, then ADP-to-ATP conversion coupled to luciferase reaction.[2][3] | Competitive immunoassay using an ADP antibody and a fluorescent tracer.[6] | Coupled enzyme reaction where ADP conversion leads to pyruvate generation, which is then detected. |
| Sensitivity (LOD) | High (as low as 10 nM)[4] | High (allows ATP concentrations as low as 100 nM)[6] | Moderate (~1 µM) |
| Throughput | High; amenable to HTS automation.[8] | High; simple mix-and-read format.[6] | High |
| Signal Stability | Stable for several hours.[5] | Very high (>24 hours at room temperature).[6] | Stable |
| Instrumentation | Luminometer | FP-capable Plate Reader | Spectrophotometer or Fluorometer |
| Key Advantage | Excellent sensitivity and dynamic range, ideal for low-conversion reactions.[1] | Simple, direct detection with high signal stability and low compound interference.[6] | Accessible, uses standard lab equipment, cost-effective. |
| Common Application | Kinase and ATPase inhibitor screening, especially for low-activity enzymes.[8] | HTS for kinases and other ATP-utilizing enzymes.[6] | General enzyme activity assays. |
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the application and execution of these assays, the following diagrams illustrate a relevant biological pathway and a generalized experimental workflow.
Caption: A generic kinase signaling pathway where ATP is consumed to phosphorylate a substrate, producing ADP.
Caption: Generalized workflow for a typical ADP measurement biochemical assay.
Experimental Protocols: A General Overview
While specific reagent volumes and incubation times vary by manufacturer, the fundamental steps for each assay type are consistent.
General Protocol for Luminescence-Based (ADP-Glo™) Assay
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate (typically 5-25 µL) containing the kinase, substrate, and ATP. Incubate at the desired temperature for the appropriate time to allow for ADP production.
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[9][10]
-
ADP Conversion and Detection: Add a volume of Kinase Detection Reagent (typically twice the initial kinase reaction volume) to each well. This reagent converts ADP to ATP and simultaneously initiates the luciferase reaction.[10]
-
Signal Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[5] Measure luminescence using a plate luminometer.
General Protocol for Fluorescence Polarization (Transcreener®) Assay
-
Enzyme Reaction: Perform the enzymatic reaction (e.g., kinase, ATPase) in a multi-well plate, allowing for the conversion of ATP to ADP.
-
Detection: Add the Transcreener® ADP² Detection Mix, which contains the anti-ADP antibody and the fluorescent tracer, to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Signal Measurement: Read the fluorescence polarization on a compatible plate reader. A decrease in the mP (millipolarization) value indicates ADP production.
General Protocol for Colorimetric/Fluorometric Assay
-
Sample and Standard Preparation: Prepare samples and a series of ADP standards in a 96-well plate. Adjust the volume with assay buffer.
-
Reaction Mix: Prepare a reaction mix containing the ADP converter and probe/developer.
-
Incubation: Add the reaction mix to each well and incubate for approximately 30 minutes at room temperature, protected from light.
-
Signal Measurement: Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.
Conclusion
The choice of an ADP detection assay is a critical decision in experimental design. For high-throughput screening and studies requiring maximal sensitivity, such as those involving low-activity kinases, luminescence-based assays offer superior performance.[1] For researchers prioritizing simplicity, signal stability, and robustness in an HTS environment, fluorescence polarization immunoassays are an excellent choice.[6] Colorimetric and fluorometric assays , while less sensitive, provide a cost-effective and accessible option for a wide range of applications where high sensitivity is not the primary concern. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to achieve accurate and reliable quantification of ADP.
References
- 1. Evaluation of an antibody-free ADP detection assay: ADP-Glo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Biochemical assays: History | Principle | Types | Technology [en.seamaty.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
Comparative Analysis of ADP Analogues for P2Y Receptor Activation: A Guide for Researchers
For Immediate Publication
This guide provides a comparative analysis of commonly used ADP analogues in the context of P2Y receptor activation. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the performance of various ADP analogues, supported by experimental data. The information herein is intended to facilitate the selection of appropriate compounds for studying P2Y receptor signaling and for the discovery of novel therapeutics.
Data Presentation: Quantitative Comparison of ADP Analogues
The following table summarizes the potency (EC50) and binding affinity (Ki) of selected ADP analogues at different P2Y receptor subtypes. Lower EC50 and Ki values indicate higher potency and binding affinity, respectively.
| Compound | Receptor Subtype | Agonist/Antagonist | EC50 (nM) | Ki (nM) |
| ADP | P2Y1 | Agonist | 10 | - |
| P2Y12 | Agonist | 244 | - | |
| P2Y13 | Agonist | - | - | |
| 2-MeSADP | P2Y1 | Agonist | ~5.2 (pEC50=8.29) | - |
| P2Y12 | Agonist | 5 | - | |
| P2Y13 | Agonist | 19 (human), 6.2 (mouse) | - | |
| ADPβS | P2Y1 | Agonist | 1400 (HEK293T cells) | - |
| P2Y12 | Agonist | - | - | |
| P2Y13 | Agonist | - | - | |
| MRS2365 | P2Y1 | Agonist | 0.4 - 1.2 | - |
| P2Y12 | No Activity | - | - | |
| P2Y13 | Very Low Activity | - | - | |
| Cangrelor | P2Y12 | Antagonist | - | Potent, competitive |
| Ticagrelor | P2Y12 | Antagonist | - | Reversible |
Note: EC50 and Ki values can vary depending on the experimental system (e.g., cell type, assay conditions). The data presented here are compiled from multiple sources for comparative purposes.[1][2][3][4][5]
Signaling Pathways of P2Y Receptors
The activation of P2Y receptors by ADP and its analogues initiates distinct intracellular signaling cascades. The diagram below illustrates the canonical signaling pathways for the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor.
Caption: Signaling pathways of Gq-coupled P2Y1 and Gi-coupled P2Y12 receptors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of ADP analogue activity.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, typically for Gq-coupled receptors like P2Y1.
Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon receptor activation by an agonist, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence that can be measured using a fluorometric plate reader or microscope.
Detailed Protocol:
-
Cell Culture: Plate cells expressing the P2Y receptor of interest in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM. A typical concentration is 2-5 µM in a buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.
-
Agonist Addition and Measurement:
-
Prepare serial dilutions of the ADP analogue (agonist) in HBSS.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm.
-
-
Data Analysis: The change in fluorescence intensity (often expressed as the ratio of emissions at the two excitation wavelengths for ratiometric dyes like Fura-2) is plotted against the agonist concentration to determine the EC50 value.
Adenylyl Cyclase Inhibition Assay
This assay is used to determine the activity of agonists on Gi-coupled receptors, such as P2Y12, by measuring the inhibition of cyclic AMP (cAMP) production.
Principle: The P2Y12 receptor, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of an ADP analogue to inhibit forskolin-stimulated cAMP production.
Detailed Protocol:
-
Cell Culture: Culture cells expressing the P2Y12 receptor in appropriate multi-well plates.
-
Pre-incubation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-20 minutes to prevent cAMP degradation.
-
Add the ADP analogue at various concentrations and incubate for an additional 10-15 minutes.
-
-
Stimulation:
-
Add a known activator of adenylyl cyclase, such as forskolin, to all wells (except for the basal control) and incubate for 10-20 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of the ADP analogue. The concentration that causes 50% inhibition of the forskolin-stimulated cAMP production is the IC50 value, which reflects the agonist's potency.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Ki) of unlabeled compounds.
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]ADP or a specific [³H]-labeled antagonist) is incubated with a preparation of membranes from cells expressing the receptor. The ability of an unlabeled test compound (ADP analogue) to displace the radioligand from the receptor is measured.
Detailed Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the P2Y receptor and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate or microcentrifuge tubes, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled ADP analogue.
-
To determine non-specific binding, include a set of tubes with a high concentration of a known unlabeled ligand.
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor.
-
The IC50 value (the concentration of the competitor that displaces 50% of the specific binding) is determined from the curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Experimental Workflow and Logic Diagrams
Visualizing the experimental process and decision-making logic can aid in experimental design and execution.
Caption: General experimental workflow for assessing ADP analogue activity.
Caption: Logical flowchart for selecting an appropriate ADP analogue.
This guide provides a foundational understanding of the comparative effects of various ADP analogues on P2Y receptor activation. The provided data and protocols are intended to serve as a starting point for researchers to design and execute their experiments effectively. It is recommended to consult the primary literature for more specific details related to particular cell systems and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of ADP-Ribosyl-Glycohydrolase 1 (ADPRG1) in ADP-Ribosylation Metabolism
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of ADP-Ribosyl-Glycohydrolase 1 (ADPRG1), a key enzyme in the metabolism of ADP-ribosylation. We present quantitative data on its enzymatic activity, detailed experimental protocols for its validation, and its role in cellular signaling pathways. This information is intended to assist researchers and professionals in the field of drug development in understanding and targeting this important enzyme.
Quantitative Comparison of Enzymatic Activity
ADPRG1 is a crucial enzyme that reverses the post-translational modification known as ADP-ribosylation. This process is vital in numerous cellular functions, including DNA repair, transcription, and stress response. The catalytic efficiency of ADPRG1 is a critical parameter for understanding its cellular function and for the development of specific inhibitors. Below is a summary of its key kinetic parameters.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| ADPRG1 | O-acetyl-ADP-ribose | 130 | 14 | 1.1 x 10⁵ |
| ADPRG1 | ADP-ribosylated protein | N/A | N/A | N/A |
Experimental Methodologies
To validate the function of ADPRG1 and to screen for potential inhibitors, a variety of experimental assays are employed. Here, we detail the protocols for key experiments.
Recombinant ADPRG1 Expression and Purification
A prerequisite for in vitro characterization of ADPRG1 is the production of a pure, active enzyme.
Protocol:
-
Gene Cloning: The human ADPRG1 gene is cloned into an expression vector, such as pET-28a, which adds a hexahistidine (6xHis) tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable bacterial host, typically E. coli BL21(DE3). The cells are grown in Luria-Bertani (LB) medium at 37°C to an optical density (OD600) of 0.6-0.8. Protein expression is then induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at 18°C overnight.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole to remove non-specifically bound proteins.
-
Elution: The 6xHis-tagged ADPRG1 is eluted from the column using a buffer with a high concentration of imidazole (e.g., 250 mM).
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then dialyzed against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C.
In Vitro ADPRG1 Activity Assay
This assay is used to measure the enzymatic activity of ADPRG1 and to determine the kinetic parameters.
Protocol:
-
Reaction Mixture: The standard reaction mixture contains 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and a known concentration of the substrate (e.g., O-acetyl-ADP-ribose).
-
Enzyme Addition: The reaction is initiated by adding purified recombinant ADPRG1 to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specific period (e.g., 10-30 minutes), ensuring that the reaction velocity is linear over this time.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as 0.1% trifluoroacetic acid (TFA).
-
Detection: The product of the reaction, ADP-ribose, is detected and quantified using high-performance liquid chromatography (HPLC) or a coupled enzyme assay. For example, the ADP-ribose can be converted to a fluorescent product using a commercially available kit.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax. The kcat is then calculated from the Vmax.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug candidate with its intended protein target in a cellular context.
Protocol:
-
Cell Treatment: Intact cells are treated with the compound of interest (potential ADPRG1 inhibitor) or a vehicle control for a defined period.
-
Heating: The cell suspensions are heated to a range of temperatures for a short duration (e.g., 3 minutes). This heating step induces denaturation and aggregation of proteins.
-
Cell Lysis: The cells are lysed by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: The soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble ADPRG1 remaining in the supernatant at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: The melting curves (fraction of soluble protein versus temperature) are plotted for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes ADPRG1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of ADPRG1 in cellular signaling and a typical workflow for its validation.
Caption: Role of ADPRG1 in the DNA damage response pathway.
Caption: Experimental workflow for validating ADPRG1 function.
A Head-to-Head Comparison of Commercial ADP Assay Kits for High-Throughput Screening
In the landscape of drug discovery and enzyme kinetics, the sensitive and accurate quantification of adenosine diphosphate (ADP) is paramount for assessing the activity of ATP-utilizing enzymes such as kinases, ATPases, and helicases. A variety of commercial kits are available, each employing a distinct biochemical approach to measure ADP accumulation. This guide provides a head-to-head comparison of three prominent commercial ADP assay kits: Promega's ADP-Glo™ Kinase Assay, BellBrook Labs' Transcreener® ADP² FI Assay, and the ADP-Quest™ Assay Kit. We present a summary of their performance metrics, detailed experimental protocols, and visual diagrams of their underlying principles to aid researchers in selecting the optimal assay for their specific needs.
Performance Data Summary
The selection of an appropriate ADP assay kit often hinges on key performance indicators such as sensitivity (the lowest detectable amount of ADP), dynamic range (the concentration range over which the assay is accurate), and the Z'-factor (a statistical measure of assay quality for high-throughput screening). The following table summarizes quantitative data compiled from various sources. It is important to note that direct comparisons can be challenging as experimental conditions may vary between studies.
| Feature | ADP-Glo™ Kinase Assay (Promega) | Transcreener® ADP² FI Assay (BellBrook Labs) | ADP-Quest™ Assay Kit |
| Principle | ATP is depleted and ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light. | Competitive fluorescence polarization immunoassay where ADP produced displaces an ADP-tracer from an antibody, causing a decrease in polarization. | Enzymatic coupling of ADP to the production of a resorufin-based fluorescent product. |
| Detection Mode | Luminescence | Fluorescence Polarization (FP) | Fluorescence Intensity |
| Sensitivity | < 0.01 µM ADP | 0.1 µM ADP | 0.2 µM ADP |
| Dynamic Range | 0.01 µM to 20 µM ADP | 0.1 µM to 100 µM ADP | 0.2 µM to 20 µM ADP |
| Z'-Factor | > 0.7 | > 0.7 | > 0.7 |
| ATP Tolerance | Up to 1 mM | Up to 1 mM | Up to 100 µM |
| Assay Format | Two-step | Single-step (mix and read) | Two-step |
| Signal Stability | > 4 hours | ~4 hours | ~1 hour |
Signaling Pathways and Detection Principles
The fundamental differences between these assay kits lie in their method of ADP detection. Below are diagrams illustrating the distinct signaling pathways for each kit.
Figure 1: Principle of the ADP-Glo™ Assay.
Figure 2: Principle of the Transcreener® ADP² FP Assay.
Figure 3: Principle of the ADP-Quest™ Assay.
Experimental Protocols
The general workflow for these assays involves a kinase reaction followed by a detection step. While specific protocols should be followed from the manufacturer's manuals, the generalized steps are outlined below.
General Experimental Workflow
Figure 4: Generalized workflow for ADP kinase assays.
ADP-Glo™ Kinase Assay Protocol
-
Kinase Reaction:
-
Set up the kinase reaction in a multiwell plate by adding the kinase, substrate, and any compounds to be tested.
-
Initiate the reaction by adding ATP. The total volume is typically 5-10 µL.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly synthesized ADP into ATP and then into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Transcreener® ADP² FI Assay Protocol
-
Reaction Setup:
-
Prepare a master mix of the Transcreener® ADP² Detection Mix, which contains the ADP² Antibody and ADP-Tracer.
-
Dispense the kinase, substrate, and test compounds into the wells.
-
Add the Transcreener® ADP² Detection Mix to the wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Detection and Measurement:
-
The assay is a single-step, mix-and-read format. The kinase reaction and ADP detection occur simultaneously.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
ADP-Quest™ Assay Kit Protocol
-
Kinase Reaction:
-
Add kinase, substrate, and test compounds to the wells of a microplate.
-
Start the reaction by adding ATP.
-
Incubate for the desired time at room temperature.
-
-
ADP Detection:
-
Add the ADP-Quest™ Reagent A, which contains enzymes that couple ADP to the production of an intermediate.
-
Incubate for 20 minutes at room temperature.
-
Add Reagent B, which includes a dye that reacts with the intermediate to produce a fluorescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure fluorescence intensity with a fluorescence plate reader.
-
Conclusion
The choice between ADP-Glo™, Transcreener® ADP², and ADP-Quest™ will depend on the specific experimental requirements. The ADP-Glo™ assay offers the highest sensitivity, making it ideal for low-activity enzymes or when using low substrate concentrations. The Transcreener® ADP² assay provides a homogenous, single-step format that is well-suited for high-throughput screening, and its fluorescence polarization readout is less prone to interference from colored compounds. The ADP-Quest™ assay offers a rapid, fluorescence intensity-based method that is a good alternative for many kinase screening applications. Researchers should consider factors such as enzyme activity, ATP concentration, required sensitivity, and instrumentation availability when making their selection.
Validating the Off-Target Effects of ADP Receptor Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of the off-target effects of four major ADP receptor inhibitors: clopidogrel, prasugrel, ticagrelor, and cangrelor. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of these drugs beyond their primary mechanism of action, supported by experimental data and detailed protocols.
Comparative Analysis of Off-Target Effects
The primary on-target effect of these inhibitors is the blockade of the P2Y12 receptor on platelets, which is crucial for preventing thrombosis. However, their off-target effects can lead to a range of other biological consequences, some of which may be clinically relevant.
| ADP Receptor Inhibitor | Primary Off-Target Mechanism | Other Reported Off-Target Effects |
| Clopidogrel | Metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C19, leading to high inter-individual variability in response and numerous drug-drug interactions.[1][2] | Modulation of atherogenesis, anti-inflammatory effects, inhibition of angiogenesis, and effects on vascular tone.[1] |
| Prasugrel | Requires metabolic activation, but is less dependent on CYP2C19 than clopidogrel, resulting in more consistent platelet inhibition. | May reduce platelet-leukocyte interactions and inflammatory markers.[3][4] |
| Ticagrelor | Inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1), leading to increased extracellular adenosine concentrations.[5] | Dyspnea (shortness of breath) is a notable side effect, thought to be mediated by increased adenosine levels.[5] Potential for adenosine-mediated cardioprotective effects.[5][6] |
| Cangrelor | Generally considered to have a cleaner off-target profile due to its intravenous administration, direct action, and rapid reversal. | May exert cardioprotective effects independent of its antiplatelet action.[7] |
Quantitative Comparison of ENT1 Inhibition
A key distinguishing off-target effect is the inhibition of ENT1 by ticagrelor. Experimental data indicates that other major ADP receptor inhibitors do not share this property at clinically relevant concentrations.
| Inhibitor | ENT1 Inhibition (Ki) | Reference |
| Ticagrelor | 41 nM | --INVALID-LINK-- |
| Clopidogrel (active metabolite) | No significant effect | --INVALID-LINK-- |
| Prasugrel (active metabolite) | No significant effect | --INVALID-LINK-- |
| Cangrelor | No significant effect | --INVALID-LINK-- |
Experimental Protocols
The following are detailed protocols for key experiments used to validate the on- and off-target effects of ADP receptor inhibitors.
Radiolabeled Adenosine Uptake Inhibition Assay
This assay quantifies the inhibition of adenosine transport into cells.
Materials:
-
Washed human platelets or erythrocytes
-
[³H]-adenosine (specific activity ~30-60 Ci/mmol)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Test Compounds: ADP receptor inhibitors (clopidogrel active metabolite, prasugrel active metabolite, ticagrelor, cangrelor)
-
Positive Control: Dipyridamole (a known ENT1 inhibitor)
-
Stop Solution: Ice-cold PBS with 10 µM NBMPR (S-(4-Nitrobenzyl)-6-thioinosine)
-
Scintillation cocktail
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Liquid scintillation counter
Procedure:
-
Prepare a suspension of washed platelets or erythrocytes in Assay Buffer at a concentration of 2 x 10⁸ cells/mL.
-
In a 96-well plate, add 50 µL of Assay Buffer containing the test compounds at various concentrations (e.g., 0.1 nM to 100 µM). Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Add 50 µL of the cell suspension to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the uptake by adding 50 µL of [³H]-adenosine (final concentration ~10 nM).
-
Incubate for 5 minutes at room temperature.
-
Terminate the uptake by adding 150 µL of ice-cold Stop Solution followed by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Stop Solution.
-
Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation.[8]
Materials:
-
Citrated whole blood from healthy donors
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Agonists: Adenosine diphosphate (ADP), Collagen, Thrombin Receptor-Activating Peptide (TRAP-6)
-
Test Compounds: ADP receptor inhibitors
-
Saline solution (0.9% NaCl)
-
Light Transmission Aggregometer and cuvettes with stir bars
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at 200 x g for 15 minutes at room temperature. Prepare PPP by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer for 5 minutes.
-
Add 50 µL of the test compound or vehicle control and incubate for 5 minutes.
-
Add 50 µL of the agonist (e.g., ADP at a final concentration of 10 µM) to induce aggregation.
-
Record the aggregation for 10 minutes.
-
The primary endpoint is the maximum percentage of aggregation.
Flow Cytometry for Platelet Activation Markers
This method quantifies platelet activation by measuring the surface expression of P-selectin (CD62P) and the activated conformation of the GPIIb/IIIa receptor (PAC-1).[9]
Materials:
-
Citrated whole blood
-
Fluorescently-conjugated monoclonal antibodies:
-
Anti-CD41a-PE (platelet identification)
-
Anti-CD62P-FITC (P-selectin expression)
-
PAC-1-FITC (activated GPIIb/IIIa)
-
-
Agonist: ADP or TRAP-6
-
Test Compounds: ADP receptor inhibitors
-
HEPES-Tyrode's buffer
-
1% Paraformaldehyde (PFA) for fixation
-
Flow cytometer
Procedure:
-
Dilute citrated whole blood 1:10 in HEPES-Tyrode's buffer.
-
To 45 µL of diluted blood, add 5 µL of the test compound or vehicle and incubate for 10 minutes at room temperature.
-
Add 5 µL of agonist (e.g., 20 µM ADP) and incubate for 5 minutes. For the resting sample, add buffer instead of agonist.
-
Add 5 µL of each antibody cocktail (e.g., Anti-CD41a-PE and Anti-CD62P-FITC, or Anti-CD41a-PE and PAC-1-FITC) and incubate for 20 minutes in the dark at room temperature.
-
Add 400 µL of 1% PFA to fix the cells.
-
Analyze the samples on a flow cytometer within 4 hours.
-
Gate on the platelet population using the CD41a-PE signal and analyze the percentage of positive cells and the mean fluorescence intensity for P-selectin and PAC-1.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following platelet activation.
Materials:
-
Washed platelets
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: HBSS with 10 mM HEPES and 1 mM CaCl₂, pH 7.4
-
Agonist: ADP
-
Test Compounds: ADP receptor inhibitors
-
Fluorescence plate reader with an injection module
Procedure:
-
Load washed platelets (1 x 10⁸/mL) with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C in the dark.
-
Wash the platelets twice with Assay Buffer to remove extracellular dye.
-
Resuspend the platelets in Assay Buffer to a final concentration of 5 x 10⁷/mL.
-
Add 90 µL of the Fluo-4 loaded platelet suspension to the wells of a black, clear-bottom 96-well plate.
-
Add 10 µL of the test compound or vehicle and incubate for 10 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence (Excitation: 490 nm, Emission: 525 nm).
-
Inject 100 µL of the agonist (e.g., 20 µM ADP) into each well.
-
Immediately begin recording the fluorescence intensity every second for at least 2 minutes.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: P2Y12 signaling pathway and inhibition points.
Caption: Workflow for validating ADP inhibitor effects.
Caption: Ticagrelor's off-target adenosine-mediated pathway.
References
- 1. bloodtransfusion.it [bloodtransfusion.it]
- 2. A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prasugrel inhibits platelet-leukocyte interaction and reduces inflammatory markers in a model of endotoxic shock in the mouse | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Real-World Data Show Prasugrel Is More Likely to Be Used in Low-Risk Patients [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Horizons in Platelets Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine Diphosphate: A Comparative Analysis of its Role in Health and Disease
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Adenosine diphosphate (ADP) is a critical signaling molecule that plays a multifaceted role in human physiology. While essential for normal hemostasis and cellular energy metabolism, dysregulation of ADP signaling is a key contributor to the pathophysiology of numerous diseases, including thrombosis, cancer, and inflammatory disorders. This guide provides a comparative analysis of ADP's function in healthy versus diseased states, supported by experimental data and detailed methodologies.
I. ADP in Healthy Physiological States
In a healthy state, ADP's primary role is in hemostasis. Following vascular injury, platelets release ADP, which then acts as an agonist, binding to P2Y1 and P2Y12 receptors on the platelet surface. This binding initiates a signaling cascade that leads to platelet activation, aggregation, and the formation of a primary hemostatic plug to prevent excessive bleeding. Beyond hemostasis, ADP is a central component of cellular energy transfer, being intrinsically linked to adenosine triphosphate (ATP) through the processes of glycolysis and oxidative phosphorylation.
II. ADP's Role in Pathophysiological States
The very processes that make ADP vital for hemostasis can become detrimental in diseased states, leading to pathological conditions.
A. Thrombotic Disorders:
In conditions such as acute coronary syndrome (ACS), the ADP-mediated platelet aggregation cascade can become hyperactive, leading to the formation of occlusive thrombi within blood vessels. This can result in myocardial infarction or stroke. Studies have shown a significant increase in the surface expression of the P2Y12 receptor on platelets from ACS patients compared to healthy individuals, contributing to this hyper-reactive state.[1]
B. Cancer:
Emerging evidence highlights a significant role for ADP in the tumor microenvironment. Cancer cells can release ATP and ADP, which then act on purinergic receptors on both cancer and surrounding stromal cells to promote tumor growth, invasion, and metastasis. The interaction between platelets and cancer cells, often mediated by ADP, can facilitate tumor cell extravasation and the establishment of distant metastases. Furthermore, the metabolic reprogramming observed in many cancers involves alterations in the ATP/ADP ratio, reflecting a shift towards aerobic glycolysis (the Warburg effect).[2][3]
C. Inflammatory and Autoimmune Diseases:
In inflammatory conditions like rheumatoid arthritis (RA), extracellular ADP levels are elevated in the synovial fluid. This extracellular ADP can activate P2Y receptors on immune cells, such as macrophages and neutrophils, promoting the release of pro-inflammatory cytokines and exacerbating joint damage.
D. Neurological Disorders:
In the central nervous system, extracellular ATP and its breakdown product ADP can act as neurotransmitters and neuromodulators. However, in neurodegenerative diseases like Alzheimer's disease, dysregulation of purinergic signaling is thought to contribute to neuroinflammation and neuronal damage.
III. Quantitative Comparison of ADP and its Receptors
| Parameter | Healthy State | Thrombotic Disorders (ACS) | Cancer | Rheumatoid Arthritis |
| Plasma ADP Concentration | Low nanomolar range | Potentially elevated locally at the site of plaque rupture | Elevated in the tumor microenvironment | Elevated in synovial fluid |
| Platelet P2Y12 Receptor Expression | Baseline levels | Significantly increased surface expression[1] | Normal to potentially altered | Not a primary characteristic |
| Cellular ATP:ADP Ratio | High (favoring energy storage) | Generally stable | Often decreased due to altered metabolism[2][3] | Locally altered in inflamed tissues |
IV. Signaling Pathways: A Visual Comparison
The signaling pathways initiated by ADP vary significantly between healthy and diseased states. Below are Graphviz diagrams illustrating these differences.
Caption: ADP signaling in healthy platelet aggregation.
Caption: Dysregulated ADP signaling in cancer progression.
V. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of ADP's role in healthy versus diseased states.
A. Measurement of Plasma ADP Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps for quantifying ADP levels in plasma samples.
-
Sample Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and an ATP/ADP stabilizing agent.
-
Immediately centrifuge at 4°C to separate plasma.
-
Deproteinize the plasma sample by adding perchloric acid, followed by neutralization with potassium hydroxide.[4][5]
-
Centrifuge to remove the precipitate and collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Use a reversed-phase C18 column.
-
The mobile phase typically consists of a phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium) and a gradient of methanol or acetonitrile.[4]
-
Detect ADP using UV absorbance at 254 nm.
-
Quantify ADP concentration by comparing the peak area to a standard curve of known ADP concentrations.
-
B. Quantification of Platelet P2Y12 Receptor Surface Expression by Flow Cytometry
This protocol describes the method for measuring the number of P2Y12 receptors on the platelet surface.
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant.
-
Lyse red blood cells using a lysis buffer.[1]
-
-
Immunofluorescent Staining:
-
Incubate the cell suspension with a fluorescently labeled monoclonal antibody specific for the P2Y12 receptor (e.g., PE-conjugated anti-human P2Y12).[1]
-
Include a platelet-specific marker (e.g., FITC-conjugated anti-CD61) to gate on the platelet population.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
C. Radioligand Binding Assay for P2Y1 Receptor Quantification
This protocol details a method for determining the density and affinity of P2Y1 receptors in a given tissue or cell preparation.
-
Membrane Preparation:
-
Homogenize the tissue or cells in a lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
-
-
Binding Assay:
-
Incubate the membrane preparation with a radiolabeled P2Y1 receptor antagonist (e.g., [³H]MRS2279) at various concentrations.
-
To determine non-specific binding, perform a parallel set of incubations in the presence of a high concentration of a non-radiolabeled P2Y1 antagonist.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the receptor density (Bmax) and dissociation constant (Kd).
-
VI. Conclusion
The role of ADP is a tale of two cities: a vital mediator of hemostasis and cellular function in health, and a potent driver of pathology in disease. Understanding the nuances of ADP signaling in different contexts is paramount for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and clinicians working to unravel the complexities of ADP and its receptors, with the ultimate goal of translating this knowledge into improved patient outcomes.
References
- 1. Dysregulation in the Expression of Platelet Surface Receptors in Acute Coronary Syndrome Patients—Emphasis on P2Y12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adenylate Kinase and Metabolic Signaling in Cancer Cells [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Orthogonal Validation of ADP as a Biomarker for Platelet Function and Thrombosis Risk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adenosine Diphosphate (ADP) as a biomarker for assessing platelet function and thrombosis risk. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to aid in the comprehensive evaluation of this critical biomarker.
Introduction to ADP as a Platelet Biomarker
Adenosine Diphosphate (ADP) is a key signaling molecule in hemostasis and thrombosis.[1] Released from dense granules of activated platelets, ADP amplifies the activation signal, leading to further platelet recruitment and aggregation, which is crucial for the formation of a hemostatic plug.[1] The response of platelets to ADP is a critical indicator of their functional integrity. Consequently, measuring ADP-induced platelet aggregation is a widely used method to assess platelet function, diagnose bleeding disorders, and monitor the efficacy of antiplatelet therapies, particularly those targeting the P2Y12 receptor, such as clopidogrel.
Comparative Performance of ADP-Based Platelet Function Tests
The "gold standard" for assessing platelet aggregation is Light Transmission Aggregometry (LTA). However, various other methods are available, including point-of-care assays. The following table summarizes the performance of ADP-induced platelet aggregation tests in predicting clinical outcomes from several studies.
| Test/Parameter | Condition | Clinical Outcome | Cut-off Value | Sensitivity | Specificity | AUC | Reference |
| LTA (ADP-PGmax) | Acute Coronary Syndrome (post-PCI on clopidogrel) | Bleeding Events | 24.5% aggregation | - | - | 0.72 | [2] |
| LTA (ADP max aggregation/platelet count ratio) | Liver Cirrhosis | Portal Vein Thrombosis | > 0.33 | 86.7% | 75% | 0.884 | [3] |
| Multiplate Analyzer (ADP-induced aggregation) | Acute Myocardial Infarction with Cardiogenic Shock | Severe Bleeding (BARC ≥3) | <12 AU | - | - | - | [4][5][6] |
LTA: Light Transmission Aggregometry; ADP-PGmax: Maximum ADP-induced platelet aggregation; PCI: Percutaneous Coronary Intervention; BARC: Bleeding Academic Research Consortium; AU: Aggregation Units; AUC: Area Under the Curve.
A meta-analysis of randomized controlled trials concluded that using ADP-specific platelet function testing to personalize antiplatelet therapy in acute coronary syndromes did not significantly reduce major adverse cardiovascular events or bleeding rates compared to standard therapy.[3][5] This highlights the ongoing debate and the need for further research to define the precise clinical utility of these tests in guiding treatment decisions.
Experimental Protocols
Light Transmission Aggregometry (LTA) for ADP-Induced Platelet Aggregation
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Blood collection tubes with 3.2% sodium citrate anticoagulant
-
Centrifuge
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
-
ADP reagent (standardized concentration, e.g., 20 µM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Blood Collection: Collect whole blood into a 3.2% sodium citrate tube using a clean venipuncture, maintaining a 9:1 blood-to-anticoagulant ratio.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.[7][8] Carefully aspirate the PRP without disturbing the buffy coat.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.[7]
-
Instrument Calibration:
-
Set the aggregometer to 37°C.
-
Use PPP to set the 100% light transmission baseline.
-
Use PRP to set the 0% light transmission baseline.
-
-
Aggregation Assay:
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Incubate the PRP in the aggregometer at 37°C for a few minutes to stabilize.
-
Add a standardized concentration of ADP agonist (e.g., 5-20 µM final concentration) to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.
Signaling Pathways and Workflows
ADP-Induced Platelet Activation Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ADP binding to its P2Y1 and P2Y12 receptors on the platelet surface, leading to platelet activation and aggregation.
References
- 1. unimedizin-mainz.de [unimedizin-mainz.de]
- 2. diagnostica.cz [diagnostica.cz]
- 3. openheart.bmj.com [openheart.bmj.com]
- 4. nascola.com [nascola.com]
- 5. Role of platelet function testing in acute coronary syndromes: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clsjournal.ascls.org [clsjournal.ascls.org]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Comparing the binding affinities of various ligands to ADP receptors.
This guide provides a comparative analysis of the binding affinities of various ligands for the P2Y1, P2Y12, and P2Y13 subtypes of ADP receptors. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of purinergic signaling. The following sections detail the binding characteristics of several key compounds, outline the experimental methodologies used to determine these affinities, and illustrate the associated signaling pathways.
Ligand Binding Affinity Data
The binding affinities of various agonists and antagonists for P2Y1, P2Y12, and P2Y13 receptors are summarized in the table below. The data, presented as Ki (nM), Kd (nM), or IC50 (nM), are compiled from multiple studies. Lower values are indicative of higher binding affinity.
| Ligand | Receptor Subtype | Ligand Type | Binding Affinity (Ki/Kd/IC50 in nM) |
| ADP | P2Y1 | Agonist | 31 |
| P2Y12 | Agonist | 450 | |
| P2Y13 | Agonist | 6 | |
| 2-MeSADP | P2Y1 | Agonist | 0.4 - 5.6 |
| P2Y12 | Agonist | 0.1 - 1.7 | |
| P2Y13 | Agonist | 0.2 | |
| MRS2179 | P2Y1 | Antagonist | 2.1 - 100 |
| MRS2500 | P2Y1 | Antagonist | 0.77 |
| Cangrelor (AR-C69931MX) | P2Y12 | Antagonist | 0.4 - 20 |
| Prasugrel (active metabolite) | P2Y12 | Antagonist | 2,100 |
| Clopidogrel (active metabolite) | P2Y12 | Antagonist | 430 |
| Ticagrelor | P2Y12 | Antagonist | 1.8 - 14 |
| MRS2211 | P2Y13 | Antagonist | 138 |
Experimental Protocols
The determination of ligand binding affinities is crucial for drug discovery and development. The following are outlines of common experimental protocols used to measure the interaction between ligands and ADP receptors.
Radioligand Binding Assay
Radioligand binding assays are a standard method for quantifying the affinity of a ligand for its receptor.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand or the inhibitory constant (Ki) of an unlabeled ligand.
Materials:
-
Cell membranes expressing the target ADP receptor subtype (e.g., P2Y12).
-
Radiolabeled ligand (e.g., [³H]MRS2179).
-
Unlabeled competitor ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the binding buffer.
-
Competition: For competition assays, increasing concentrations of an unlabeled competitor ligand are added to the incubation mixture.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Kd, Bmax, or Ki values.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of a ligand-receptor interaction.
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified ADP receptor protein.
-
Ligands of interest.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilization: The purified ADP receptor is immobilized onto the surface of the sensor chip.
-
Association: A solution containing the ligand (analyte) is flowed over the sensor chip surface, allowing the ligand to bind to the immobilized receptor. The change in the refractive index at the surface, which is proportional to the mass of bound ligand, is monitored in real-time.
-
Dissociation: The ligand solution is replaced with running buffer, and the dissociation of the ligand from the receptor is monitored.
-
Regeneration: The sensor chip surface is washed with a regeneration solution to remove any remaining bound ligand, preparing the surface for the next injection.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the ka, kd, and KD values.
Signaling Pathways
ADP receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological responses. The primary signaling pathways for P2Y1, P2Y12, and P2Y13 receptors are depicted below.
P2Y1 Receptor Signaling
The P2Y1 receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
P2Y12 and P2Y13 Receptor Signaling
Both P2Y12 and P2Y13 receptors couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects.
Validating RNAi-Mediated Knockdown of ADP Receptor Expression: A Comparative Guide
This guide provides a comprehensive overview of the validation process for RNA interference (RNAi)-mediated knockdown of Adenosine Diphosphate (ADP) receptor expression. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of various methodologies and detailed experimental protocols. The focus is on providing the necessary information to confidently assess the efficacy and specificity of ADP receptor knockdown in experimental settings.
ADP receptors, primarily the G-protein coupled receptors P2Y1 and P2Y12, are crucial mediators of platelet activation and aggregation, making them significant targets in thrombosis and cardiovascular disease research.[1][2] RNAi, utilizing short interfering RNA (siRNA) or short hairpin RNA (shRNA), is a powerful technique to specifically silence the expression of these receptors to study their function.[3][4] However, rigorous validation is essential to ensure that the observed phenotype is a direct result of the target gene knockdown and not due to off-target effects.[5][6]
This guide will cover the primary methods for validating knockdown at the mRNA, protein, and functional levels, and compare RNAi with other gene silencing technologies.
Comparison of RNAi Validation Methodologies
Effective validation of RNAi experiments requires a multi-faceted approach, confirming the reduction of the target gene at the mRNA and protein levels, and demonstrating a corresponding functional consequence.
| Validation Level | Method | Principle | What it Measures | Pros | Cons |
| mRNA | Quantitative Real-Time PCR (qPCR) | Reverse transcription of mRNA to cDNA followed by PCR amplification with sequence-specific primers.[7][8] | Relative abundance of target mRNA transcripts. | Highly sensitive and specific; quantitative; high-throughput. | Does not confirm a reduction in protein levels or functional changes. |
| Protein | Western Blotting | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection with a specific primary antibody.[9][10] | Presence and relative abundance of the target protein. | Confirms protein knockdown; provides information on protein size. | Dependent on antibody specificity and availability[5]; semi-quantitative. |
| Protein | Mass Spectrometry (e.g., MRM) | Targeted quantification of specific peptides from the protein of interest after enzymatic digestion of a cell lysate.[11] | Absolute or relative quantification of the target protein. | Highly specific and quantitative; does not rely on antibodies. | Requires specialized equipment and expertise; can be expensive. |
| Functional | Platelet Aggregometry | Measures the aggregation of platelets in response to an agonist (e.g., ADP) by detecting changes in light transmission through a platelet suspension.[12] | The physiological response of platelets to stimuli, which is dependent on ADP receptor function. | Directly assesses the biological consequence of the knockdown. | Can be influenced by factors other than the target receptor; may not be applicable to all cell types. |
| Functional | Calcium Flux Assays | Measures changes in intracellular calcium concentration following receptor activation. P2Y1 activation triggers a calcium increase.[13][14] | Downstream signaling events following receptor activation. | Provides insight into the signaling pathway affected by the knockdown. | Indirect measure of receptor activity; requires specialized equipment. |
Comparison of RNAi Delivery Methods: siRNA vs. shRNA
The choice between siRNA and shRNA depends on the desired duration of the gene knockdown and the experimental system.
| Feature | siRNA (short interfering RNA) | shRNA (short hairpin RNA) |
| Mechanism | A synthetic double-stranded RNA molecule (~21 nucleotides) that is directly incorporated into the RNA-induced silencing complex (RISC).[7][15] | An RNA sequence that forms a tight hairpin structure, which is processed by the cell's machinery (Dicer) into siRNA.[16] |
| Delivery | Typically delivered into cells via transfection (e.g., lipofection).[3] | Delivered via a vector, often a plasmid or a viral vector (e.g., lentivirus, adenovirus), which is then transcribed within the cell.[4] |
| Duration of Effect | Transient knockdown (typically 3-7 days), as the siRNA is diluted with cell division.[17] | Can be transient or stable. Viral delivery allows for integration into the host genome, leading to long-term, stable knockdown.[4][18] |
| Applications | Rapid screening, short-term experiments. | Long-term studies, generation of stable cell lines, in vivo studies. |
| Off-Target Effects | Can have off-target effects due to partial complementarity with other mRNAs.[6] | Can also have off-target effects; the constant expression might lead to saturation of the RNAi machinery. |
Comparison with Other Gene Silencing Technologies
RNAi is a powerful tool, but it's important to understand how it compares to other methods like CRISPR-Cas9.
| Feature | RNAi (siRNA/shRNA) | CRISPR-Cas9 |
| Mechanism | Post-transcriptional gene silencing by degrading target mRNA.[15] | Gene editing at the genomic DNA level, typically creating a frameshift mutation that results in a non-functional protein (knockout).[17] |
| Level of Action | mRNA (in the cytoplasm).[17] | DNA (in the nucleus).[17] |
| Effect | Knockdown (reduction) of gene expression.[16] | Knockout (complete and permanent elimination) of the gene.[17] |
| Permanence | Transient (siRNA) or stable (shRNA).[17] | Permanent and heritable change to the genome.[17] |
| Use Case | Studying the effects of reduced protein levels; essential genes where a complete knockout would be lethal. | Complete loss-of-function studies; creating knockout cell lines and animal models. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the validation of ADP receptor knockdown.
Caption: ADP binding to the P2Y12 receptor initiates Gi signaling, inhibiting adenylyl cyclase and activating PI3K.[1][19]
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ADP receptors in platelet function | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. RNAi-Mediated Knockdown of Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vigilance and Validation: Keys to Success in RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of siRNA knockdowns by quantitative PCR [bio-protocol.org]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 11. Validation of RNAi Knockdown Using Multiple Reaction Monitoring and Protein-AQUA [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 19. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
Comparative transcriptomics of cells stimulated with ADP vs. other nucleotides.
This guide provides a comparative analysis of the transcriptomic changes in cells stimulated with Adenosine Diphosphate (ADP) versus other nucleotides like Adenosine Triphosphate (ATP), Uridine Diphosphate (UDP), and Uridine Triphosphate (UTP). The focus is on elucidating the distinct gene expression profiles initiated by these molecules, primarily through the activation of purinergic P2Y receptors. The data presented is synthesized from multiple studies on human endothelial cells, a key cell type responsive to extracellular nucleotides.
Data Presentation: Comparative Gene Expression
The following table summarizes the differential gene expression patterns observed in endothelial cells upon stimulation with ADP and ATP. While direct, comprehensive comparative data for a wider range of nucleotides in a single study is limited, this table reflects the general trends observed in the literature. The genes listed are representative of key cellular processes affected by nucleotide signaling.
| Gene Symbol | Gene Name | Function | ADP Stimulation | ATP Stimulation |
| Pro-inflammatory & Pro-thrombotic Genes | ||||
| IL8 | Interleukin 8 | Chemokine, neutrophil recruitment | Upregulated | Strongly Upregulated |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | Cell adhesion, inflammation | Upregulated | Strongly Upregulated |
| ICAM1 | Intercellular Adhesion Molecule 1 | Cell adhesion, inflammation | Upregulated | Strongly Upregulated |
| PLAT | Plasminogen Activator, Tissue Type | Fibrinolysis | Downregulated | Downregulated |
| Vasodilation & Vasoprotective Genes | ||||
| NOS3 | Nitric Oxide Synthase 3 | Vasodilation, anti-inflammatory | Upregulated | Upregulated |
| PTGIS | Prostaglandin I2 Synthase | Vasodilation, anti-platelet | Upregulated | Upregulated |
| Early Response & Transcription Factors | ||||
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell proliferation | Upregulated | Strongly Upregulated |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell proliferation | Upregulated | Strongly Upregulated |
| EGR1 | Early Growth Response 1 | Transcription factor, cell growth | Upregulated | Strongly Upregulated |
Experimental Protocols
The following is a generalized protocol for the comparative transcriptomic analysis of nucleotide-stimulated endothelial cells, based on common methodologies found in the literature.
1. Cell Culture and Stimulation:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model.
-
Culture Conditions: Cells are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO2.
-
Starvation: Prior to stimulation, cells are typically serum-starved for 4-6 hours to reduce baseline signaling activity.
-
Stimulation: Cells are treated with the respective nucleotides (e.g., 100 µM ADP, 100 µM ATP, 100 µM UTP, or 100 µM UDP) for a specified time course (e.g., 1, 4, or 24 hours). A vehicle control (e.g., phosphate-buffered saline) is run in parallel.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Total RNA is extracted from the cells using a column-based RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (RIN > 8).
3. Library Preparation and RNA Sequencing (RNA-Seq):
-
Library Preparation: An mRNA-focused sequencing library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a large number of short reads.
4. Bioinformatic Analysis:
-
Quality Control of Reads: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38).
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Gene Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly upregulated or downregulated in the nucleotide-stimulated samples compared to the control.
-
Pathway Analysis: Gene ontology and pathway enrichment analysis (e.g., using GSEA or DAVID) are performed to identify the biological processes and signaling pathways affected by the differentially expressed genes.
Mandatory Visualization
Below are diagrams illustrating the key signaling pathways activated by ADP and other nucleotides, as well as a typical experimental workflow for comparative transcriptomics.
Safety Operating Guide
Proper Disposal of ADPS: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of ADPS (N-ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium dihydrate), a modified Trinder's reagent commonly used as a chromogenic substrate.
Adherence to proper disposal protocols is critical to protect personnel and the environment from potential hazards. The following procedures are based on information from safety data sheets (SDS) and general laboratory best practices.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat. Handling should occur in a well-ventilated area, and the formation of dust and aerosols should be avoided. In case of a spill, prevent the substance from entering drains and collect the material in a suitable, closed container for disposal.
This compound Disposal Data Summary
| Parameter | Guideline | Source |
| Recommended Disposal Method | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] | Safety Data Sheet |
| Environmental Precautions | Do not let the chemical enter drains.[1] Discharge into the environment must be avoided.[1] | Safety Data Sheet |
| Container Disposal | Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Combustible packaging materials may be incinerated. | Safety Data Sheet |
| Waste Classification (General) | Consult local, state, and federal regulations to determine the appropriate waste classification. | General Laboratory Guidelines |
Step-by-Step Disposal Protocol
A systematic approach is necessary for the disposal of this compound waste. The following protocol outlines the recommended steps for safe and compliant disposal.
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials, in a designated and clearly labeled waste container.
-
Ensure the container is made of a compatible material and has a tightly fitting lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "N-ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium dihydrate," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the full chemical name and any other relevant information from the Safety Data Sheet.
-
Note: On-site chemical neutralization of this compound is not recommended. The prescribed method of disposal is through a licensed and qualified hazardous waste management service.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the chemical .
References
Essential Guide to Handling Adenosine Diphosphate (ADP) in the Laboratory
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety, Operational Protocols, and Disposal of Adenosine Diphosphate (ADP).
This guide provides crucial safety and logistical information for the handling of Adenosine Diphosphate (ADP), a pivotal molecule in cellular energy transfer and signal transduction. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of experimental outcomes.
Immediate Safety and Handling
Adenosine diphosphate is a key organic compound involved in metabolism and is central to the flow of energy in living cells. While not classified as a hazardous substance, proper laboratory hygiene and safety practices are paramount.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling ADP.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Should be worn to protect against accidental splashes. |
| Hand Protection | Disposable gloves | Nitrile or latex gloves are suitable. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Handling and Storage
| Parameter | Recommendation |
| Handling | Avoid inhalation of dust. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
| Incompatibilities | No specific incompatibilities have been identified. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| After inhalation | Move person into fresh air. |
| After skin contact | Wash off with soap and plenty of water. |
| After eye contact | Rinse thoroughly with plenty of water for at least 15 minutes. |
| After swallowing | Rinse mouth with water. |
Operational Plan: Experimental Protocols
ADP is widely used in various experimental settings, most notably in studies of platelet aggregation and enzyme kinetics.
Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to an agonist, such as ADP.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Adenosine diphosphate (ADP) solution
-
Aggregometer
Procedure:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Prepare Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells.
-
Collect the supernatant, which is the PPP. The PPP is used to set the baseline (100% aggregation) in the aggregometer.
-
-
Perform Aggregation Assay:
-
Warm the PRP sample to 37°C.
-
Place a stir bar in the cuvette containing the PRP and place it in the aggregometer.
-
Add a specific concentration of ADP to the PRP to induce aggregation.
-
The aggregometer measures the change in light transmission as platelets aggregate.
-
Platelet Aggregation Assay Workflow.
Disposal Plan
Adenosine diphosphate is not considered a hazardous waste.
| Waste Type | Disposal Method |
| Unused ADP solid | Dispose of in regular laboratory solid waste. |
| ADP solutions | Can be disposed of down the drain with copious amounts of water, in accordance with local regulations. |
| Contaminated materials (e.g., gloves, pipette tips) | Dispose of in standard laboratory biohazard or solid waste containers as appropriate for the other materials involved in the experiment. |
ADP Signaling Pathway
ADP plays a critical role in platelet activation by binding to P2Y1 and P2Y12 receptors on the platelet surface. This binding initiates a signaling cascade leading to platelet shape change, aggregation, and degranulation.
ADP-Mediated Platelet Activation Pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
